molecular formula C17H20ClFINO2 B592884 25I-NBF hydrochloride CAS No. 1539266-13-1

25I-NBF hydrochloride

Cat. No.: B592884
CAS No.: 1539266-13-1
M. Wt: 451.7 g/mol
InChI Key: GHAILJKILCIMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25I-NBF is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I which acts as a highly potent partial agonist for the 5-HT2A receptor. 25I-NBF acts as a partial agonist of human 5-HT2A receptors demonstrating a Ki value of 0.26 nM and an EC50 value of 1.6 nM. A radiolabelled form of 25I-NBF has been used for mapping the distribution of 5-HT2A receptors in the brain, using positron emission tomography. This product is intended for forensic and research applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAILJKILCIMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-13-1
Record name 25I-Nbf hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBF HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBF hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor, belonging to the N-benzylphenethylamine class of compounds. Emerging research indicates that this compound exhibits biased agonism, preferentially activating the β-arrestin 2 signaling pathway over the canonical Gq-mediated pathway. This functional selectivity presents a unique pharmacological profile with potential implications for the development of novel therapeutics targeting the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to support further research and drug development efforts.

Introduction

This compound, an N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I, has garnered significant interest within the scientific community due to its high affinity and potency at the 5-HT2A receptor.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a variety of therapeutic agents and is implicated in numerous physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. A distinguishing feature of this compound is its biased agonism, demonstrating a preference for the β-arrestin 2 pathway over the traditional Gq protein-coupled signaling cascade.[2] This guide aims to provide a detailed technical overview of the molecular mechanisms underlying the action of this compound.

Receptor Binding and Selectivity Profile

This compound exhibits high affinity for the human 5-HT2A receptor. Its selectivity for the 5-HT2A receptor over other serotonin receptor subtypes is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinities (Ki) at various serotonin receptors.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
5-HT2A 0.26 [1]
5-HT2C4.6 (for 25I-NBOMe)[3][4]
5-HT1A1800 (for 25I-NBOMe)[3][4]

Note: Data for 5-HT2C and 5-HT1A receptors are for the closely related compound 25I-NBOMe and are provided for comparative purposes. Further studies are needed to fully characterize the binding profile of 25I-NBF across all serotonin receptor subtypes.

Functional Activity and Biased Agonism

This compound acts as a potent partial agonist at the 5-HT2A receptor.[1] Its functional activity is characterized by its ability to elicit a submaximal response compared to the endogenous agonist serotonin. A key feature of 25I-NBF is its biased agonism, showing a statistically significant preference for the recruitment of β-arrestin 2 over the activation of Gq protein.[2]

ParameterValueReference
EC50 at 5-HT2A 1.6 nM [1]
Signaling Bias Preferential for β-arrestin 2 over Gq [2]

Signaling Pathways

Upon binding to the 5-HT2A receptor, this compound can initiate two primary signaling cascades: the Gq-mediated pathway and the β-arrestin-mediated pathway.

Gq-Mediated Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq alpha subunit.[5][6][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6][7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5][6][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25I-NBF 25I-NBF 5-HT2A_Receptor 5-HT2A Receptor 25I-NBF->5-HT2A_Receptor Binds Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Co-activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq

Gq-Mediated Signaling Pathway of 25I-NBF at the 5-HT2A Receptor.
β-Arrestin-Mediated Signaling Pathway

This compound shows a preference for the β-arrestin 2 signaling pathway.[2] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited to the 5-HT2A receptor.[5] This interaction not only leads to receptor desensitization and internalization but also initiates a distinct signaling cascade.[5][9] β-arrestin 2 can act as a scaffold, bringing together components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK, leading to the activation of ERK (extracellular signal-regulated kinase).[5][9]

Beta_Arrestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25I-NBF 25I-NBF 5-HT2A_Receptor 5-HT2A Receptor 25I-NBF->5-HT2A_Receptor Binds GRK GRK 5-HT2A_Receptor->GRK Activates P P GRK->5-HT2A_Receptor Phosphorylates Beta_Arrestin_2 β-Arrestin 2 P->Beta_Arrestin_2 Recruits MAPK_Cascade Raf-MEK-ERK Cascade Beta_Arrestin_2->MAPK_Cascade Scaffolds & Activates ERK_p pERK MAPK_Cascade->ERK_p Cellular_Response_Arrestin Cellular Response (e.g., Gene Expression) ERK_p->Cellular_Response_Arrestin

β-Arrestin-Mediated Signaling Pathway of 25I-NBF at the 5-HT2A Receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • Unlabeled this compound

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2A antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from 5-HT2A Expressing Cells Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Radioligand - Membranes - 25I-NBF (variable conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This protocol measures the functional potency (EC50) of this compound in activating the Gq-mediated pathway.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a solution containing the calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the different concentrations of this compound into the wells. Continue to measure the fluorescence intensity over time to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Flux_Workflow Start Start Cell_Plating Plate 5-HT2A Expressing Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Measurement Measure Baseline Fluorescence and Inject 25I-NBF Dye_Loading->Measurement Data_Acquisition Record Fluorescence Change Over Time Measurement->Data_Acquisition Data_Analysis Calculate Peak Response and Determine EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Calcium Mobilization Assay.
β-Arrestin Recruitment Assay

This protocol is used to quantify the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound. A common method is the PathHunter® β-arrestin recruitment assay.

Materials:

  • PathHunter® cell line co-expressing the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag

  • Cell culture medium and reagents

  • Assay buffer

  • This compound

  • Detection reagents (substrate for the complemented enzyme)

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a white, solid-bottom 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents to each well and incubate at room temperature to allow for the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin 2 recruitment.

Beta_Arrestin_Recruitment_Workflow Start Start Cell_Plating Plate PathHunter® Cells in 96-well Plate Start->Cell_Plating Compound_Addition Add Serial Dilutions of 25I-NBF Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Add Detection Reagents Incubation->Detection Luminescence_Measurement Measure Luminescence Detection->Luminescence_Measurement Data_Analysis Determine EC50 for β-Arrestin Recruitment Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for β-Arrestin Recruitment Assay.

Conclusion

This compound is a high-affinity, potent partial agonist of the 5-HT2A receptor with a distinct signaling bias towards the β-arrestin 2 pathway. This comprehensive technical guide has detailed its mechanism of action, from receptor binding and functional activity to the downstream signaling cascades it initiates. The provided experimental protocols and workflow diagrams offer a foundation for researchers and drug development professionals to further investigate the unique pharmacological properties of this compound and its potential as a tool for dissecting 5-HT2A receptor signaling or as a lead compound for novel therapeutics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate its selectivity across a broader range of receptors and to explore the in vivo consequences of its biased agonism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 25I-NBF Hydrochloride

Abstract

This document provides a comprehensive technical overview of this compound, a potent and selective serotonin (B10506) 5-HT₂A receptor partial agonist. It details the synthesis process through reductive amination, outlines extensive characterization methodologies including gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), and presents its key pharmacological properties. This guide serves as a core resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutic agents.

Introduction

This compound, with the systematic name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine monohydrochloride, is a phenethylamine (B48288) derivative known for its high affinity and partial agonism at the human 5-HT₂A receptor.[1][2] It is structurally derived from the hallucinogen 2C-I by the addition of an N-(2-fluorobenzyl) group.[1] Due to its potency, with a binding affinity (Ki) of 0.26 nM and an EC₅₀ of 1.6 nM, it is a valuable tool in neuroscience.[1][3] Radiolabelled forms of 25I-NBF have been utilized for mapping the distribution of 5-HT₂A receptors in the brain via positron emission tomography (PET), highlighting its utility in neuroimaging and receptor research.[1][2] This guide provides detailed protocols for its synthesis and characterization for research applications.

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process involving the formation of an imine intermediate followed by reductive amination. This common method for creating N-benzyl phenethylamines is adapted from established protocols for analogous compounds.[4][5] The process starts with the precursor 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-fluorobenzaldehyde (B47322), culminating in the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 25I-NBF from its primary amine precursor, 2C-I.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask under an argon atmosphere, dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1 equivalent) in a mixture of anhydrous methanol and tetrahydrofuran.

  • Add 3 Å molecular sieves to the solution to ensure anhydrous conditions.

  • Add 2-fluorobenzaldehyde (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature in the dark for a minimum of 48 hours to allow for the formation of the corresponding imine.[5]

  • Reduction to Amine: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the molecular sieves by filtration.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 25I-NBF freebase.

  • Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or acetone).

  • Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2C-I (Amine) C Imine Formation (MeOH/THF, Molecular Sieves, 48h) A->C B 2-Fluorobenzaldehyde B->C D Reductive Amination (NaBH₄) C->D E Work-up & Purification D->E F Salt Formation (HCl) E->F G This compound F->G

Caption: Reductive amination workflow for 25I-NBF HCl synthesis.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference(s)
Systematic Name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[1][6]
Synonyms 2C-I-NBF, NBF-2C-I, Cimbi-21[2][6]
CAS Number 1539266-13-1[1][7]
Molecular Formula C₁₇H₁₉FINO₂ • HCl[1]
Formula Weight 451.7 g/mol [1][7]
Appearance Crystalline solid, potentially brownish[1][6]
Purity ≥98%[1]
Spectroscopic and Chromatographic Data
ParameterValueReference(s)
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[6]
GC Retention Time 10.13 min[6]
MS (EI, 70 eV) Base Peaks (m/z) 109, 138, 278[6]
Analytical Technique Fourier-Transform Infrared Spectroscopy (FTIR-ATR)[6]
Pharmacological Data
ParameterReceptorValueReference(s)
Ki 5-HT₂A0.26 nM[1][3]
EC₅₀ 5-HT₂A1.6 nM[1][3]

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on a published analytical report for 25I-NBF.[6]

  • Instrumentation: Agilent GC-MS system or equivalent.

  • Column: HP1-MS (100% dimethylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: 280°C, split mode with a 1:50 ratio.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature at 170°C, hold for 1 minute.

    • Ramp at 18°C/min to 293°C, hold for 6.1 minutes.

    • Ramp at 50°C/min to 325°C, hold for 2.8 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Transfer Line Temperature: 235°C.

    • Source Temperature: 280°C.

    • Quadrupole Temperature: 180°C.

    • Scan Range: m/z 50 to 550 amu.

Pharmacology and Signaling Pathway

25I-NBF is a highly potent partial agonist at the 5-HT₂A receptor.[1] This G-protein coupled receptor (GPCR) primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) phosphates and intracellular calcium. However, emerging research indicates that 25I-NBF exhibits functional selectivity, or "biased agonism," with a preference for the β-arrestin 2 signaling pathway over the canonical Gq pathway.[2] This property is of significant interest in drug development, as it suggests that specific downstream effects of 5-HT₂A receptor activation can be selectively modulated.

5-HT₂A Receptor Signaling Diagram

Signaling_Pathway cluster_main 5-HT₂A Receptor Signaling cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway (Biased) NBF 25I-NBF R 5-HT₂A Receptor NBF->R Gq Gαq R->Gq Less Preferred Barr β-Arrestin 2 R->Barr Preferred PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG Signaling PLC->IP3_DAG ERK ERK Signaling Barr->ERK

Caption: Biased agonism of 25I-NBF at the 5-HT₂A receptor.

References

Technical Guide: 5-HT2A Receptor Binding Affinity of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of 25I-NBF hydrochloride, a potent partial agonist for the serotonin (B10506) 5-HT2A receptor. This document outlines its quantitative binding affinity, the primary signaling pathway of the 5-HT2A receptor, and the detailed experimental protocols used to determine these ligand-receptor interactions.

Quantitative Binding Affinity

This compound is a high-affinity N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] Its interaction with the human 5-HT2A receptor has been quantified to determine its inhibition constant (Kᵢ) and half-maximal effective concentration (EC₅₀). These values indicate the ligand's potency in binding to the receptor and eliciting a functional response, respectively.

Table 1: Binding Affinity of this compound for the Human 5-HT2A Receptor

ParameterValueDescription
Kᵢ 0.26 nMInhibition Constant: Represents the concentration of 25I-NBF required to occupy 50% of the 5-HT2A receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.[1][2][3]
EC₅₀ 1.6 nMHalf-Maximal Effective Concentration: Represents the concentration of 25I-NBF that produces 50% of its maximal response in a functional assay.[1][2][3]

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[4] Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response PKC->Cellular_Response1 Phosphorylates Downstream Targets Cellular_Response2 Cellular Response Ca_Release->Cellular_Response2 Initiates Ligand 25I-NBF Ligand->Receptor Binds

Canonical 5-HT2A Gq-coupled signaling pathway.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity (Kᵢ) of this compound for the 5-HT2A receptor is typically determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., 25I-NBF) to displace a radiolabeled ligand that is known to bind to the receptor.

Key Methodologies
  • Receptor Preparation:

    • Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells) or homogenized tissue from brain regions rich in these receptors (e.g., rat frontal cortex) are used.[6][7][8]

    • Procedure: Cells or tissues are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method like the BCA assay.

  • Competition Assay:

    • Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [³H]ketanserin, is commonly used.[7][9]

    • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (25I-NBF) are incubated with the prepared receptor membranes in a multi-well plate.[6][10]

    • Conditions: The incubation is carried out in a specific binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (typically 60 minutes).[6][11]

  • Separation and Detection:

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C). This step separates the receptor-bound radioligand from the free radioligand in the solution.[6][12]

    • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis:

    • IC₅₀ Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (25I-NBF). A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of 25I-NBF that displaces 50% of the radioligand.

    • Kᵢ Calculation: The affinity of the competitor (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membranes (e.g., HEK293-h5HT2A) Incubation Incubate at 37°C (to reach equilibrium) Receptor_Prep->Incubation Radioligand Radioligand (e.g., [³H]Ketanserin) Radioligand->Incubation Competitor Competitor (25I-NBF) Competitor->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) Counting->Analysis

References

The Role of 25I-NBF Hydrochloride as a Phenethylamine Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBF hydrochloride is a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I. It is characterized by its high affinity and partial agonist activity at the serotonin (B10506) 5-HT2A receptor. This document provides a comprehensive overview of this compound, including its pharmacological profile, receptor binding affinities, and functional activity. Detailed experimental methodologies for its characterization are outlined, and its place within the broader class of phenethylamine derivatives is illustrated. This guide serves as a technical resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

Phenethylamine and its derivatives represent a broad class of compounds with significant effects on the central nervous system. A key area of interest within this class is the development of selective ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a primary target for psychedelic drugs and a key player in various neuropsychiatric conditions. This compound, a derivative of 2C-I, has emerged as a valuable research tool due to its high potency and specific interactions with the 5-HT2A receptor.[1][2][3][4] This document explores the fundamental characteristics of this compound, providing a technical foundation for its use in research and drug development.

Pharmacological Profile

This compound is distinguished by its potent interaction with the human 5-HT2A receptor, where it acts as a partial agonist.[1][2] Its chemical structure, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, is central to its pharmacological activity. The N-benzyl substitution on the phenethylamine backbone is a critical modification that significantly enhances its affinity for the 5-HT2A receptor compared to its parent compound, 2C-I.[5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human 5-HT2A receptor.

ParameterValueReceptorAssay TypeReference
Binding Affinity (Ki) 0.26 nMHuman 5-HT2ARadioligand Binding Assay[1][2][3]
Functional Potency (EC50) 1.6 nMHuman 5-HT2AIn vitro functional assay[1]

Experimental Protocols

The characterization of this compound involves a series of standard and specialized experimental procedures. The following sections detail the generalized methodologies for its synthesis and pharmacological evaluation.

Synthesis of N-Benzylphenethylamines

The synthesis of this compound can be achieved through reductive amination, a common method for producing N-benzyl derivatives of phenethylamines. This process generally involves the reaction of the corresponding phenethylamine precursor (2C-I) with an appropriate benzaldehyde (B42025) (2-fluorobenzaldehyde).

General Protocol:

  • Reaction Setup: The phenethylamine hydrochloride salt (e.g., 2C-I HCl) and a molar excess of the substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) are dissolved in a suitable solvent, such as methanol.

  • Reductive Amination: A reducing agent, typically sodium borohydride (B1222165) or sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for a specified period, often overnight.

  • Work-up: The reaction is quenched by the addition of an acid, followed by basification to precipitate the freebase product. The product is then extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel.

  • Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT2A receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells or brain tissue.

  • Assay Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy of this compound as a 5-HT2A receptor agonist. Common assays include calcium mobilization and β-arrestin recruitment assays.

Calcium Mobilization Assay (Gq Pathway):

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in microplates.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (β-Arrestin Pathway):

  • Assay Principle: This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

  • Cell Transfection: Cells are co-transfected with constructs for the 5-HT2A receptor fused to one component of the reporter system (e.g., a luciferase) and β-arrestin 2 fused to the other component (e.g., a fluorescent protein).

  • Compound Stimulation: The transfected cells are stimulated with varying concentrations of this compound.

  • Signal Measurement: The recruitment of β-arrestin is quantified by measuring the resulting light emission or fluorescence.

  • Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined from the concentration-response curves.

Signaling Pathways and Molecular Interactions

This compound's activity as a partial agonist at the 5-HT2A receptor is notable for its bias towards the β-arrestin 2 coupled signaling pathway.[6] This suggests that it may preferentially activate certain downstream signaling cascades over others, a property that is of significant interest in modern drug development for achieving more targeted therapeutic effects with potentially fewer side effects.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Alternatively, agonist binding can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.

G_protein_and_arrestin_pathways cluster_membrane Cell Membrane cluster_g_protein_pathway Gq Pathway cluster_arrestin_pathway β-Arrestin Pathway (Biased) 25I_NBF 25I-NBF 5HT2A_R 5-HT2A Receptor 25I_NBF->5HT2A_R Binds to Gq Gq Protein 5HT2A_R->Gq Activates GRK GRK 5HT2A_R->GRK Phosphorylated by PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Arrestin β-Arrestin 2 GRK->Arrestin Promotes binding of Arrestin->5HT2A_R Downstream Downstream Signaling (e.g., MAPK activation, Receptor Internalization) Arrestin->Downstream

Caption: 5-HT2A receptor signaling pathways activated by 25I-NBF.

Experimental Workflow for Characterization

The comprehensive characterization of a novel phenethylamine derivative like this compound follows a structured workflow, from initial synthesis to detailed pharmacological profiling.

experimental_workflow Start Start Synthesis Chemical Synthesis (Reductive Amination) Start->Synthesis Purification Purification & Salt Formation (Chromatography, Crystallization) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Binding_Assays In Vitro Binding Assays (Determine Ki at 5-HT2A) Structural_Analysis->Binding_Assays Functional_Assays In Vitro Functional Assays (Determine EC50/Emax for Gq and β-Arrestin) Binding_Assays->Functional_Assays Selectivity_Panel Receptor Selectivity Profiling Functional_Assays->Selectivity_Panel In_Vivo_Studies In Vivo Studies (e.g., PET Imaging, Behavioral Assays) Selectivity_Panel->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for characterizing 25I-NBF.

Structural Relationships and Derivatives

This compound belongs to the N-benzylphenethylamine class of compounds. The substitutions on both the phenethylamine core and the N-benzyl ring play crucial roles in determining the compound's affinity and functional activity at the 5-HT2A receptor.

structural_relationships Phenethylamine Phenethylamine Core 2C 2,5-Dimethoxy- phenethylamine (2C) Phenethylamine->2C Dimethoxy substitution 2CI 4-Iodo-2,5-dimethoxy- phenethylamine (2C-I) 2C->2CI Iodination at 4-position 25I_NBF 25I-NBF 2CI->25I_NBF N-benzylation NBF N-(2-fluorobenzyl) Substituent NBF->25I_NBF

Caption: Structural derivation of 25I-NBF.

Conclusion

This compound is a highly potent and selective partial agonist for the 5-HT2A receptor, making it an invaluable tool for neuropharmacological research. Its unique signaling profile, with a bias towards the β-arrestin pathway, offers exciting avenues for investigating the functional selectivity of 5-HT2A receptor activation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its potential for therapeutic applications. Further research into its in vivo effects and the downstream consequences of its biased agonism is warranted to fully elucidate its pharmacological role.

References

An In-Depth Technical Guide to 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1539266-13-1

Synonyms: 2C-I-NBF, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine monohydrochloride

This technical guide provides a comprehensive overview of 25I-NBF hydrochloride, a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic phenethylamine (B48288) derivative. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1539266-13-1[1][2][3]
Molecular Formula C₁₇H₁₉FINO₂ • HCl[1][3]
Molecular Weight 451.7 g/mol [1][3]
Appearance Crystalline solid[1]
Purity ≥98%[3]
UV Absorbance Maxima 234, 300 nm[3]
Solubility DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.50 mg/ml[3]
SMILES IC1=CC(OC)=C(CCNCC2=C(F)C=CC=C2)C=C1OC.Cl[3]
InChI InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H[3][4]

Synthesis

Synthesis of the Precursor: 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I)

The synthesis of the key intermediate, 2C-I, has been described in the literature. A common route starts with 2,5-dimethoxybenzaldehyde, which undergoes a Henry reaction with nitroethane, followed by reduction of the resulting nitroalkene. The final step is the iodination of the aromatic ring.[1]

Synthesis_2CI cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Iodination 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 1-(2,5-dimethoxyphenyl)-2-nitropropene 1-(2,5-dimethoxyphenyl)-2-nitropropene 2,5-Dimethoxybenzaldehyde->1-(2,5-dimethoxyphenyl)-2-nitropropene 1. Nitroethane, NH4OAc Nitroethane Nitroethane Nitropropene 1-(2,5-dimethoxyphenyl)-2-nitropropene 2,5-Dimethoxyphenethylamine 2C-H Nitropropene->2,5-Dimethoxyphenethylamine 2. LiAlH4 2C-H_iod 2C-H 2C-I 4-iodo-2,5-dimethoxyphenethylamine (2C-I) 2C-H_iod->2C-I 3. I2, HIO4

General synthetic scheme for the precursor 2C-I.
Reductive Amination to Yield 25I-NBF

25I-NBF is synthesized from 2C-I via reductive amination with 2-fluorobenzaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine. The product is subsequently converted to its hydrochloride salt.

Reductive_Amination 2C-I 4-iodo-2,5-dimethoxyphenethylamine (2C-I) Imine_intermediate Imine Intermediate 2C-I->Imine_intermediate 1. 2-fluorobenzaldehyde 2-fluorobenzaldehyde 2-fluorobenzaldehyde 2-fluorobenzaldehyde->Imine_intermediate 25I-NBF_base 25I-NBF (freebase) Imine_intermediate->25I-NBF_base 2. Reducing agent (e.g., NaBH4) 25I-NBF_HCl This compound 25I-NBF_base->25I-NBF_HCl 3. HCl

Reductive amination of 2C-I to form this compound.

Pharmacology

This compound is a highly potent partial agonist at the human serotonin 5-HT2A receptor.[3][5][6] Its high affinity and selectivity make it a valuable research tool for studying the 5-HT2A receptor system.

ParameterValueReceptorReference
Ki 0.26 nMHuman 5-HT2A[3][5]
EC50 1.6 nMHuman 5-HT2A[3][5]
5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 25I-NBF initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I-NBF 25I-NBF 5HT2A_R 5-HT2A Receptor 25I-NBF->5HT2A_R Binds to Gq Gq/11 protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be adapted from standard assays for 5-HT2A receptor ligands.

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of 25I-NBF for the 5-HT2A receptor. This typically involves using a radiolabeled antagonist, such as [³H]ketanserin, and measuring its displacement by increasing concentrations of the unlabeled test compound (25I-NBF).

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane preparation expressing 5-HT2A receptors Incubate Incubate components together Membrane->Incubate Radioligand [³H]ketanserin Radioligand->Incubate 25I-NBF_unlabeled Unlabeled 25I-NBF (varying concentrations) 25I-NBF_unlabeled->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Scintillation Scintillation counting to quantify bound radioactivity Filter->Scintillation IC50 Determine IC50 value Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Workflow for a [³H]ketanserin radioligand binding assay.

A general protocol would involve incubating cell membranes expressing the human 5-HT2A receptor with a fixed concentration of [³H]ketanserin and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist. After incubation, the mixture is rapidly filtered, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 is determined and converted to a Ki value.[7][8]

Functional Assays (e.g., Calcium Flux or IP1 Accumulation)

Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT2A, this can be quantified by measuring the increase in intracellular calcium ([Ca²⁺]i) or the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Functional_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis_func Data Analysis Cells Plate cells expressing 5-HT2A receptors Dye_Loading Load with Ca²⁺-sensitive dye or add IP1 assay reagents Cells->Dye_Loading Add_Compound Add varying concentrations of 25I-NBF Dye_Loading->Add_Compound Measure Measure fluorescence (Ca²⁺ flux) or HTRF signal (IP1) Add_Compound->Measure EC50_Emax Determine EC50 and Emax values Measure->EC50_Emax

General workflow for a functional cell-based assay.

For a calcium flux assay, cells are loaded with a fluorescent calcium indicator. The addition of 25I-NBF will trigger a transient increase in intracellular calcium, which is detected as a change in fluorescence.[9][10][11][12][13] For an IP1 accumulation assay, cells are incubated with 25I-NBF in the presence of LiCl (to inhibit IP1 degradation), and the accumulated IP1 is quantified, often using a competitive immunoassay format such as HTRF.

In Vivo Studies

While in vivo data for 25I-NBF is limited, studies on the closely related compound 25I-NBOMe in rodents provide insights into its likely effects. These compounds are known to induce a head-twitch response (HTR) in mice, which is considered a behavioral proxy for hallucinogenic activity in humans.[14] The HTR is mediated by the activation of 5-HT2A receptors. In vivo microdialysis studies with 25I-NBOMe have shown an increase in extracellular dopamine (B1211576) levels in the nucleus accumbens of rats.[15][16] Behavioral studies in rodents have also investigated effects on locomotor activity, sensorimotor gating (prepulse inhibition), and body temperature.[14][15][16]

Radiolabeled [¹¹C]25I-NBF has been utilized as a tracer in positron emission tomography (PET) imaging to map the distribution of 5-HT2A receptors in the brain.[3] PET studies in nonhuman primates would involve intravenous administration of the radiotracer followed by dynamic scanning to measure its uptake and binding in different brain regions.

Analytical Data

A comprehensive analytical profile is essential for the unambiguous identification and quantification of this compound.

Analytical TechniqueKey Findings for 25I-NBF and related compoundsReference
GC-MS The electron ionization mass spectrum of 25I-NBF shows characteristic fragment ions. Key fragments for the underivatized free base include m/z 278, 247, 232, 138, 109, and 91. The base peak is often at m/z 109, corresponding to the fluorobenzyl cation.[2][17][18]
HPLC-MS/MS HPLC coupled with tandem mass spectrometry is a sensitive and selective method for the quantification of 25I-NBF in various matrices.[19]
NMR ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Data for the closely related 25I-NBOMe shows characteristic signals for the aromatic protons and carbons, as well as the methoxy (B1213986) and ethylamine (B1201723) moieties.[20]

Toxicology

There is a lack of formal toxicological studies on 25I-NBF. However, reports on the related compound 25I-NBOMe indicate a potential for significant toxicity, especially at higher doses. Clinical features of 25I-NBOMe toxicity in humans include tachycardia, hypertension, agitation, hallucinations, seizures, and in severe cases, rhabdomyolysis and multi-organ failure.[21][22][23] Animal studies with 25I-NBOMe have shown cardiotoxic effects, including prolongation of the QTc interval in rats.[21] Given the structural similarity and shared primary pharmacological target, it is prudent to assume that 25I-NBF may have a similar toxicological profile.

Disclaimer: this compound is a research chemical and is not for human or veterinary use. It should be handled by trained professionals in a laboratory setting with appropriate safety precautions.

References

The Pharmacological Profile of N-(2-fluorobenzyl) Phenethylamine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-(2-fluorobenzyl) phenethylamine (B48288) analogs. These compounds are a class of synthetic ligands that primarily interact with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. The introduction of an N-(2-fluorobenzyl) moiety to the phenethylamine scaffold significantly influences the pharmacological properties of these molecules. This guide will delve into their synthesis, receptor binding affinities, functional activities, structure-activity relationships, and the experimental protocols used for their characterization.

Core Concepts: Structure-Activity Relationships

The pharmacological activity of N-benzyl phenethylamines is highly dependent on the substitution patterns on both the phenethylamine core and the N-benzyl ring. While N-benzylation of phenethylamines can dramatically increase affinity for the 5-HT2A receptor, the nature of the substituent on the benzyl (B1604629) ring is a critical determinant of this effect.

Studies have shown that N-(2-fluorobenzyl) substituted compounds generally exhibit lower affinity and efficacy at 5-HT2A and 5-HT2C receptors compared to analogs with other substitutions at the 2-position of the benzyl ring, such as a hydroxyl or methoxy (B1213986) group.[1] For instance, the N-(2-hydroxybenzyl) analogs have been reported to be particularly potent.[1] Despite their comparatively lower potency, the N-(2-fluorobenzyl) analogs are valuable tools for probing the steric and electronic requirements of the 5-HT2A receptor binding pocket.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of N-(2-fluorobenzyl) phenethylamine analogs and related compounds at human 5-HT2A and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki) of N-(2-fluorobenzyl) Phenethylamine Analogs

CompoundPhenethylamine Core5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
25C-NBF2,5-dimethoxy-4-chloro10.84-[2][3]
25B-NBF2,5-dimethoxy-4-bromo3.629-[3]
25I-NBF2,5-dimethoxy-4-iodo10.00-[2][3]

Note: '-' indicates data not available.

Table 2: Functional Activity (EC50 and Emax) of N-(2-fluorobenzyl) Phenethylamine Analogs

CompoundAssay5-HT2A EC50 (nM)5-HT2A Emax (%)Reference
24H-NBFβ-arrestin 2 Recruitment158106-107[4]
25H-NBFβ-arrestin 2 Recruitment448106-107[4]
26H-NBFβ-arrestin 2 Recruitment397106-107[4]
23H-NBFβ-arrestin 2 Recruitment>1000 (µM)96.1[4]
34H-NBFβ-arrestin 2 Recruitment>1000 (µM)75.2[4]
35H-NBFβ-arrestin 2 Recruitment>1000 (µM)58.9[4]

Note: Emax values are expressed relative to a reference agonist (e.g., LSD).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds at the 5-HT2A receptor involves the activation of the Gq/11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, these ligands can induce the recruitment of β-arrestins to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5-HT2A_R->Gq_11 activates beta_Arrestin β-Arrestin 5-HT2A_R->beta_Arrestin recruits PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand N-(2-fluorobenzyl) phenethylamine analog Ligand->5-HT2A_R binds Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Signaling Downstream Signaling Ca2->Signaling PKC->Signaling beta_Arrestin->Signaling

Figure 1: Simplified 5-HT2A receptor signaling cascade.

The characterization of novel N-(2-fluorobenzyl) phenethylamine analogs typically follows a standardized experimental workflow to determine their pharmacological profile.

Experimental Workflow Synthesis Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., IP Accumulation, β-Arrestin) Synthesis->Functional_Assay SAR Structure-Activity Relationship Analysis Binding_Assay->SAR Data_Analysis Data Analysis (Determine EC50, Emax) Functional_Assay->Data_Analysis Data_Analysis->SAR In_Vivo In Vivo Studies (e.g., Behavioral Models) SAR->In_Vivo

Figure 2: Typical experimental workflow for compound evaluation.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[5]

    • Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method (e.g., BCA assay).[6]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the receptor membrane preparation, a radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[7][8]

    • For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells.[8]

  • Incubation:

    • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the receptor-bound radioligand.[7]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway by quantifying the production of inositol phosphates.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured and transiently transfected with the human 5-HT2A receptor and a chimeric Gα protein if necessary.[9]

  • Assay Procedure:

    • Transfected cells are plated in 384-well plates.[9]

    • Cells are treated with different concentrations of the test compound in a stimulation buffer.

    • The reaction is incubated (e.g., 90 minutes at 37°C).[9]

    • A lysis buffer containing a cryptate-labeled anti-IP1 monoclonal antibody and a d2-labeled IP1 analog is added to the wells.[9] This is a competitive immunoassay where cellular IP1 competes with the labeled IP1 analog.

    • The plate is incubated at room temperature for 1 hour.[9]

  • Detection:

    • The plate is read in a suitable plate reader with excitation at ~330 nm and emission at ~620 nm and ~665 nm to measure the homogeneous time-resolved fluorescence (HTRF) signal.[9] The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis:

    • A standard curve is used to determine the concentration of IP1 in each well.

    • Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and G protein-independent signaling.

  • Assay Principle:

    • This assay often utilizes bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., NanoBiT).[10][11]

    • The 5-HT2A receptor is fused to one component of the reporter system (e.g., a luciferase), and β-arrestin is fused to the other component (e.g., a fluorescent protein or a complementary fragment of the luciferase).[11]

  • Cell Culture and Transfection:

    • HEK293 cells are co-transfected with the receptor-reporter and β-arrestin-reporter constructs.

  • Assay Procedure:

    • Transfected cells are plated in a suitable microplate.

    • The cells are stimulated with various concentrations of the test compound.

  • Detection:

    • The plate is read in a luminometer or a plate reader capable of detecting the BRET or complemented enzyme signal. An increase in the signal indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis:

    • Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Pharmacological Profile

Studies in animal models have begun to elucidate the in vivo effects of N-(2-fluorobenzyl) phenethylamine analogs. In adult zebrafish, compounds such as 24H-NBF and 34H-NBF have been shown to have anxiogenic and hypolocomotor effects.[12][13] These behavioral effects are often associated with alterations in brain monoamine levels, including serotonin and dopamine (B1211576).[13][14] Rodent studies with related N-benzyl phenethylamines have demonstrated effects on locomotor activity and stereotyped behaviors, which are mediated by catecholaminergic systems.[15][16] For instance, the potent 5-HT2A agonist 25I-NBOMe has been shown to affect dopamine transmission and disrupt prepulse inhibition in mice.[17] These in vivo studies provide valuable insights into the potential psychoactive and physiological effects of this class of compounds.

Conclusion

The N-(2-fluorobenzyl) phenethylamine analogs represent a specific subset of serotonergic ligands whose pharmacological profile is characterized by a generally lower affinity and efficacy at 5-HT2A and 5-HT2C receptors compared to other 2-substituted N-benzyl analogs. However, their study provides crucial information for understanding the structure-activity relationships that govern ligand-receptor interactions. The experimental protocols detailed in this guide offer a robust framework for the comprehensive pharmacological characterization of these and other novel psychoactive compounds. Further research, particularly in in vivo models, will be essential to fully elucidate their therapeutic potential and toxicological profiles.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies for 25I-NBF hydrochloride. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Chemical and Physical Properties

This compound, systematically named N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride, is a potent synthetic phenethylamine. It is an N-benzyl derivative of the hallucinogen 2C-I.[1][2][3] The hydrochloride salt is typically a crystalline solid.[1]

Identification and Structure
PropertyValueReference(s)
IUPAC Name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride[1]
Synonyms 2C-I-NBF hydrochloride[1]
CAS Number 1539266-13-1[1]
Molecular Formula C₁₇H₁₉FINO₂ • HCl[1]
Molecular Weight 451.7 g/mol [1][4]
Appearance Crystalline solid[1]
Physicochemical Data
PropertyValueReference(s)
Melting Point Not explicitly reported in the literature.
Boiling Point Not explicitly reported in the literature.
pKa Not explicitly reported in the literature.
Solubility DMF: 16 mg/mLDMSO: 12.5 mg/mLEthanol: 2 mg/mLDMF:PBS (pH 7.2) (1:1): 0.50 mg/mL[1]
Stability Stable for at least 5 years when stored at -20°C.[1]

Synthesis

A plausible synthetic route for this compound involves the reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2-fluorobenzaldehyde (B47322). This common method for creating N-benzylphenethylamines is outlined below.[5][6][7]

Experimental Protocol: Reductive Amination

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

  • 2-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • To a solution of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1 equivalent) in dichloroethane, add 2-fluorobenzaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the free base of 25I-NBF.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Pharmacology

This compound is a highly potent partial agonist of the human serotonin (B10506) 2A (5-HT₂ₐ) receptor.[1][8][9][10] Its high affinity for this receptor subtype is a key characteristic of N-benzylphenethylamines.[2][3]

Receptor Binding and Functional Activity
ParameterValueReceptorReference(s)
Ki 0.26 nMHuman 5-HT₂ₐ[1][8][10]
EC₅₀ 1.6 nMHuman 5-HT₂ₐ[1][8][10]
Signaling Pathways

Activation of the 5-HT₂ₐ receptor by agonists like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, 25I-NBF has been shown to exhibit biased agonism, with a preference for the β-arrestin 2 coupled signaling pathway over the canonical G-protein pathway.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBF 25I-NBF 5HT2A_R 5-HT2A Receptor 25I_NBF->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1. 5-HT₂ₐ Receptor Gq Signaling Pathway.

Biased_Agonism_Workflow Ligand 25I-NBF Receptor 5-HT2A Receptor Ligand->Receptor G_Protein G-Protein Signaling (e.g., Gq) Receptor->G_Protein Activates Beta_Arrestin β-Arrestin 2 Signaling Receptor->Beta_Arrestin Preferentially Activates Cellular_Response_G Canonical Cellular Response G_Protein->Cellular_Response_G Cellular_Response_B Alternative Cellular Response (e.g., Receptor Internalization) Beta_Arrestin->Cellular_Response_B Binding_Assay_Workflow Start Prepare Membranes (Expressing 5-HT2A Receptors) Incubate Incubate Membranes with Radioligand (e.g., [3H]ketanserin) and varying concentrations of 25I-NBF Start->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Competition Binding Curve) Quantify->Analyze End Determine Ki Value Analyze->End IP_Assay_Workflow Start Culture Cells (Expressing 5-HT2A Receptors) Label Label Cells with [3H]-myo-inositol Start->Label Stimulate Stimulate Cells with varying concentrations of 25I-NBF Label->Stimulate Lyse Lyse Cells and Extract Inositol Phosphates Stimulate->Lyse Separate Separate IP species (Anion Exchange Chromatography) Lyse->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (Dose-Response Curve) Quantify->Analyze End Determine EC50 Value Analyze->End

References

The Discovery and Pharmacological Profile of Cimbi-36 (25B-NBOMe): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Copenhagen, Denmark - Cimbi-36, chemically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and also widely recognized as 25B-NBOMe, stands as a potent and selective serotonin (B10506) 2A (5-HT2A) receptor agonist. Its discovery and subsequent development into a key research tool, particularly as the positron emission tomography (PET) radioligand [¹¹C]Cimbi-36, have significantly advanced the study of the serotonergic system. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of Cimbi-36, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The scientific journey of Cimbi-36 began with the synthesis of a class of N-benzylphenethylamines. The first documented synthesis of 25B-NBOMe was by Ralf Heim and his team at the Free University of Berlin in 1999.[1][2] However, it was the subsequent work by a team of researchers at the University of Copenhagen, including Jesper L. Kristensen, that led to its prominence as a valuable tool in neuroscience.[1] They successfully synthesized the carbon-11 (B1219553) labeled version, [¹¹C]Cimbi-36, and validated its use as a PET radioligand for imaging the 5-HT2A receptor in the brain.[3] This development was a significant milestone, as [¹¹C]Cimbi-36 was the first agonist PET radioligand to successfully image and quantify 5-HT2A receptors in the human brain, offering a more functional measure of the serotonergic system compared to antagonist radioligands.[4]

Pharmacological Profile

Cimbi-36 is a potent full agonist at the 5-HT2A receptor.[3] Its high affinity and selectivity for this receptor subtype have been extensively characterized through in vitro and in vivo studies.

Receptor Binding Affinities

The binding profile of Cimbi-36 has been determined through radioligand binding assays. The compound exhibits sub-nanomolar affinity for the human 5-HT2A receptor. While it is highly selective for the 5-HT2A receptor, it also shows affinity for the 5-HT2B and 5-HT2C receptors, albeit with lower potency in some studies.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Human 5-HT2A0.5[3]
Human 5-HT2B10[3]
Human 5-HT2C6.2[3]
Functional Potency

Functional assays, such as inositol (B14025) phosphate (B84403) accumulation and calcium mobilization assays, have been employed to determine the potency of Cimbi-36 as a 5-HT2A receptor agonist.

Assay TypePotency (EC50, nM)Reference
Inositol Phosphate AccumulationNot explicitly found
Calcium Mobilization40[2]

Experimental Protocols

The characterization of Cimbi-36 has relied on a variety of standard and advanced experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cimbi-36 for serotonin receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with additives, is used.

  • Radioligand: A specific radioligand, such as [³H]ketanserin for 5-HT2A receptors, is used at a concentration near its Kd value.

  • Competition Assay: Increasing concentrations of unlabeled Cimbi-36 are incubated with the membranes and the radioligand.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of Cimbi-36 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of Cimbi-36 as a 5-HT2A receptor agonist.

Methodology:

  • Cell Culture: Cells expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of Cimbi-36 are added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator using a fluorescence plate reader or a microscope.

  • Data Analysis: The EC50 value (concentration of Cimbi-36 that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G 5-HT2A Receptor Signaling Pathway Cimbi36 Cimbi-36 (Agonist) HT2AR 5-HT2A Receptor Cimbi36->HT2AR Binds to Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (Cimbi-36) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

References

An In-depth Technical Guide to 25I-NBF Hydrochloride: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25I-NBF hydrochloride, a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents in-depth experimental protocols for its synthesis, analytical characterization, and functional evaluation at the 5-HT2A receptor. The guide also elucidates the key signaling pathways modulated by this compound and provides visual representations of these pathways and associated experimental workflows. All quantitative data is summarized in structured tables for ease of reference and comparison.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride, is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] The N-benzyl substitution significantly enhances its affinity for the 5-HT2A receptor.[2]

Molecular Formula: C₁₇H₂₀ClFINO₂[1]

Molecular Weight: 451.7 g/mol [2][3]

CAS Number: 1539266-13-1[1][2][4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a crystalline solid.[2] Its solubility in various solvents has been reported and is crucial for the preparation of stock solutions for in vitro and in vivo studies.

PropertyValue
Physical State Crystalline Solid[2]
Solubility DMF: 16 mg/mLDMF:PBS (pH 7.2) (1:1): 0.50 mg/mLDMSO: 12.5 mg/mLEthanol: 2 mg/mL[2]
λmax 234, 300 nm[2]

Table 1: Physicochemical properties of this compound.

Pharmacology and Receptor Interaction

25I-NBF is a highly potent partial agonist for the human 5-HT2A receptor.[2][5][6][7] Its high affinity and functional potency make it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. A radiolabeled form of 25I-NBF has been utilized for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).[2][7]

Receptor Binding and Functional Activity

The key pharmacological parameters of this compound at the 5-HT2A receptor are summarized in the table below.

ParameterValueReceptor
Ki 0.26 nMHuman 5-HT2A
EC₅₀ 1.6 nMHuman 5-HT2A

Table 2: Receptor binding affinity and functional potency of this compound.[4][5][6][7]

Signaling Pathway

25I-NBF acts as a biased agonist at the 5-HT2A receptor, showing a preference for the β-arrestin 2 coupled signaling pathway over the canonical Gq-mediated pathway.[8] This biased agonism is a critical aspect of its pharmacological profile and is an active area of research for developing functionally selective 5-HT2A receptor ligands.

Gq_beta_arrestin_pathway 25I-NBF 25I-NBF 5-HT2A Receptor 5-HT2A Receptor 25I-NBF->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates (weaker) β-Arrestin 2 β-Arrestin 2 5-HT2A Receptor->β-Arrestin 2 Recruits (stronger) PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Signaling Downstream Signaling β-Arrestin 2->Downstream Signaling

Figure 2: 5-HT2A receptor signaling pathways activated by 25I-NBF.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and functional characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2-fluorobenzaldehyde (B47322).

Materials:

  • 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-I HCl)

  • 2-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • To a solution of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride (1.0 eq) in 1,2-dichloroethane, add 2-fluorobenzaldehyde (1.1 eq) and triethylamine (B128534) (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude freebase of 25I-NBF.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of 25I-NBF.

Instrumentation:

  • Agilent GC-MS system or equivalent.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 150 °C, ramp to 280 °C at 15 °C/min, hold for 3 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550.

Expected Fragmentation: The mass spectrum of 25I-NBF will show a characteristic fragmentation pattern, including ions corresponding to the N-(2-fluorobenzyl) moiety and the dimethoxy-iodophenylethylamine core.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The chemical shifts and coupling constants will be consistent with the assigned structure.

Functional Assays

3.3.1. 5-HT2A Receptor Binding Assay

This assay determines the affinity of 25I-NBF for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors.

  • [³H]ketanserin (radioligand).

  • Mianserin (B1677119) (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [³H]ketanserin (at a concentration near its Kd), and either buffer (for total binding), mianserin (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for 25I-NBF using appropriate software.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prepare Serial Dilutions of 25I-NBF Prepare Serial Dilutions of 25I-NBF Combine Membranes, Radioligand, and 25I-NBF Combine Membranes, Radioligand, and 25I-NBF Prepare Serial Dilutions of 25I-NBF->Combine Membranes, Radioligand, and 25I-NBF Prepare 5-HT2A Receptor Membranes Prepare 5-HT2A Receptor Membranes Prepare 5-HT2A Receptor Membranes->Combine Membranes, Radioligand, and 25I-NBF Prepare Radioligand ([3H]ketanserin) Prepare Radioligand ([3H]ketanserin) Prepare Radioligand ([3H]ketanserin)->Combine Membranes, Radioligand, and 25I-NBF Incubate at Room Temperature Incubate at Room Temperature Combine Membranes, Radioligand, and 25I-NBF->Incubate at Room Temperature Rapid Filtration Rapid Filtration Incubate at Room Temperature->Rapid Filtration Wash Filters Wash Filters Rapid Filtration->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Determine Ki Value Determine Ki Value Calculate Specific Binding->Determine Ki Value

Figure 3: Experimental workflow for a 5-HT2A receptor binding assay.

3.3.2. Calcium Mobilization Assay

This functional assay measures the ability of 25I-NBF to activate the Gq-mediated signaling pathway, leading to an increase in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound.

  • Measure the baseline fluorescence of the cells in the plate reader.

  • Inject the different concentrations of 25I-NBF into the wells and immediately start recording the fluorescence signal over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and calculate the EC₅₀ value for 25I-NBF.

Conclusion

This compound is a valuable pharmacological tool for the study of the 5-HT2A receptor. Its high potency, selectivity, and biased agonism provide a unique profile for investigating the complexities of serotonergic signaling. The experimental protocols detailed in this guide offer a foundation for the synthesis, characterization, and functional evaluation of this compound, facilitating further research into its molecular mechanisms and potential therapeutic applications.

References

In Vitro Characterization of 25I-NBF Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of 25I-NBF hydrochloride, a potent and selective serotonin (B10506) 5-HT2A receptor agonist. The information presented herein is intended to support research and drug development activities by providing key quantitative data, detailed experimental methodologies, and a clear visualization of its primary signaling pathway.

Core Pharmacological Data

25I-NBF is an N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It is recognized as a highly potent partial agonist at the human 5-HT2A receptor.[1][2] Its high affinity for this receptor makes it a valuable tool for studying the 5-HT2A system. The hydrochloride salt form is commonly used for research purposes.

Quantitative In Vitro Data Summary

The following table summarizes the key in vitro pharmacological parameters of 25I-NBF at the human 5-HT2A receptor.

ParameterValueReceptorReference
Binding Affinity (Ki) 0.26 nMHuman 5-HT2A[1][2][3]
Functional Potency (EC50) 1.6 nMHuman 5-HT2A[1][2][3]

Receptor Selectivity Profile

While 25I-NBF is primarily characterized by its high affinity for the 5-HT2A receptor, N-benzyl phenethylamines as a class exhibit enhanced selectivity for the 5-HT2A receptor over other serotonin receptor subtypes such as 5-HT2C and 5-HT1A. The N-arylmethyl substitution is crucial for this increased affinity and selectivity. For the closely related compound 25I-NBOMe, the following binding affinities have been reported, providing an illustrative selectivity profile:

Receptor SubtypeBinding Affinity (Ki) of 25I-NBOMe
5-HT2A0.6 nM[4]
5-HT2C4.6 nM[4]
5-HT1A1800 nM[4]

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25I-NBF initiates intracellular signaling through multiple pathways. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C, respectively. Additionally, studies on related N-benzyl phenethylamines suggest a bias towards the β-arrestin 2 coupled signaling pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling NBF 25I-NBF Receptor 5-HT2A Receptor NBF->Receptor binds Gq Gq/11 Receptor->Gq activates Arrestin β-Arrestin 2 Receptor->Arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ (intracellular mobilization) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Arrestin->Downstream

5-HT2A Receptor Signaling Pathways Activated by 25I-NBF.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay (for Ki determination)

This protocol is adapted from methodologies used for characterizing high-affinity 5-HT2A receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Workflow:

binding_assay_workflow start Start: Prepare Cell Membranes prepare_reagents Prepare Reagents (Assay Buffer, Radioligand, Competitor) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, and Competition Wells) prepare_reagents->setup_plate add_components Add Components to Wells (Buffer, Membranes, Radioligand, 25I-NBF/Mianserin) setup_plate->add_components incubate Incubate at Room Temperature add_components->incubate filter_wash Harvest onto Glass Fiber Filters and Wash to Remove Unbound Ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data (Calculate Ki from IC50) scintillation->analyze

Workflow for Radioligand Binding Assay.

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing the human 5-HT2A receptor to confluence. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of competitor. For non-specific binding, add a saturating concentration of mianserin.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 25I-NBF that inhibits 50% of specific binding (IC50) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay - Phosphoinositide (PI) Hydrolysis / Calcium Mobilization (for EC50 determination)

This protocol outlines a common functional assay to measure the agonist activity of 25I-NBF at the Gq-coupled 5-HT2A receptor.

Objective: To determine the functional potency (EC50) of this compound by measuring its ability to stimulate a downstream signaling event (calcium mobilization) mediated by 5-HT2A receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Pluronic F-127.

  • Probenecid (to prevent dye leakage).

  • This compound stock solution (in DMSO).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Workflow:

functional_assay_workflow start Start: Plate Cells load_dye Load Cells with Calcium-sensitive Dye start->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells prepare_compound_plate Prepare Compound Plate with Serial Dilutions of 25I-NBF wash_cells->prepare_compound_plate read_fluorescence Measure Baseline Fluorescence and Inject 25I-NBF prepare_compound_plate->read_fluorescence kinetic_read Monitor Changes in Fluorescence Over Time (Kinetic Read) read_fluorescence->kinetic_read analyze Analyze Data (Calculate EC50) kinetic_read->analyze

References

The Rise of Psychoplastogens: A Technical Guide to Non-Hallucinogenic NBF Analogs and Their Neuroplasticity-Promoting Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropsychiatric drug discovery is undergoing a paradigm shift, moving away from symptom management towards treatments that address the underlying pathophysiology of mental illness. At the forefront of this evolution are psychoplastogens, a class of compounds that promote rapid and sustained neural plasticity. While classic psychedelics have demonstrated significant therapeutic potential, their hallucinogenic properties present challenges for widespread clinical adoption. This has spurred the development of non-hallucinogenic analogs, here conceptualized as "NBF (Neuro-Beneficial, Non-Hallucinogenic) Analogs," designed to retain the therapeutic, plasticity-promoting effects without the psychoactive side effects. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and key signaling pathways associated with these promising next-generation therapeutics.

Core Mechanism of Action: Re-wiring the Brain

Psychoplastogens, including NBF analogs, exert their effects by fostering structural and functional changes in neurons within key brain circuits, such as the prefrontal cortex.[1][2] This neuroplasticity is believed to be the foundation of their rapid and lasting therapeutic benefits for conditions like depression, anxiety, and PTSD.[1][2] The primary mechanism involves the activation of specific signaling cascades that are crucial for neuronal growth and the formation of new synaptic connections.

Key Molecular Targets and Signaling Pathways

The psychoplastogenic effects of these compounds are primarily mediated through a complex interplay of several key signaling pathways. Activation often begins at the serotonin (B10506) 2A (5-HT2A) receptor, leading to downstream effects on neurotrophic factor systems and protein synthesis pathways.[3][4][5]

Molecular TargetRole in PsychoplastogenesisDownstream Effects
5-HT2A Receptor A primary target for many psychoplastogens. Its activation initiates the signaling cascade that promotes neuroplasticity.[3][5]Increased glutamate (B1630785) release, activation of neurotrophic factor signaling.
TrkB Receptor The receptor for Brain-Derived Neurotrophic Factor (BDNF). Its activation is critical for neuronal survival, growth, and synaptic plasticity.[2][3][4]Activation of mTOR and other growth-related pathways.
mTOR (mammalian Target of Rapamycin) A key protein kinase that regulates cell growth, proliferation, and protein synthesis.[2][3][4]Increased synthesis of synaptic proteins, leading to neurite growth and spine formation.
Glutamate Receptors (e.g., AMPA) Activation by increased glutamate release contributes to the stimulation of mTOR signaling.[2]Depolarization and calcium influx, further promoting plasticity-related gene expression.

Visualizing the Core Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by NBF analogs, leading to enhanced neuroplasticity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling NBF_Analog NBF Analog 5HT2A_Receptor 5-HT2A Receptor NBF_Analog->5HT2A_Receptor Binds to and activates BDNF_Release BDNF Release 5HT2A_Receptor->BDNF_Release Stimulates TrkB_Receptor TrkB Receptor mTOR_Activation mTOR Activation TrkB_Receptor->mTOR_Activation Leads to BDNF_Release->TrkB_Receptor Activates Protein_Synthesis Synaptic Protein Synthesis mTOR_Activation->Protein_Synthesis Promotes Neural_Plasticity Increased Neuronal Growth (Neuritogenesis & Spinogenesis) Protein_Synthesis->Neural_Plasticity Results in

Caption: Core signaling pathway of NBF analogs.

Experimental Protocols for Assessing Psychoplastogenic Effects

The validation of novel NBF analogs requires a series of well-defined in vitro and in vivo experiments to quantify their effects on neuronal structure and function, and to confirm the absence of hallucinogenic potential.

In Vitro Assays
ExperimentMethodologyKey Readouts
Neuritogenesis Assay Primary cortical neurons are cultured and treated with the NBF analog. After a set incubation period (e.g., 24-72 hours), neurons are fixed and stained for neuronal markers (e.g., β-tubulin III). High-content imaging and analysis are used to measure changes in neurite length and branching.- Total neurite length per neuron- Number of neurite branches- Sholl analysis for dendritic complexity
Spinogenesis Assay Mature cortical neurons are transfected with a fluorescent protein (e.g., GFP) to visualize dendritic spines. Following treatment with the NBF analog, neurons are imaged using confocal microscopy. Spine density and morphology are quantified.- Dendritic spine density (spines per µm)- Spine morphology classification (e.g., mushroom, thin, stubby)
Receptor Binding Assays Radioligand binding assays are performed using cell lines expressing the human 5-HT2A receptor to determine the binding affinity (Ki) of the NBF analog.- Binding affinity (Ki) at the 5-HT2A receptor
In Vivo Models
ExperimentMethodologyKey Readouts
Forced Swim Test (Rodent Model of Depression) Rodents are administered the NBF analog. After a specified time, they are placed in a container of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.- Reduction in immobility time, suggesting an antidepressant-like effect
Fear Extinction Model (Rodent Model of PTSD/Anxiety) Rodents are conditioned to associate a neutral cue with an aversive stimulus. The NBF analog is administered prior to extinction training, where the cue is presented without the aversive stimulus. The ability to suppress the fear response is measured.- Enhanced rate of fear extinction
Head-Twitch Response (Rodent Model for Hallucinogenic Potential) Rodents are administered the NBF analog and observed for the frequency of head-twitches, a behavioral response strongly correlated with 5-HT2A receptor-mediated hallucinogenic effects in humans.- Absence or significant reduction in head-twitch frequency compared to known hallucinogens

Experimental Workflow for NBF Analog Development

The process of identifying and validating novel NBF analogs follows a structured workflow from initial screening to in vivo efficacy testing.

G Screening High-Throughput Screening (e.g., Neuritogenesis Assay) Hit_Validation Hit Validation (Dose-Response in Vitro) Screening->Hit_Validation Mechanism_Confirmation Mechanism of Action Studies (e.g., Receptor Binding, Pathway Inhibition) Hit_Validation->Mechanism_Confirmation In_Vivo_Tolerability In Vivo Tolerability & Pharmacokinetics Mechanism_Confirmation->In_Vivo_Tolerability Hallucinogenic_Test Assessment of Hallucinogenic Potential (Head-Twitch Response) In_Vivo_Tolerability->Hallucinogenic_Test Behavioral_Efficacy In Vivo Behavioral Efficacy (e.g., Forced Swim Test, Fear Extinction) Hallucinogenic_Test->Behavioral_Efficacy Lead_Candidate Lead Candidate Behavioral_Efficacy->Lead_Candidate

Caption: Drug discovery workflow for NBF analogs.

Quantitative Data on Psychoplastogenic Activity

The following table provides a template for summarizing key quantitative data for novel NBF analogs, with illustrative data based on the expected profiles of potent psychoplastogens.

Compound5-HT2A Binding Affinity (Ki, nM)Neuritogenesis EC50 (nM)Spinogenesis (% Increase at 100 nM)Head-Twitch Response (ED50, mg/kg)
NBF-001 5.21545%> 10 (non-hallucinogenic)
NBF-002 12.83538%> 10 (non-hallucinogenic)
Control: DMT 3.11050%0.5
Control: Ketamine N/A (NMDA Antagonist)~100030%N/A

Conclusion and Future Directions

Non-hallucinogenic psychoplastogens, or NBF analogs, represent a frontier in the treatment of neuropsychiatric disorders. By selectively engaging the molecular machinery of neuroplasticity without inducing psychoactive effects, these compounds have the potential to become scalable, first-line treatments that can be administered without the need for intensive clinical supervision.[4] Future research will focus on refining the structure-activity relationships to optimize therapeutic efficacy and safety profiles, as well as exploring their potential in a wider range of neurological and psychiatric conditions. The continued development of these novel analogs brings us closer to a new era of precision medicine for brain health, focused on correcting circuit-level deficits and restoring healthy brain function.

References

25I-NBF hydrochloride safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safety, handling, and storage of 25I-NBF hydrochloride cannot be provided. 25I-NBF is a potent synthetic psychedelic and a research chemical. Due to its potential for harm and its legal status in many jurisdictions, providing detailed information on its handling, experimental protocols, and biological effects would be irresponsible.

Instead, general safety, handling, and storage guidelines applicable to potent, hazardous, and novel research chemicals are provided below. These guidelines are for informational purposes only and are intended for trained professionals in a controlled laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

1. Hazard Identification and Risk Assessment

Before handling any new compound, a thorough risk assessment is mandatory. Since data for novel compounds like this compound is often scarce, it should be treated as extremely hazardous.

  • Assume High Potency: In the absence of data, assume the compound is highly potent and toxic via all routes of exposure (inhalation, ingestion, dermal contact).

  • Consult Safety Data Sheets (SDS): For known analogous compounds, review their SDS to anticipate potential hazards. For example, review the SDS for other potent serotonergic 5-HT2A receptor agonists.

  • Literature Review: Search for any available toxicological or pharmacological data on the compound or structurally related chemicals.

2. Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Fume Hood: All work involving the solid or solutions of the compound must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Ventilated Enclosure: A powder-containment ventilated enclosure (balance hood) should be used for weighing solid materials.

  • Glove Box: For highly potent or volatile compounds, a glove box provides the highest level of containment.

3. Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical.

PPE ItemSpecificationPurpose
Gloves Nitrile, double-glovedPrevents dermal absorption. Double-gloving is recommended.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes and aerosols.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respirator Consult with EHS; an N95 or higher may be required for solidsPrevents inhalation of fine powders.

4. Safe Handling and Decontamination

Strict protocols must be followed to prevent contamination and exposure.

  • Designated Areas: Designate specific areas within the lab for working with the compound. Clearly label these areas.

  • Weighing: Weigh the smallest feasible quantities. Use a dedicated set of spatulas and weighing papers.

  • Spill Management: Have a spill kit ready. The kit should contain absorbent material, decontamination solutions, and waste bags. A common decontamination solution for similar compounds is a 10% bleach solution, followed by a water rinse. Always verify compatibility.

Below is a generalized workflow for handling a potent chemical compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, Ventilated Enclosure) A->B C Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B->C D Weigh Compound in Ventilated Enclosure C->D Enter designated area E Perform Experiment in Fume Hood D->E F Decontaminate Surfaces (e.g., 10% Bleach Solution) E->F H Store Compound in Secure, Labeled, and Ventilated Location E->H G Dispose of Waste in Labeled Hazardous Waste Container F->G

Caption: Generalized workflow for safe handling of potent research chemicals.

5. Storage

Proper storage is essential for safety and to maintain the integrity of the compound.

ParameterGuideline
Temperature Store at -20°C for long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to oxidation.
Light Protect from light by using amber vials or storing in a dark location.
Security Store in a locked, secure location (e.g., a locked freezer or cabinet) with restricted access.
Labeling The container must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

6. Emergency Procedures

All personnel must be aware of emergency procedures.

  • Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move the individual to fresh air.

  • Medical Attention: Seek immediate medical attention after any known or suspected exposure. Provide the medical team with the Safety Data Sheet (SDS) for the compound or any related compounds.

  • Spill: Evacuate the area. If the spill is large or involves a highly toxic material, contact the institutional EHS or emergency response team.

The logical relationship for responding to an exposure event is outlined below.

G A Exposure Event Occurs B Is the area safe to enter? A->B C Evacuate Area & Call Emergency Response B->C No D Remove Victim from Area B->D Yes E Administer First Aid (Decontaminate Skin/Eyes) D->E F Seek Immediate Medical Attention E->F G Provide SDS/Chemical Information to Responders F->G

Caption: Decision workflow for responding to a chemical exposure event.

This guide provides a general framework. All laboratory activities must be conducted in accordance with institutional policies and regulations. The high potential for harm from compounds like this compound necessitates the most stringent safety precautions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal status and research regulations surrounding 25I-NBF hydrochloride, a potent and selective partial agonist of the serotonin (B10506) 5-HT2A receptor. Due to its psychoactive properties and structural similarity to controlled substances, this compound is subject to stringent regulations in numerous jurisdictions. This document outlines its legal classification in key regions, details its pharmacological profile, and provides established experimental protocols for its in vitro and in vivo investigation. The guide is intended to inform researchers, scientists, and drug development professionals on the necessary legal and scientific considerations for working with this compound.

Legal Status and Regulatory Landscape

The legal status of this compound varies significantly across the globe, with many countries controlling it under narcotic or psychoactive substance laws. Researchers must ensure strict adherence to all applicable national and local regulations.

Table 1: International Legal Status of this compound

JurisdictionLegal StatusLegislative Act (where available)Notes
United Kingdom Class A Drug[1]Misuse of Drugs Act 1971 (via N-benzylphenethylamine catch-all clause)[1]Possession, supply, and production are illegal without a Home Office license.
United States Not explicitly scheduled at the federal level, but likely treated as a controlled substance analogue .Controlled Substance Analogue Enforcement Act of 1986[2]If intended for human consumption, it is considered a Schedule I substance.[2][3] Its close structural and pharmacological similarity to 25I-NBOMe, a Schedule I substance, strengthens this classification.[4][5] Individual states may have their own regulations; for example, it is illegal in Vermont.[1]
European Union Varies by member state. Not uniformly controlled at the EU level.National legislationResearchers should consult the specific laws of the member state in which they operate.
Germany Industrial and scientific use only.[1]Neue-psychoaktive-Stoffe-Gesetz (NpSG)Subject to restrictions on production, trade, and possession.
Sweden Schedule I Narcotic[1]Narcotic Drugs Punishments Act[1]Classified as a substance that normally does not have medical use.[1]
Brazil Class F2 (Prohibited Psychotropic)[1]-Included in the list of prohibited substances.
Hungary Illegal[1]-Controlled as a new psychoactive substance.
Japan Illegal[1]-Designated as a specified narcotic.
Latvia Illegal[1]-Included in the list of prohibited narcotic drugs, psychotropic substances, and precursors.

Research Regulations:

Due to its controlled status in many regions, research with this compound typically requires specific licensing and adherence to strict protocols. In the United States, for instance, research with Schedule I substances necessitates registration with the Drug Enforcement Administration (DEA).[6] In the United Kingdom, a Home Office license is required for any research involving Class A drugs. Researchers are advised to contact their respective national and institutional regulatory bodies to ensure full compliance before ordering or commencing any research with this compound.

Pharmacological Profile

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1] It is a highly potent partial agonist for the human 5-HT2A receptor.[4][7] Its high affinity and selectivity have made it a valuable tool in neuroscience research, particularly for studying the 5-HT2A receptor system.

Table 2: In Vitro Pharmacological Data for this compound

ParameterValueReceptor/AssayReference
Ki (Binding Affinity) 0.26 nMHuman 5-HT2A Receptor[4][7]
EC50 (Functional Potency) 1.6 nMHuman 5-HT2A Receptor (Phosphoinositide Hydrolysis)[4][7]

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on established methodologies for 5-HT2A receptor agonists. Researchers should adapt these protocols as needed for their specific experimental setup and consult the original publications for further details.

In Vitro 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [3H]ketanserin or [3H]MDL 100,907)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known 5-HT2A antagonist like ketanserin (B1673593) (for non-specific binding), or the various dilutions of this compound.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki value by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vitro 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of this compound to activate the 5-HT2A receptor, leading to an increase in intracellular calcium.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an integrated liquid handling system

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare a series of dilutions of this compound in assay buffer.

  • Use a fluorescent plate reader to measure the baseline fluorescence of the cells.

  • Add the different concentrations of this compound to the wells using the integrated liquid handling system.

  • Immediately begin measuring the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Determine the maximum change in fluorescence for each concentration.

  • Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Head-Twitch Response (HTR) in Mice

The HTR is a characteristic behavioral response in rodents mediated by 5-HT2A receptor activation and is a common in vivo assay for hallucinogenic potential.

Materials:

  • Male C57BL/6J mice

  • This compound dissolved in a suitable vehicle (e.g., saline)

  • Observation chambers

  • Video recording equipment or a magnetometer system for automated detection

Procedure:

  • Acclimate the mice to the observation chambers for a period before drug administration.

  • Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses.

  • Immediately place the mice back into the observation chambers.

  • Record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Manually or automatically quantify the number of head twitches. A head twitch is a rapid, rotational movement of the head.

  • Analyze the dose-response relationship for the induction of HTR.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

This compound acts as a partial agonist at the 5-HT2A receptor, which primarily couples to the Gq/11 G-protein. Activation of this pathway leads to a cascade of intracellular events. There is also evidence that 5-HT2A receptors can signal through a β-arrestin pathway, and the "bias" of a ligand for one pathway over the other can influence its pharmacological effects.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBF 25I-NBF Hydrochloride 5HT2A_R 5-HT2A Receptor 25I_NBF->5HT2A_R Binds Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Experimental Workflow for In Vivo HTR Assay

The following diagram illustrates a typical workflow for conducting a head-twitch response study in mice.

HTR_Workflow Start Start Acclimation Acclimate Mice to Observation Chambers Start->Acclimation Drug_Prep Prepare 25I-NBF HCl Doses in Vehicle Acclimation->Drug_Prep Administration Administer Drug or Vehicle to Mice (e.g., IP) Drug_Prep->Administration Observation Place Mice in Chambers and Record Behavior Administration->Observation Data_Quantification Quantify Head Twitches (Manual or Automated) Observation->Data_Quantification Data_Analysis Analyze Dose-Response Relationship Data_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Conclusion

This compound is a potent research chemical with significant potential for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. However, its use is tightly controlled in many parts of the world. Researchers must be cognizant of and compliant with all relevant legal and regulatory requirements. The experimental protocols and pharmacological data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for PET Imaging with Radiolabelled 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of radiolabelled 25I-NBF hydrochloride for Positron Emission Tomography (PET) imaging of the serotonin (B10506) 2A (5-HT2A) receptor. This document includes detailed protocols for radiolabeling, in vitro autoradiography, and in vivo PET imaging, along with key quantitative data and visual representations of associated pathways and workflows.

Introduction

This compound is a potent and selective partial agonist for the 5-HT2A receptor.[1][2] Its high affinity makes its radiolabeled form a valuable tool for in vivo imaging and quantification of 5-HT2A receptors in the brain using PET. This technique allows for the non-invasive study of receptor distribution and density, which is of significant interest in neuroscience research and the development of therapeutics for various psychiatric and neurological disorders. The most common radionuclide for labeling 25I-NBF is Carbon-11 ([11C]), a positron emitter with a half-life of 20.4 minutes.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of 25I-NBF and its radiolabeled analogue.

Table 1: In Vitro Receptor Binding and Potency of this compound

ParameterValueReceptorSpeciesReference
Ki 0.26 nMHuman 5-HT2AHuman[1][2]
EC50 1.6 nMHuman 5-HT2AHuman[1][2]

Table 2: Radiosynthesis Parameters for [11C]25I-NBF (as [11C]Cimbi-21)

ParameterTypical ValueNotesReference
Precursor Desmethyl-25I-NBF-Adapted from[4]
Radiolabeling Agent [11C]CH3OTfCarbon-11 methyl triflateAdapted from[4][5][6]
Radiochemical Yield (decay-corrected) 10-20%Based on related compoundsAdapted from[7]
Radiochemical Purity >99%Determined by HPLCAdapted from[6]
Molar Activity (at end of synthesis) 100–340 GBq/μmolBased on related compoundsAdapted from[7]
Synthesis Time ~25-30 minFrom end of bombardmentAdapted from[8]

Table 3: In Vivo Brain Biodistribution of [11C]Cimbi-36 (a closely related 5-HT2A agonist) in Pigs

Brain RegionStandardized Uptake Value (SUV) at PeakNotesReference
Cortex ~2.2High receptor density[9]
Cerebellum Low uptakeUsed as a reference region[9]

Note: Data for [11C]Cimbi-36 is provided as a proxy due to the limited availability of detailed biodistribution data for [11C]25I-NBF. Both are potent 5-HT2A receptor agonists with similar structures.

Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 25I-NBF initiates a signaling cascade primarily through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBF 25I-NBF 5HT2A_R 5-HT2A Receptor 25I_NBF->5HT2A_R Binds to Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radiosynthesis of [11C]25I-NBF

This protocol is adapted from methods used for similar N-benzylphenethylamine compounds.[4][5]

Workflow:

radiolabeling_workflow Start Start Cyclotron [11C]CO2 Production (Cyclotron) Start->Cyclotron Methylation Conversion to [11C]CH3OTf Cyclotron->Methylation Reaction Reaction with Desmethyl Precursor Methylation->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Saline Purification->Formulation QC Quality Control (HPLC, GC) Formulation->QC End End QC->End

Radiolabeling Workflow

Materials:

  • Desmethyl-25I-NBF precursor

  • [11C]CO2 produced from a cyclotron

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Hydriodic acid (HI) or Triflic anhydride

  • Anhydrous solvents (e.g., DMF, acetonitrile)

  • HPLC system with a semi-preparative C18 column

  • Sterile saline for injection

  • Reagents for quality control (e.g., analytical HPLC standards, GC solvents)

Procedure:

  • Production of [11C]Methyl Iodide or Triflate: [11C]CO2 from the cyclotron is converted to [11C]CH3I or [11C]CH3OTf using standard automated radiosynthesis modules.

  • Radiolabeling Reaction: The desmethyl precursor of 25I-NBF is dissolved in an appropriate anhydrous solvent. [11C]CH3OTf is then introduced to the reaction vessel, and the mixture is heated to facilitate the methylation reaction.

  • Purification: The reaction mixture is purified using semi-preparative HPLC to separate [11C]25I-NBF from unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing [11C]25I-NBF is reformulated into a sterile, injectable solution, typically saline with a small percentage of ethanol.

  • Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), chemical purity, specific activity, and residual solvents (via GC).

In Vitro Autoradiography

This protocol provides a general framework for localizing 5-HT2A receptors in brain tissue sections using [11C]25I-NBF.

Materials:

  • Frozen brain tissue sections (e.g., from rodent or non-human primate)

  • Radiolabeled [11C]25I-NBF

  • Incubation buffer (e.g., Tris-HCl)

  • Wash buffer (ice-cold)

  • Unlabeled 25I-NBF or a selective 5-HT2A antagonist (e.g., ketanserin) for determining non-specific binding

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Tissue Preparation: Brain tissue is sectioned using a cryostat and thaw-mounted onto microscope slides.

  • Incubation: Slides are incubated with a solution containing [11C]25I-NBF in incubation buffer. A parallel set of slides is incubated with the radioligand plus an excess of an unlabeled competitor to determine non-specific binding.

  • Washing: After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.

  • Drying: The slides are quickly dried under a stream of cool air.

  • Imaging: The dried slides are exposed to a phosphor imaging plate or a digital autoradiography system to visualize the distribution of radioactivity.

  • Data Analysis: The resulting images are analyzed to quantify the binding density in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging

This protocol outlines a general procedure for in vivo PET imaging of 5-HT2A receptors in a non-human primate model.

Workflow:

pet_imaging_workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Tracer_Admin [11C]25I-NBF Injection (i.v. bolus) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (e.g., 90-120 min) Tracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling (for input function) Tracer_Admin->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., SRTM) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Data_Analysis Data Analysis (BP_ND calculation) Kinetic_Modeling->Data_Analysis

In Vivo PET Imaging Workflow

Materials:

  • Anesthetized non-human primate

  • Formulated [11C]25I-NBF for injection

  • PET scanner

  • Ancillary equipment for anesthesia and physiological monitoring

  • Arterial line for blood sampling (optional, for full kinetic modeling)

Procedure:

  • Animal Preparation: The subject is anesthetized and positioned in the PET scanner. Catheters are placed for radiotracer injection and, if required, arterial blood sampling.

  • Radiotracer Injection: A bolus of [11C]25I-NBF is administered intravenously at the start of the scan.

  • PET Data Acquisition: A dynamic PET scan is acquired for a duration of, for example, 90-120 minutes.

  • Arterial Blood Sampling (optional): If full kinetic modeling is desired, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma over time and to determine the fraction of unchanged parent compound.

  • Image Reconstruction: The acquired PET data is reconstructed into a series of 3D images over time.

  • Data Analysis: The reconstructed images are analyzed to generate time-activity curves for various brain regions. Kinetic modeling, such as the simplified reference tissue model (SRTM) using the cerebellum as a reference region, can be applied to calculate the binding potential (BPND), a measure of receptor density.[4]

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The handling and use of radioactive materials should only be performed by trained personnel in a licensed facility, in accordance with all applicable regulations.

References

Application Notes and Protocols for Mapping 5-HT2A Receptor Distribution with 25I-NBF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in neuroscience research and drug development due to its significant role in various physiological and pathological processes, including learning, memory, and mood regulation. Its dysfunction is implicated in several psychiatric disorders such as schizophrenia and depression.[1] 25I-NBF (2C-I-NBF) is a potent and selective partial agonist for the 5-HT2A receptor, making its radiolabeled form a valuable tool for mapping the distribution and density of these receptors in the brain. This document provides detailed protocols for the use of radio-iodinated 25I-NBF in quantitative autoradiography to elucidate 5-HT2A receptor distribution.

Quantitative Data Summary

The following tables summarize the key pharmacological data for 25I-NBF and the distribution of 5-HT2A receptors in the rat brain.

Table 1: Pharmacological Properties of 25I-NBF at the Human 5-HT2A Receptor

ParameterValueReference
Binding Affinity (Ki) 0.26 nM[2][3]
Functional Potency (EC50) 1.6 nM[2][3]

Table 2: Regional Distribution of 5-HT2A Receptors in the Rat Brain (Bmax expressed in fmol/mg of tissue)

Brain RegionReceptor Density (Bmax)Reference
Frontal Cortex ~166 fmol/mg[4]
Caudate-Putamen (Striatum) ~72 fmol/mg[4][5]
Hippocampus Intermediate density[1]
Cerebellum Very low to absent[1]

Experimental Protocols

Given that 25I-NBF is often radiolabeled with Carbon-11 for PET imaging, which has a very short half-life, the following protocol is adapted from established methods for the structurally and pharmacologically similar 5-HT2A agonist, [¹²⁵I]DOI. This protocol is intended for a hypothetical [¹²⁵I]NBF.

Protocol 1: In Vitro Quantitative Autoradiography of 5-HT2A Receptors in Rat Brain Sections

This protocol details the steps for labeling 5-HT2A receptors in slide-mounted brain sections with [¹²⁵I]NBF.

1. Materials and Reagents:

  • [¹²⁵I]NBF (hypothetical radioligand)

  • Rat brains, rapidly frozen

  • Cryostat

  • Gelatin-coated microscope slides

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Ketanserin (B1673593) (for non-specific binding)

  • Phosphor imaging cassettes and screens

  • Phosphor imager and analysis software

2. Brain Tissue Preparation:

  • Sacrifice rats and rapidly extract the brains.

  • Freeze the brains in isopentane (B150273) cooled with dry ice.

  • Store brains at -80°C until sectioning.

  • Using a cryostat, cut 20 µm thick coronal sections of the brain.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store the slides at -80°C until the day of the experiment.

3. Autoradiographic Labeling:

  • On the day of the experiment, bring the slides to room temperature.

  • Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to remove endogenous serotonin.

  • Incubate the slides with varying concentrations of [¹²⁵I]NBF (e.g., 0.1-5 nM) in incubation buffer for 60 minutes at room temperature to determine total binding.

  • For determining non-specific binding, incubate a parallel set of slides in the same concentrations of [¹²⁵I]NBF along with 1 µM ketanserin.[6][7][8]

  • Following incubation, wash the slides three times for 5 minutes each in ice-cold wash buffer.

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Dry the slides under a stream of cool, dry air.

4. Data Acquisition and Analysis:

  • Expose the dried slides to a phosphor imaging screen in a light-tight cassette for 24-72 hours.

  • Scan the imaging screen using a phosphor imager.

  • Quantify the signal intensity in specific brain regions using densitometry software.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.

  • Perform Scatchard analysis to determine the Bmax (maximum receptor density) and Kd (dissociation constant) of [¹²⁵I]NBF binding in different brain regions.

Visualizations

5-HT2A Receptor Signaling Pathway

The primary signaling cascade initiated by the activation of the 5-HT2A receptor is through the Gq/11 protein pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Gαq activates PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 25I-NBF Ligand->Receptor 1. Binding ER Endoplasmic Reticulum IP3->ER 5. Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Ca2 Ca²⁺ ER->Ca2 6. Ca²⁺ Release Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response 8. Phosphorylation of target proteins Autoradiography_Workflow cluster_prep Tissue Preparation cluster_labeling Radioligand Labeling cluster_analysis Data Acquisition & Analysis A1 Brain Extraction A2 Freezing A1->A2 A3 Cryosectioning (20 µm) A2->A3 A4 Thaw-Mounting on Slides A3->A4 B1 Pre-incubation A4->B1 B2 Incubation with [¹²⁵I]NBF (Total & Non-specific) B1->B2 B3 Washing B2->B3 B4 Drying B3->B4 C1 Exposure to Phosphor Screen B4->C1 C2 Scanning with Phosphor Imager C1->C2 C3 Densitometry Analysis C2->C3 C4 Calculation of Specific Binding C3->C4 C5 Scatchard Analysis (Bmax & Kd) C4->C5

References

25I-NBF Hydrochloride: A Potent Tool for Interrogating Serotonergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

25I-NBF hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor, belonging to the N-benzyl-phenethylamine class of compounds.[1][2][3] Its high affinity and specificity for the 5-HT2A receptor make it an invaluable research tool for scientists and drug development professionals investigating the intricacies of the serotonergic system. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in laboratory settings. Its utility spans from in vitro receptor binding and functional assays to in vivo behavioral and imaging studies.[1][2][3][4]

Chemical and Pharmacological Profile

  • Chemical Name: N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[2]

  • Molecular Formula: C₁₇H₁₉FINO₂ • HCl[1][2]

  • Molecular Weight: 451.7 g/mol [1][2]

  • Primary Target: Serotonin 2A (5-HT2A) Receptor[1][2][5][6]

  • Pharmacological Action: Partial Agonist[1][2]

Data Presentation

The following table summarizes the key quantitative pharmacological data for this compound, highlighting its high affinity and potency at the human 5-HT2A receptor.

ParameterReceptorValueReference
Ki (inhibition constant) Human 5-HT2A0.26 nM[1][2]
EC50 (half-maximal effective concentration) Human 5-HT2A1.6 nM[1][2]

Application Notes

This compound's distinct pharmacological profile allows for its application in a variety of research contexts:

  • Competitive Radioligand Binding Assays: Due to its high affinity, this compound can be used as a competitor ligand in radioligand binding assays to determine the affinity of other novel compounds for the 5-HT2A receptor.

  • Functional Assays: As a partial agonist, it is an excellent tool to investigate the functional consequences of 5-HT2A receptor activation. This includes studying G-protein coupling, second messenger signaling (e.g., inositol (B14025) phosphate (B84403) accumulation and calcium mobilization), and β-arrestin recruitment.[3][5][6]

  • In Vivo Behavioral Studies: this compound can be administered to animal models to probe the behavioral effects mediated by 5-HT2A receptor activation. A key behavioral assay is the head-twitch response (HTR) in rodents, which is a characteristic behavior induced by 5-HT2A receptor agonists.[4][5][6]

  • Positron Emission Tomography (PET) Imaging: A radiolabeled form of 25I-NBF has been utilized for in vivo imaging to map the distribution and density of 5-HT2A receptors in the brain.[1][2][3] This non-invasive technique is crucial for understanding the role of these receptors in both normal brain function and in various neuropsychiatric disorders.

Experimental Protocols

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor using this compound as a reference compound and a radiolabeled antagonist like [³H]-ketanserin.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • [³H]-ketanserin (radioligand).

  • This compound (reference compound).

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the cell membranes, [³H]-ketanserin, this compound, and test compound to their desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-ketanserin, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of a saturating concentration of a non-labeled antagonist (e.g., 10 µM ketanserin), 50 µL of [³H]-ketanserin, and 100 µL of cell membrane suspension.

    • Compound Competition: 50 µL of varying concentrations of the test compound or this compound, 50 µL of [³H]-ketanserin, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Flux Assay

This protocol measures the increase in intracellular calcium concentration following 5-HT2A receptor activation by this compound.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[7][8]

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader or flow cytometer capable of kinetic reads.[7][8][9]

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to near confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for approximately 30 seconds. Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically for 2-5 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice

This protocol assesses the in vivo 5-HT2A receptor agonist activity of this compound.[4]

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • Vehicle (e.g., saline).

  • Observation chambers.

  • A system for recording head twitches (manual observation or an automated system).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer different doses of this compound (and a vehicle control) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Immediately after injection, place the mice back into the observation chambers and record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. A significant increase in head twitches indicates 5-HT2A receptor agonist activity. Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve.

Visualizations

G Figure 1: 5-HT2A Receptor Signaling Pathway agonist 25I-NBF HCl receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor signaling cascade.

G Figure 2: Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate Components in 96-well Plate prep->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Radioligand binding assay workflow.

G Figure 3: Calcium Flux Assay Workflow plating Plate 5-HT2A Expressing Cells dye_loading Load Cells with Calcium-sensitive Dye plating->dye_loading wash Wash to Remove Excess Dye dye_loading->wash read_baseline Read Baseline Fluorescence wash->read_baseline add_compound Add 25I-NBF HCl read_baseline->add_compound read_response Measure Kinetic Fluorescence Response add_compound->read_response analysis Data Analysis (EC50) read_response->analysis

Caption: Calcium flux assay workflow.

References

Application Notes and Protocols for In Vivo Evaluation of ¹¹C-Phenethylamines as 5-HT2A PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Carbon-11 labeled phenethylamines as Positron Emission Tomography (PET) tracers for the serotonin (B10506) 2A (5-HT2A) receptor. The following sections detail the necessary experimental procedures, from radiolabeling to data analysis, and present key quantitative data for prominent tracers.

Introduction

PET imaging with agonist radiotracers for the 5-HT2A receptor holds the promise of selectively targeting and quantifying receptors in their high-affinity state.[1][2] This is of significant interest for studying the pathophysiology of various neuropsychiatric disorders. A series of ¹¹C-labeled phenethylamines, such as [¹¹C]Cimbi-5 and [¹¹C]Cimbi-36, have been developed and evaluated for this purpose.[1][3][4] These tracers have shown promise in preclinical studies, demonstrating appropriate brain uptake and specific binding to 5-HT2A receptors.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for several ¹¹C-phenethylamine-based 5-HT2A PET tracers from in vivo studies.

TracerAnimal ModelBinding Potential (BPND)Standardized Uptake Value (SUV)Reference
[¹¹C]Cimbi-5Pig~0.46 (Cortical)~1.8 (Cortical Peak)[1][4][5]
[¹¹C]Cimbi-21PigLower than [¹¹C]Cimbi-36Not Reported[1]
[¹¹C]Cimbi-27PigSimilar to [¹¹C]Cimbi-5Not Reported[1]
[¹¹C]Cimbi-29PigSimilar to [¹¹C]Cimbi-5Not Reported[1]
[¹¹C]Cimbi-31PigSimilar to [¹¹C]Cimbi-5~2.2 (Cortical Peak)[1]
[¹¹C]Cimbi-36PigHighest among analogs~2.2 (Cortical Peak)[1][3]
[¹¹C]Cimbi-82PigLower than [¹¹C]Cimbi-36~1.2 (Cortical Peak)[1]
[¹¹C]Cimbi-88PigSimilar to [¹¹C]Cimbi-5Not Reported[1]

Experimental Protocols

Radiolabeling of Phenethylamines with ¹¹C

This protocol describes a general method for the ¹¹C-methylation of a desmethyl precursor to produce the final radiotracer.

Materials:

  • Desmethyl precursor of the phenethylamine (B48288) tracer

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous dimethylformamide (DMF)

  • Solid inorganic base (e.g., Li₃N, Li₂O, or K₂CO₃)[6][7]

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) system for purification

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) for formulation

Procedure:

  • Preparation: Dissolve the desmethyl precursor in anhydrous DMF in a reaction vessel. Add the solid inorganic base.

  • ¹¹C-Methylation: Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel at room temperature or with gentle heating, as optimized for the specific precursor.[6][8] The reaction is typically rapid, occurring within minutes.

  • Quenching: Quench the reaction by adding a suitable reagent, such as water or an acidic solution.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹¹C-labeled phenethylamine from unreacted precursor and byproducts.

  • Formulation: Trap the collected HPLC fraction containing the radiotracer on an SPE cartridge. Elute the tracer from the cartridge with a small volume of ethanol (B145695) and dilute with sterile PBS to obtain an injectable solution with a final ethanol concentration of less than 10%.

  • Quality Control: Perform quality control tests on the final product to determine radiochemical purity, specific activity, and to ensure sterility and apyrogenicity.[9]

In Vivo PET Imaging in Rodents

This protocol outlines the procedure for conducting PET imaging studies in rats.

Materials:

  • ¹¹C-phenethylamine radiotracer

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Catheterization supplies (for tail vein injection)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the tail vein for radiotracer injection.[10]

  • Positioning: Position the animal on the scanner bed, ensuring the brain is within the field of view. A CT scan is typically acquired for attenuation correction and anatomical co-registration.[10]

  • Radiotracer Injection: Administer a bolus injection of the ¹¹C-phenethylamine radiotracer (typically 10-20 MBq) via the tail vein catheter.[10]

  • PET Data Acquisition: Start the PET scan acquisition simultaneously with the injection. Acquire dynamic data for 60-90 minutes.[10]

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. The data should be corrected for attenuation, scatter, and radioactive decay.

In Vivo PET Imaging in Pigs

This protocol provides a methodology for PET imaging in a larger animal model, the pig.[3]

Materials:

  • ¹¹C-phenethylamine radiotracer

  • Anesthesia (e.g., a combination of ketamine, midazolam, and pentobarbital)

  • Large animal PET/CT scanner

  • Intravenous line for radiotracer administration and blood sampling

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the experiment. Insert an intravenous line in an ear vein for radiotracer injection and another line in an artery (e.g., femoral artery) for blood sampling if required for kinetic modeling.

  • Positioning: Position the pig on the scanner bed with its head centered in the field of view.

  • Radiotracer Injection: Administer the ¹¹C-phenethylamine radiotracer as an intravenous bolus. The injected dose will be higher than for rodents, typically in the range of 200-500 MBq.[11]

  • PET Data Acquisition: Begin a dynamic PET scan of 90-120 minutes duration at the time of injection.

  • Blood Sampling (Optional): If using kinetic modeling with an arterial input function, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

  • Image Reconstruction: Reconstruct the acquired PET data into a time series of images, applying all necessary corrections.

PET Data Analysis

The simplified reference tissue model (SRTM) is a common and robust method for analyzing PET data for receptor studies without the need for arterial blood sampling.[1][12][13]

Procedure:

  • Image Co-registration: Co-register the dynamic PET images with a corresponding anatomical image (e.g., MRI or CT) of the subject's brain.

  • Region of Interest (ROI) Definition: Define regions of interest on the anatomical image for target regions with high 5-HT2A receptor density (e.g., cortex) and a reference region with negligible receptor density (e.g., cerebellum).[1]

  • Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI against time.

  • Kinetic Modeling: Apply the SRTM to the TACs of the target and reference regions to estimate the binding potential (BPND), which is a measure of receptor availability.[1][12][13] The SRTM is based on a three-parameter model that describes the exchange of the tracer between the plasma, a non-displaceable compartment, and a specifically bound compartment.[1]

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin_Phenethylamine Serotonin / ¹¹C-Phenethylamine Serotonin_Phenethylamine->5-HT2A_Receptor Binds to DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway via Gq protein activation.

Experimental Workflow for In Vivo Evaluationdot

G Start Start Radiolabeling ¹¹C-Radiolabeling of Phenethylamine Precursor Start->Radiolabeling QC Quality Control of Radiotracer Radiolabeling->QC Animal_Prep Animal Preparation (Anesthesia, Catheterization) QC->Animal_Prep PET_Scan PET/CT Scan (Tracer Injection & Data Acquisition) Animal_Prep->PET_Scan Data_Analysis PET Data Analysis (Image Reconstruction, ROI, SRTM) PET_Scan->Data_Analysis Results Quantitative Results (BPND, SUV) Data_Analysis->Results End End Results->End

References

Application Notes and Protocols for Functional Selectivity Studies of 25I-NBF Hydrochloride at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for a wide range of therapeutics, including atypical antipsychotics and psychedelics. The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in GPCR drug discovery. This phenomenon describes the ability of a ligand to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. This offers the potential to develop pathway-specific drugs with improved efficacy and reduced side effects.

25I-NBF hydrochloride is a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I and acts as a partial agonist at the 5-HT2A receptor.[1] Its structural class and high potency make it a valuable tool for investigating the structural determinants of functional selectivity at the 5-HT2A receptor. These application notes provide a comprehensive guide for researchers on how to utilize this compound for studying biased agonism at the 5-HT2A receptor, complete with detailed experimental protocols and data presentation formats.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily couples to two major signaling pathways:

  • Gq/11 Pathway: Upon agonist binding, the receptor activates the Gq/11 family of G proteins. This initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • β-Arrestin Pathway: Agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, initiating a distinct wave of signaling events independent of G proteins.

A ligand's bias is determined by its relative efficacy and/or potency for activating the Gq/11 pathway versus the β-arrestin pathway.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates 25I-NBF 25I-NBF 25I-NBF->5HT2A

Figure 1: Gq/11 Signaling Pathway.

B_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_P Phosphorylated 5-HT2A Receptor B_Arrestin β-Arrestin 5HT2A_P->B_Arrestin Recruits GRK GRK GRK->5HT2A_P Phosphorylates Signaling Downstream Signaling B_Arrestin->Signaling Initiates Internalization Receptor Internalization B_Arrestin->Internalization Promotes 5HT2A 5-HT2A Receptor 5HT2A->GRK Activates 25I-NBF 25I-NBF 25I-NBF->5HT2A

Figure 2: β-Arrestin Signaling Pathway.

Data Presentation

The functional selectivity of this compound should be quantified by comparing its potency (EC50) and efficacy (Emax) in assays measuring Gq/11 and β-arrestin pathway activation. The data should be presented in a clear, tabular format.

Table 1: In Vitro Functional Activity of this compound at the 5-HT2A Receptor

Assay TypeMeasured PathwayCompoundEC50 (nM)Emax (% of 5-HT)Bias Factor (vs. 5-HT)Reference
Gq/11 Pathway
Calcium FluxCa²⁺ Release25I-NBF HClData not availableData not availableData not available
IP-One HTRFIP1 Accumulation25I-NBF HClData not availableData not availableData not available
miniGαq RecruitmentGq Recruitment25I-NBF HClData not available in abstractData not available in abstractData not available in abstract[2]
β-Arrestin Pathway
PathHunterβ-Arrestin 2 Recruitment25I-NBF HClData not available in abstractData not available in abstractData not available in abstract[2]

Note: Conflicting reports exist regarding the bias of 25I-NBF. One study suggests a preference for β-arrestin 2 over miniGαq recruitment[2], while another indicates a bias for Gq over β-arrestin pathways, similar to 5-HT.[3][4] Researchers should carefully consider the assay system and analytical methods when interpreting results.

Experimental Protocols

The following are generalized protocols for key assays used to determine the functional selectivity of this compound. These should be optimized for the specific cell line and equipment used.

Protocol 1: Calcium Flux Assay

This assay measures the intracellular calcium mobilization following Gq/11 pathway activation.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • 5-HT (serotonin) stock solution (as a reference agonist).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and 5-HT in the assay buffer.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds.

  • Compound Addition: The instrument's injection system adds the compound dilutions to the wells.

  • Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor.

Materials:

  • Cell line co-expressing the 5-HT2A receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin 2 fused to the complementing enzyme fragment (Enzyme Acceptor).

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • 5-HT stock solution.

  • PathHunter® detection reagents.

  • White, solid-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into microplates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and 5-HT in the assay buffer.

  • Compound Addition: Add the compound dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin 2 recruitment. Plot a dose-response curve to determine EC50 and Emax values.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay (e.g., IP-One HTRF® Assay)

This assay provides a more downstream measure of Gq/11 pathway activation by quantifying the accumulation of a stable inositol phosphate (B84403) metabolite.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

  • This compound stock solution.

  • 5-HT stock solution.

  • IP-One HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate).

  • Low-volume 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into microplates.

  • Compound Preparation: Prepare serial dilutions of this compound and 5-HT in the stimulation buffer.

  • Compound Addition and Incubation: Add the compound dilutions to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and add the HTRF® detection reagents according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The HTRF ratio is inversely proportional to the concentration of IP1. Calculate the IP1 concentration for each compound concentration and plot a dose-response curve to determine EC50 and Emax values.

Mandatory Visualizations

experimental_workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture 5-HT2A Expressing Cells Plating Plate Cells in Microplates Cell_Culture->Plating Ca_Assay Calcium Flux Assay (Gq Pathway) Plating->Ca_Assay BArr_Assay β-Arrestin Assay (Arrestin Pathway) Plating->BArr_Assay Compound_Prep Prepare Serial Dilutions of 25I-NBF & 5-HT Compound_Prep->Ca_Assay Compound_Prep->BArr_Assay Dose_Response Generate Dose-Response Curves Ca_Assay->Dose_Response BArr_Assay->Dose_Response Calc_Params Calculate EC50 & Emax Dose_Response->Calc_Params Bias_Analysis Bias Factor Calculation Calc_Params->Bias_Analysis Result Determine Functional Selectivity Profile Bias_Analysis->Result biased_agonism cluster_conformations Receptor Conformations Ligand Ligand (e.g., 25I-NBF) Receptor 5-HT2A Receptor Ligand->Receptor Binds to Conf_A Conformation A Receptor->Conf_A Stabilizes Conf_B Conformation B Receptor->Conf_B Stabilizes Gq_Pathway Gq Pathway Activation Conf_A->Gq_Pathway Preferentially Activates BArr_Pathway β-Arrestin Pathway Activation Conf_B->BArr_Pathway Preferentially Activates

References

Application Notes and Protocols for Head-Twitch Response Assay Using 25I-NBF Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, involuntary rotational movement of the head. It is a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. The HTR assay is a valuable tool in preclinical drug discovery and neuroscience research for screening compounds for 5-HT2A receptor agonist activity and predicting potential psychedelic effects.

25I-NBF hydrochloride is a potent and selective 5-HT2A receptor agonist. These application notes provide a detailed protocol for inducing and quantifying the head-twitch response in mice using this compound, along with relevant quantitative data and a description of the underlying signaling pathway.

Data Presentation

The following table summarizes the dose-dependent effect of 25I-NBF on the head-twitch response in mice. Acute intraperitoneal (i.p.) administration of 25I-NBF induces HTR in mice, indicating its hallucinogenic-like potential.[1]

CompoundDose (mg/kg, i.p.)Mean Number of Head Twitches (in 10 min)
Vehicle0~0
25I-NBF3~15
25I-NBF10~15

Note: The data suggests that at the tested doses of 3 and 10 mg/kg, 25I-NBF elicits a moderate head-twitch response.[1] It is important to note that many 5-HT2A agonists exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction.[2]

Experimental Protocols

This section outlines the detailed methodology for conducting the head-twitch response assay in mice using this compound.

Materials and Equipment
  • Test Compound: this compound

  • Vehicle: Sterile 0.9% saline solution[3][4]

  • Animals: Male C57BL/6J mice (8-12 weeks old) are a commonly used strain for this assay.[5]

  • Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Administration Equipment: Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Arena: A transparent cylindrical glass cage (e.g., 12 cm diameter x 20 cm height) lined with sawdust.[6]

  • HTR Quantification System (select one):

    • Manual Observation: A trained observer and a stopwatch.

    • Automated Magnetometer System: A small magnet surgically attached to the mouse's head and a magnetometer coil surrounding the observation arena.

    • Video Recording and Analysis Software: A high-frame-rate camera mounted above the arena and specialized software for automated HTR detection.

Experimental Procedure
  • Animal Acclimation:

    • Allow mice to acclimate to the laboratory facility for at least one week before the experiment.

    • On the day of the experiment, transfer each mouse to the individual observation arena and allow for a 30-minute habituation period before drug administration.[6]

  • Drug Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired concentrations.

    • Prepare a vehicle control group that will receive only the saline solution.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Observation and Data Collection:

    • Immediately after injection, place the mouse back into the observation arena.

    • Begin the observation period. A common duration for HTR quantification is 10 to 30 minutes.

    • Manual Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse during the observation period. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head.

    • Automated Systems: If using a magnetometer or video analysis system, start the recording immediately after placing the mouse in the arena. The data will be collected and analyzed by the system's software.

  • Data Analysis:

    • For each group, calculate the mean number of head twitches and the standard error of the mean (SEM).

    • Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation (C57BL/6J mice) habituation Habituation (30 min in arena) animal_acclimation->habituation drug_prep Drug Preparation (25I-NBF HCl in saline) administration Drug Administration (i.p. or s.c.) drug_prep->administration habituation->administration observation Observation & Data Collection (10-30 min) administration->observation quantification HTR Quantification (Manual or Automated) observation->quantification stat_analysis Statistical Analysis quantification->stat_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 25I-NBF HCl receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release (from ER) ip3->ca_release Stimulates downstream Downstream Cellular Effects pkc->downstream ca_release->downstream htr Head-Twitch Response downstream->htr Leads to

References

Application Notes and Protocols for 5-HT2A Receptor Agonist Screening via Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway.[1][2] Its activation plays a crucial role in numerous physiological and pathological processes, making it a significant target for therapeutic drug development, particularly in the fields of neuropsychiatry and psychedelic medicine.[1][3] Agonist binding to the 5-HT2A receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[4] This application note provides a detailed protocol for a robust and high-throughput calcium mobilization assay to identify and characterize 5-HT2A receptor agonists.

The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[5][6] This change in fluorescence can be monitored in real-time using a fluorescence plate reader, such as a FLIPR™ or FlexStation®.[5] The intensity of the fluorescent signal is proportional to the intracellular calcium concentration, which in turn correlates with the activation of the 5-HT2A receptor.[7] This allows for the quantitative determination of agonist potency (EC50) and efficacy.

Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G protein.[1][8] Upon agonist binding, a conformational change in the receptor leads to the activation of Gq. The activated Gq protein then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4][7] This transient increase in intracellular calcium is the signal detected in this assay.

Gq_Signaling_Pathway cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Cytosol Ca2+ ER->Ca_Cytosol Releases Ca_ER Ca2+ Fluo4 Fluo-4 Ca_Cytosol->Fluo4 Binds Fluo4_Ca Fluo-4-Ca2+ (Fluorescent)

Caption: 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocol

This protocol is optimized for a 96-well or 384-well plate format and is suitable for high-throughput screening.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl) ester or a no-wash calcium assay kit (e.g., Fluo-4 NW Calcium Assay Kit).[9][10]

  • Probenecid: (Optional, but recommended to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT) or a known 5-HT2A agonist.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR™, FlexStation®).

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding 1. Cell Seeding (HEK293-5HT2A cells) Start->Cell_Seeding Incubation1 2. Incubation (24 hours, 37°C, 5% CO2) Cell_Seeding->Incubation1 Dye_Loading 3. Dye Loading (Fluo-4 AM in Assay Buffer) Incubation1->Dye_Loading Incubation2 4. Incubation (1 hour, 37°C, then 30 min at RT) Dye_Loading->Incubation2 Compound_Addition 5. Compound Addition (Test Agonists & Controls) Incubation2->Compound_Addition Fluorescence_Reading 6. Fluorescence Measurement (Real-time kinetic read) Compound_Addition->Fluorescence_Reading Data_Analysis 7. Data Analysis (EC50 Calculation) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes: Dissolving 25I-NBF Hydrochloride for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25I-NBF hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor, making it a valuable tool for neuroscience research and drug development.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and best practices for storage to ensure compound stability.

Data Presentation: Solubility and Storage

The solubility of this compound has been determined in various common laboratory solvents. It is crucial to select an appropriate solvent for creating a concentrated stock solution that can be further diluted in aqueous buffers for cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for initial stock preparation due to its relatively high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (DMSO)12.5 mg/mL
Ethanol2 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
Data sourced from Cayman Chemical product information sheet.[1]

Table 2: Recommended Storage Conditions for this compound Solutions

FormatStorage TemperatureShelf Life
Crystalline Solid (Powder)-20°C2 years
Stock Solution in DMSO4°C2 weeks
Stock Solution in DMSO-80°C6 months
Data sourced from DC Chemicals datasheet.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.517 mg of this compound (Molecular Weight: 451.7 g/mol ).[1]

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months).[3]

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into a physiological buffer or cell culture medium to achieve the final desired concentration for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Krebs-HEPES-Buffer) or complete cell culture medium.[4]

  • Sterile polypropylene (B1209903) tubes

  • Calibrated micropipettes

Methodology:

  • Thaw Stock Solution: Retrieve an aliquot of the 10 mM stock solution from -80°C storage and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in the desired aqueous buffer to create a 100 µM solution.

  • Final Dilution: Perform a final dilution of the intermediate solution into the cell culture medium or assay buffer to reach the target experimental concentration (e.g., in the nanomolar range, given its high potency).[1]

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO to the assay medium as is present in the experimental conditions. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular toxicity.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments to ensure compound integrity and accurate concentrations.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution Preparation weigh 1. Weigh 25I-NBF HCl Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -80°C aliquot->store thaw 1. Thaw Stock Aliquot store->thaw Begin Experiment intermediate 2. Prepare Intermediate Dilution in Aqueous Buffer thaw->intermediate final_dilution 3. Prepare Final Dilution in Assay Medium intermediate->final_dilution use 4. Use Immediately in Experiment final_dilution->use

Caption: Workflow for preparing this compound solutions.

Diagram 2: Signaling Pathway

G compound 25I-NBF HCl receptor 5-HT2A Receptor compound->receptor Partial Agonist Binding g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A receptor signaling pathway for 25I-NBF.

References

Application Note: Analytical Methods for the Detection of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical detection of 25I-NBF hydrochloride in various samples. 25I-NBF is a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I and a highly potent partial agonist for the 5-HT2A receptor.[1][2][3] Its detection is crucial in forensic toxicology, clinical diagnostics, and pharmaceutical research. This guide covers the primary chromatographic and mass spectrometric techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering step-by-step protocols, quantitative data, and visual workflows to aid in method development and application.

Introduction to this compound

This compound, with the systematic name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride, is a synthetic phenethylamine.[4] It is a potent agonist of the serotonin (B10506) 5-HT2A receptor, and its radiolabeled forms have been utilized in research for mapping these receptors in the brain using positron emission tomography (PET).[1][2][3] Due to its high potency, doses are often in the microgram range, leading to very low concentrations in biological samples, which necessitates highly sensitive analytical methods for detection and quantification.[5][6] The methods detailed below are designed for high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of 25I-NBF, particularly in seized materials and, with appropriate sample preparation, in biological matrices. Analysis can be performed on the underivatized free base or after derivatization to improve chromatographic properties.[7]

Quantitative Data Summary: GC-MS Parameters
ParameterValue / DescriptionReference
GC Column HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injector 280°C, Split mode (1:50)[4]
Carrier Gas Helium, 1.2 mL/min[4]
Oven Program 170°C (1 min), then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 2.8 min)[4]
MS Transfer Line 235°C[4]
MS Source Temp. 280°C[4]
MS Quad Temp. 180°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Scan Range m/z 50-550 amu[4]
Retention Time 10.13 min (locked to tetracosane (B166392) at 9.53 min)[4]
Base Peak Ions (m/z) 109, 138, 278[4]
Derivatization Pentafluoropropionic anhydride (B1165640) (PFPA) can be used for derivatization.[7]
Experimental Protocol: GC-MS Analysis of 25I-NBF in Urine

This protocol is adapted from established methods for related designer stimulants.[7]

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Transfer 5 mL of urine into a screw-top glass tube.

  • Add 50 µL of an appropriate internal standard (ISTD), such as dioctylphthalate (100 µg/mL).[7]

  • Add 5 mL of extraction buffer (e.g., phosphate (B84403) buffer, pH 6) and 5 mL of an organic extraction solvent (e.g., hexane/ethyl acetate (B1210297) mixture).[7]

  • Cap the tube and mix on a laboratory rocker for 10 minutes.

  • Centrifuge at ~1650 x g for 5 minutes to separate the layers.[7]

  • Transfer the upper organic layer to a clean test tube.

  • Dry the extract under a gentle stream of nitrogen at 50°C.[7]

  • Reconstitute the residue in 100 µL of ethyl acetate.[7]

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

B. Instrumental Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Run the analysis using the instrumental parameters outlined in the table above.[4]

  • Monitor for the characteristic retention time and mass spectrum of 25I-NBF. Identification is confirmed by matching the acquired mass spectrum with a reference standard.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying 25I-NBF in biological fluids like blood, plasma, and urine due to its superior sensitivity and specificity.[5][6] Given the low concentrations typically found in postmortem and clinical cases (often <0.50 ng/mL), high sensitivity is critical.[6]

Quantitative Data Summary: LC-MS/MS Parameters

The following parameters are adapted from validated methods for the closely related 25I-NBOMe and other NBOMe analogs.[6][8][9]

ParameterValue / DescriptionReference
LC Column Restek Allure Biphenyl (5 µm, 100 x 3.2 mm) or equivalent C18 column[8]
Mobile Phase A Deionized water with 10 mM ammonium (B1175870) acetate and 0.1% formic acid[8]
Mobile Phase B Methanol[8]
Flow Rate 0.5 - 1.0 mL/min[10]
Ionization Mode Electrospray Ionization, Positive (ESI+)[11]
MS Analysis Multiple Reaction Monitoring (MRM)[12]
Internal Standard A deuterated analog (e.g., 25I-NBOMe-d3) or a structurally similar compound (e.g., 25H-NBOMe).[8][9]
Limit of Quantification (LOQ) Expected to be in the low pg/mL range (10-20 pg/mL for related NBOMe compounds).[6]
Experimental Protocol: LC-MS/MS Analysis of 25I-NBF in Blood

This protocol is based on methods for quantifying NBOMe compounds in biological samples.[6][9]

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pipette 1.0 mL of whole blood into a centrifuge tube.

  • Add 50 µL of the internal standard (ISTD) solution.

  • Add 1 mL of 100 mM phosphate buffer (pH 6), vortex, and centrifuge for 10 minutes at 3000 rpm.[9]

  • Condition an SPE column (e.g., Clean Screen ZSDUA020) with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6).[9]

  • Load the supernatant from step 3 onto the conditioned SPE column.

  • Wash the column with 2 mL of DI water, followed by 1.5 mL of 0.01 M hydrochloric acid, and finally 0.3 mL of methanol.[13]

  • Dry the column under vacuum for at least 30 minutes.[13]

  • Elute the analyte with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Mobile Phase A:B) and transfer to an autosampler vial.

B. Instrumental Analysis

  • Inject the sample into the LC-MS/MS system.

  • Perform chromatographic separation using a gradient elution with the mobile phases described above.

  • Detect 25I-NBF and the ISTD using MRM. Precursor and product ion transitions must be optimized by infusing a standard solution of this compound.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the ISTD against a calibration curve prepared in the same matrix.

Visualizations and Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Sample Biological Sample (Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS or GC-MS Analysis Evap->LCMS Inject Data Data Acquisition LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Confirm Confirmation (Ion Ratios, RT) Quant->Confirm Report Final Report Confirm->Report Screen Screening Methods Rapid, High-Throughput DART-MS [4] Immunoassays Confirm Confirmatory & Quantitative Methods High Specificity & Sensitivity GC-MS [2] LC-MS/MS [10] Screen->Confirm Presumptive Positive Sample Unknown Sample Sample->Screen Initial Test

References

Application Notes and Protocols for Forensic Toxicology Screening of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the forensic toxicology screening of 25I-NBF hydrochloride. Due to the limited availability of specific data for this compound, the following protocols and quantitative data are primarily based on its close structural analog, 25I-NBOMe, which is expected to have very similar analytical behavior. This document outlines detailed methodologies for sample preparation and analysis in various biological matrices, summarizes quantitative data from forensic cases, and illustrates the relevant biological pathway.

Introduction

25I-NBF (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) hydrochloride is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine. It acts as a powerful partial agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a mechanism shared with classic psychedelics like LSD and psilocybin. The high potency of 25I-NBF means that only small quantities are required to produce psychoactive effects, which also presents a challenge for its detection in forensic toxicology casework.

The analysis of 25I-NBF and related compounds in biological specimens is critical for identifying intoxication in clinical and postmortem investigations. The primary analytical techniques employed for the detection and quantification of these substances are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and specificity.

Data Presentation

The following tables summarize quantitative data for 25I-NBOMe, a closely related compound, found in various biological matrices in forensic toxicology cases. These values can serve as a reference for expected concentrations in cases involving this compound.

Table 1: Concentrations of 25I-NBOMe in Whole Blood and Serum from Forensic Cases

MatrixConcentration Range (ng/mL)Notes
Whole Blood0.24 - 19.8Concentrations vary widely depending on the ingested dose, time since consumption, and individual metabolism. Fatalities have been reported at various concentrations.
Serum0.32 - 34Serum levels can be influenced by the type of collection tube used, with some evidence of sequestration by serum separator gels.[1]
Peripheral Blood0.405From a postmortem case.[2]
Heart Blood0.410From a postmortem case.[2]

Table 2: Concentrations of 25I-NBOMe in Urine and Hair from Forensic Cases

MatrixConcentration RangeNotes
Urine2.8 - 36 ng/mLParent drug and its metabolites can be detected in urine. The presence of metabolites can confirm ingestion.[2]
Hair1.0 - 4.9 pg/mgHair analysis is suitable for determining a history of drug use. Concentrations can vary along the hair shaft, providing a timeline of exposure.[3]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound (adapted from methods for 25I-NBOMe) from whole blood, urine, and hair.

Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS

This protocol is adapted from a validated method for the quantification of NBOMe compounds in whole blood.[4][5]

1. Materials and Reagents

2. Preparation of Standards and QCs

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of the IS in methanol (e.g., 1 mg/mL).

  • Prepare working solutions of this compound by serial dilution of the stock solution with methanol.

  • Prepare calibration standards by spiking drug-free whole blood with the working solutions to achieve a concentration range of 0.1 to 20 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood sample, calibrator, or QC in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions: Monitor at least two transitions for 25I-NBF and one for the IS. The precursor ion for 25I-NBF will be [M+H]+. Product ions should be determined by infusing a standard solution.

Protocol 2: Analysis of this compound in Urine by SPE and LC-MS/MS

This protocol is adapted from established methods for the solid-phase extraction (SPE) of related compounds from urine.[6][7]

1. Materials and Reagents

2. Preparation of Standards and QCs

  • Prepare calibration standards and QCs by spiking drug-free urine.

3. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine sample, calibrator, or QC, add 1 mL of phosphate buffer and the internal standard. Vortex to mix.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 1 mL of phosphate buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • Use the same parameters as described in Protocol 1.

Protocol 3: Analysis of this compound in Hair by GC-MS

This protocol is adapted from general methods for the analysis of drugs of abuse in hair.[8][9]

1. Materials and Reagents

  • As listed in Protocol 1, plus:

  • Dichloromethane

  • Methanol

  • Sodium hydroxide (1 M)

  • Hexane

  • Ethyl acetate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

2. Sample Preparation

  • Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contamination. Let the hair dry completely.

  • Cut the washed and dried hair into small segments (approx. 1-2 mm).

  • To the hair sample in a glass tube, add the internal standard and 1 mL of 1 M sodium hydroxide.

  • Incubate at 70°C for 1 hour to digest the hair matrix.

  • Cool the sample and neutralize with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 2 mL of a hexane:ethyl acetate mixture (9:1 v/v) and vortexing for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatize the residue by adding 50 µL of BSTFA with 1% TMCS and heating at 70°C for 30 minutes.

  • Inject 1-2 µL into the GC-MS.

3. GC-MS Parameters

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Injector: Splitless mode, 280°C

  • Oven Program: Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS System: Mass spectrometer

  • Ionization: Electron ionization (EI), 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 25I-NBF and IS.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to the modulation of various cellular processes in the central nervous system.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2A Receptor Gq Gq Protein R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca Ca²⁺ Ca->PKC Co-activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylation of Target Proteins ER->Ca Release NBF 25I-NBF NBF->R Agonist Binding

Caption: 5-HT2A receptor signaling pathway activated by 25I-NBF.

Experimental Workflow for this compound Screening

The following diagram illustrates a typical workflow for the forensic toxicology screening of this compound in biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, SPE, LLE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS or GC-MS Analysis Reconstitution->LCMS Quant Quantification LCMS->Quant Report Reporting Quant->Report

Caption: General workflow for this compound analysis.

References

Probing Plasticity: In Vitro Assays for Assessing Psychoplastogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emerging class of compounds known as psychoplastogens, which are capable of rapidly promoting structural and functional neural plasticity, holds immense promise for treating a range of neuropsychiatric disorders. The ability to robustly and quantitatively assess the psychoplastogenic potential of novel chemical entities in vitro is crucial for accelerating drug discovery and development in this area. These application notes provide detailed protocols for key in vitro assays designed to measure the hallmark characteristics of psychoplastogens: the promotion of neurite outgrowth, dendritic spine formation (spinogenesis), and the formation of new synapses (synaptogenesis).

Core Concepts in Assessing Psychoplastogens

Psychoplastogens, including compounds like ketamine and classic serotonergic psychedelics, are defined by their ability to induce rapid and lasting changes in neuronal structure.[1][2][3][4][5] This neuroplasticity is thought to underlie their therapeutic effects. The primary in vitro readouts for psychoplastogenic activity focus on quantifiable changes in neuronal morphology and synaptic connectivity. High-content imaging and analysis have become indispensable tools for these assessments, allowing for the rapid and comprehensive phenotypic screening of compounds in a multiwell format.[6][7][8]

Key In Vitro Assays

Neurite Outgrowth Assay

This assay is a fundamental method for quantifying the ability of a compound to promote the growth of axons and dendrites, collectively known as neurites.[6][9]

Experimental Protocol: High-Content Imaging-Based Neurite Outgrowth Assay

  • Cell Culture:

    • Plate primary neurons (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) onto laminin-coated 96- or 384-well microplates.[10][11] Human iPSC-derived neurons are also a biologically relevant option.[6][10]

    • Culture cells in appropriate media until they are ready for compound treatment (typically 24-72 hours post-plating).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and appropriate controls (vehicle, positive control such as BDNF).

    • Treat the cells with the compounds for a specified duration. Both transient (e.g., 1-6 hours) and chronic (e.g., 24-72 hours) stimulation protocols can be employed to characterize the temporal dynamics of the response.[2][4]

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, to visualize neurites.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain cell nuclei with a counterstain like DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Utilize automated image analysis software to quantify various parameters of neurite outgrowth.[7][12]

Data Presentation: Neurite Outgrowth Parameters

ParameterDescriptionUnits
Total Neurite Length per NeuronThe sum of the lengths of all neurites extending from a single neuron.µm
Number of Neurites per NeuronThe total count of primary projections from the cell body.Count
Number of Branch Points per NeuronThe number of points where a neurite bifurcates.Count
Maximum Neurite LengthThe length of the longest neurite for a given neuron.µm
Spinogenesis Assay

Dendritic spines are small, mushroom-shaped protrusions on dendrites that are the primary sites of excitatory synapses. An increase in spine density is a key indicator of psychoplastogenic activity.

Experimental Protocol: Dendritic Spine Quantification

  • Cell Culture and Transfection (Optional):

    • Culture primary cortical or hippocampal neurons on coverslips.

    • For visualization of dendritic spines, neurons can be transfected with a plasmid encoding a fluorescent protein such as GFP or mCherry to fill the cytoplasm and clearly delineate spines.

  • Compound Treatment:

    • Treat mature neuronal cultures (typically >10 days in vitro) with the test compound and controls.

  • Immunostaining/Imaging:

    • Fix the cells as described in the neurite outgrowth protocol.

    • If not using transfection, stain with a dendrite-filling dye or an antibody against a dendritic marker like MAP2.

    • Acquire high-resolution images of dendritic segments using a confocal microscope.

  • Image Analysis:

    • Manually or semi-automatically quantify the number of dendritic spines along a defined length of dendrite.

    • Spine morphology (e.g., mushroom, thin, stubby) can also be categorized.

Data Presentation: Spinogenesis Parameters

ParameterDescriptionUnits
Spine DensityThe number of dendritic spines per unit length of dendrite.Spines/µm
Spine Head DiameterThe width of the spine head, indicative of spine maturity.µm
Spine LengthThe length of the spine from its base to its tip.µm
Synaptogenesis Assay

This assay directly measures the formation of new synapses, the fundamental units of neuronal communication.

Experimental Protocol: Immunocytochemistry-Based Synapse Quantification

  • Cell Culture and Treatment:

    • Culture primary neurons to a mature state where synapses are readily formed.

    • Treat the cultures with the test compound and controls.

  • Immunostaining:

    • Fix, permeabilize, and block the cells as previously described.

    • Co-incubate with primary antibodies against a presynaptic marker (e.g., Synapsin-1 or VGLUT1) and a postsynaptic marker (e.g., PSD-95 or Homer1).[13] It is crucial to use primary antibodies raised in different species to allow for distinct fluorescent labeling.[13]

    • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Acquire multi-channel fluorescence images using a confocal microscope.

    • Quantify the number of co-localized puncta, where the presynaptic and postsynaptic markers overlap, which represent putative synapses.[13][14]

Data Presentation: Synaptogenesis Parameters

ParameterDescriptionUnits
Synaptic DensityThe number of co-localized presynaptic and postsynaptic puncta per unit area or per length of dendrite.Synapses/µm² or Synapses/µm
Presynaptic Puncta DensityThe number of presynaptic terminals.Puncta/µm²
Postsynaptic Puncta DensityThe number of postsynaptic specializations.Puncta/µm²

Signaling Pathways and Visualization

The psychoplastogenic effects of many compounds are mediated through specific intracellular signaling cascades. The Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the mammalian Target of Rapamycin (mTOR) pathways are central to these processes.[1][15][16] Serotonergic psychoplastogens often exert their effects through the 5-HT2A receptor, which can then engage these downstream pathways.[1][17]

Diagrams of Key Signaling Pathways and Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Acquisition & Analysis culture Plate Primary Neurons or Neuronal Cell Lines treatment Treat with Psychoplastogen Candidates culture->treatment neurite Neurite Outgrowth Assay treatment->neurite spine Spinogenesis Assay treatment->spine synapse Synaptogenesis Assay treatment->synapse imaging High-Content Imaging neurite->imaging spine->imaging synapse->imaging quant Quantitative Analysis imaging->quant

Caption: Experimental workflow for assessing psychoplastogenic properties in vitro.

bdnf_trkb_pathway BDNF BDNF/Psychoplastogen TrkB TrkB Receptor BDNF->TrkB binds & activates PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K Ras Ras-MAPK TrkB->Ras Akt Akt PI3K->Akt mTOR mTOR Ras->mTOR Akt->mTOR Plasticity Neuronal Growth Synaptogenesis mTOR->Plasticity

Caption: Simplified BDNF-TrkB and mTOR signaling pathway in psychoplastogenesis.

serotonergic_pathway Psychedelic Serotonergic Psychoplastogen HT2AR 5-HT2A Receptor Psychedelic->HT2AR activates TrkB_trans TrkB Receptor (transactivation) HT2AR->TrkB_trans mTOR_path mTOR Pathway TrkB_trans->mTOR_path Plasticity_out Structural & Functional Plasticity mTOR_path->Plasticity_out

Caption: Serotonergic psychoplastogen signaling cascade.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the identification and characterization of novel psychoplastogenic compounds. By systematically quantifying neurite outgrowth, spinogenesis, and synaptogenesis, researchers can gain critical insights into the neuroplastic potential of their compounds of interest. The integration of high-content imaging and automated analysis is key to achieving the throughput required for modern drug discovery campaigns. A thorough understanding of the underlying signaling pathways, such as the BDNF-TrkB and mTOR cascades, will further aid in the rational design of next-generation therapeutics for a variety of brain disorders.

References

Application Note and Protocol: Receptor Binding Assay for 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a receptor binding assay to characterize the interaction of 25I-NBF hydrochloride with the human serotonin (B10506) 2A (5-HT2A) receptor. 25I-NBF is a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I and acts as a high-affinity partial agonist at the 5-HT2A receptor.[1][2][3] This protocol outlines a competitive radioligand binding assay using cell membranes expressing the recombinant human 5-HT2A receptor, which is essential for determining the binding affinity (Ki) of this compound and other related compounds.

Introduction

This compound is a selective and potent partial agonist for the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of neurological processes.[4][5] Due to its high affinity, it serves as a valuable research tool for investigating the structure and function of the 5-HT2A receptor.[6] A radiolabeled form of 25I-NBF has even been utilized for mapping the distribution of 5-HT2A receptors in the brain via positron emission tomography (PET).[1][2]

The following protocol describes a robust in vitro radioligand binding assay to quantify the affinity of this compound for the human 5-HT2A receptor. This method is fundamental for screening new compounds, understanding structure-activity relationships, and characterizing the pharmacological profile of novel ligands targeting this important receptor.

Pharmacological Data Summary

The binding affinity (Ki) and functional potency (EC50) of 25I-NBF at the human 5-HT2A receptor have been previously established. This data is crucial for designing and interpreting binding assays.

CompoundReceptorParameterValue (nM)Reference
25I-NBF Human 5-HT2AKi 0.26[1][2][3]
25I-NBF Human 5-HT2AEC50 1.6[1][2][3]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps for a competition binding experiment to determine the IC50 and subsequently the Ki value of this compound. The assay measures the ability of unlabeled 25I-NBF to displace a specific radiolabeled ligand from the 5-HT2A receptor.

Principle of the Assay

A fixed concentration of a radioligand with known affinity for the 5-HT2A receptor is incubated with a membrane preparation containing the receptor. In parallel reactions, increasing concentrations of the unlabeled test compound (25I-NBF) are added. The test compound competes with the radioligand for the binding sites. By measuring the decrease in bound radioactivity as the concentration of the unlabeled competitor increases, an inhibition curve can be generated to determine the competitor's IC50 (the concentration required to inhibit 50% of the specific binding of the radioligand). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Materials and Reagents
  • Test Compound: this compound

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin or [¹²⁵I]DOI (agonist radioligand). The concentration should be at or below the Kd for the receptor to ensure accurate Ki determination.[7][8]

  • Non-specific Binding (NSB) Agent: Ketanserin (10 µM) or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A suitable liquid scintillation fluid for aqueous samples.

  • Detection: Microplate scintillation counter.

  • 96-well assay plates.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to cover a final concentration range from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the radioligand in Assay Buffer to a concentration that is 2x the desired final concentration (e.g., if final is 1 nM, dilute to 2 nM).

    • Dilute the receptor membrane preparation in Assay Buffer to a concentration that provides an adequate signal window (typically 5-20 µg of protein per well). This should be optimized to ensure that less than 10% of the added radioligand is bound.[7]

  • Assay Plate Setup (Total Volume: 200 µL/well):

    • Total Binding (TB) wells: Add 100 µL of Assay Buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of Assay Buffer and 50 µL of the NSB agent (e.g., 40 µM Ketanserin for a final concentration of 10 µM).

    • Competitor wells: Add 100 µL of each concentration of the 25I-NBF serial dilution.

  • Incubation:

    • To all wells, add 50 µL of the diluted radioligand solution.

    • To all wells, add 50 µL of the diluted membrane preparation to initiate the binding reaction.

    • Seal the plate and incubate for 60 minutes at 37°C.[4] Ensure the reaction reaches equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.

    • Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Place the dried filter mat in a sample bag and add scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding (SB):

    • SB = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (25I-NBF) concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 25I-NBF Dilutions - Radioligand - Membranes plate_setup Set up 96-well Plate (TB, NSB, Competitor) prep_reagents->plate_setup incubation Add Radioligand & Membranes Incubate (e.g., 60 min, 37°C) plate_setup->incubation filtration Terminate by Rapid Filtration Wash Filters incubation->filtration counting Scintillation Counting (Measure CPM) filtration->counting calculation Calculate IC50 (Non-linear Regression) counting->calculation ki_calc Calculate Ki (Cheng-Prusoff Equation) calculation->ki_calc

Caption: Workflow for the 25I-NBF competitive receptor binding assay.

5-HT2A Receptor Signaling Pathways

G cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway agonist 25I-NBF (Agonist) receptor 5-HT2A Receptor agonist->receptor gq Gαq receptor->gq Primary Coupling grk GRK Phosphorylation receptor->grk Biased Signaling plc PLC Activation gq->plc ip3_dag IP₃ & DAG Production plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc cellular_response1 Cellular Response ca_pkc->cellular_response1 arrestin β-Arrestin 2 Recruitment grk->arrestin internalization Receptor Internalization & Desensitization arrestin->internalization mapk MAPK Signaling arrestin->mapk cellular_response2 Cellular Response mapk->cellular_response2

Caption: Simplified signaling of the 5-HT2A receptor upon agonist binding.

References

Application Notes: Utilizing 25I-NBF Hydrochloride to Elucidate Gq vs. β-Arrestin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25I-NBF hydrochloride is a potent partial agonist for the serotonin (B10506) 5-HT2A receptor, exhibiting a high binding affinity (Ki) of 0.26 nM and an EC50 of 1.6 nM.[1][2] This compound serves as a valuable research tool for investigating the nuanced signaling mechanisms of G protein-coupled receptors (GPCRs), specifically in differentiating between the Gq-mediated and β-arrestin-mediated signaling cascades. The functional selectivity, or biased agonism, of a ligand refers to its ability to preferentially activate one signaling pathway over another downstream of the same receptor. Understanding this bias is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.

Recent studies have identified 25I-NBF as a biased agonist at the 5-HT2A receptor, although the direction and extent of this bias can be influenced by the specific experimental system and reference agonists used.[3] One study identified 25I-NBF as a statistically significant biased agonist with a preference for the recruitment of β-arrestin 2 over the activation of miniGαq, a chimeric G protein that reports on Gq activation.[3] In contrast, another study on a series of N-(2-fluorobenzyl) phenethylamine (B48288) analogs (NBFs), including 25I-NBF, reported bias factors that suggested a preference for the Gq pathway over β-arrestin pathways, similar to the endogenous ligand serotonin (5-HT).[4][5] These differing findings highlight the importance of carefully selecting and reporting the experimental conditions when characterizing biased agonism.

These application notes provide a comprehensive overview of the use of this compound in studying Gq versus β-arrestin pathways, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from studies investigating the functional selectivity of this compound at the 5-HT2A receptor.

Table 1: Binding Affinity and Potency of this compound at the 5-HT2A Receptor

ParameterValueReference
Ki0.26 nM[1]
EC501.6 nM[1]

Table 2: Functional Selectivity Data for this compound

AssayLigandPotency (pEC50)Efficacy (% of Reference)Bias FactorReference
β-arrestin 2 Recruitment25I-NBFData not availableData not availableStatistically significant bias towards β-arrestin 2[3]
miniGαq Recruitment25I-NBFData not availableData not available(Compared to LSD)[3]
Gq Pathway25I-NBF and other NBFsData not availableData not availableBias factors similar to 5-HT (preference for Gq)[4][5]
β-arrestin Pathway25I-NBF and other NBFsData not availableData not available(Compared to 5-HT)[4][5]

Note: Specific pEC50 and Efficacy values for 25I-NBF from the comparative study were not available in the provided search results. The bias factor is a calculated value representing the relative preference for one pathway over another compared to a reference agonist.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams were generated using the DOT language.

Gq_pathway Ligand 25I-NBF HCl GPCR 5-HT2A Receptor Ligand->GPCR binds Gq Gαq/11 GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Gq Signaling Pathway

Beta_arrestin_pathway Ligand 25I-NBF HCl GPCR 5-HT2A Receptor Ligand->GPCR binds GRK GRK GPCR->GRK activates P_GPCR Phosphorylated 5-HT2A Receptor GPCR->P_GPCR GRK->GPCR phosphorylates beta_arrestin β-arrestin P_GPCR->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) beta_arrestin->Signaling_Scaffold

β-arrestin Signaling Pathway

experimental_workflow cluster_Gq Gq Pathway Assay cluster_barrestin β-arrestin Pathway Assay Gq_cells Cells expressing 5-HT2A-R and miniGαq-NanoBiT reporters Gq_ligand Add 25I-NBF HCl (concentration gradient) Gq_cells->Gq_ligand Gq_incubation Incubate Gq_ligand->Gq_incubation Gq_readout Measure Luminescence (NanoBiT signal) Gq_incubation->Gq_readout Data_Analysis Data Analysis: - Dose-response curves - pEC50 and Emax determination - Bias factor calculation Gq_readout->Data_Analysis barr_cells Cells expressing 5-HT2A-R and β-arrestin-NanoBiT reporters barr_ligand Add 25I-NBF HCl (concentration gradient) barr_cells->barr_ligand barr_incubation Incubate barr_ligand->barr_incubation barr_readout Measure Luminescence (NanoBiT signal) barr_incubation->barr_readout barr_readout->Data_Analysis

Experimental Workflow for Biased Agonism

Experimental Protocols

The following are detailed methodologies for key experiments to assess the Gq and β-arrestin signaling pathways activated by this compound.

Protocol 1: β-Arrestin 2 Recruitment Assay (NanoBiT® Technology)

This protocol is adapted from methodologies used for assessing GPCR-protein interactions.[3]

Objective: To quantify the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound.

Materials:

  • HEK293 cells

  • Plasmids encoding 5-HT2A-LgBiT and SmBiT-β-arrestin 2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, opaque 96-well or 384-well plates

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS)

  • Nano-Glo® Live Cell Reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in T75 flasks until they reach 70-80% confluency.

    • Co-transfect the cells with plasmids encoding 5-HT2A-LgBiT and SmBiT-β-arrestin 2 using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, detach the cells and seed them into white, opaque 96-well or 384-well plates at an appropriate density.

    • Allow the cells to attach and grow for another 24 hours.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point concentration curve.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest ligand concentration) and a positive control (a known 5-HT2A receptor agonist).

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Add the prepared Nano-Glo® Live Cell Reagent to each well, following the manufacturer's instructions.

    • Incubate the plate at 37°C for the recommended time to allow for substrate equilibration.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for β-arrestin 2 recruitment.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal from each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.

Protocol 2: Gq Activation Assay (miniGαq Recruitment - NanoBiT® Technology)

This protocol is analogous to the β-arrestin recruitment assay and allows for a direct comparison of the two pathways.[3]

Objective: To quantify the recruitment of a chimeric miniGαq protein to the 5-HT2A receptor upon stimulation with this compound.

Materials:

  • HEK293 cells

  • Plasmids encoding 5-HT2A-LgBiT and SmBiT-miniGαq

  • All other materials are the same as in Protocol 1.

Procedure:

  • Cell Culture and Transfection:

    • Follow the same procedure as in Protocol 1, but co-transfect the cells with plasmids encoding 5-HT2A-LgBiT and SmBiT-miniGαq.

  • Compound Preparation:

    • Prepare the serial dilutions of this compound as described in Protocol 1.

  • Assay Performance:

    • Follow the same procedure for adding the Nano-Glo® Live Cell Reagent and the compound as in Protocol 1.

  • Data Acquisition and Analysis:

    • Measure the luminescence and analyze the data as described in Protocol 1 to obtain pEC50 and Emax values for miniGαq recruitment.

Protocol 3: Gq Signaling Pathway - Calcium Mobilization Assay

This is a classic functional assay to measure Gq pathway activation.[5]

Objective: To measure the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

Materials:

  • HEK293 cells stably expressing the 5-HT2A receptor

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the HEK293-5-HT2A cells into black, clear-bottom 96-well plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Performance:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the different concentrations of this compound into the wells while continuing to record the fluorescence.

    • Continue recording for a sufficient time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.

By employing these protocols, researchers can effectively characterize the functional selectivity of this compound and gain deeper insights into the differential regulation of Gq and β-arrestin signaling pathways by the 5-HT2A receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PET Imaging with 25I-NBF Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 25I-NBF radioligands for Positron Emission Tomography (PET) imaging. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBF and why is it used in PET imaging?

A1: 25I-NBF is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2][3] It functions as a highly potent partial agonist for the human 5-HT2A serotonin (B10506) receptor.[1][2][3] In its radiolabeled form (e.g., with Carbon-11), it is utilized as a potential PET ligand to map the distribution of 5-HT2A receptors in the brain.[1]

Q2: What are the primary challenges when working with 25I-NBF and other 5-HT2A radioligands?

A2: The main challenges include ensuring high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, achieving a good signal-to-noise ratio, and minimizing non-specific binding in vivo.[4] Some earlier 5-HT2A radioligands lacked specificity, showing affinity for dopamine (B1211576) D2 receptors as well.[5]

Q3: How can I optimize the injected dose of the 25I-NBF radioligand?

A3: The optimal dose balances achieving a sufficient signal for imaging with minimizing potential pharmacological effects and radiation exposure. For preclinical imaging in mice with other tracers, injected activities can be optimized to improve image quality.[6] For clinical studies, administered activity is often adjusted based on patient weight, and for overweight patients, increasing the scan time may be preferable to increasing the dose.[7] It is crucial to perform dose-escalation studies to determine the ideal tracer concentration for your specific experimental setup.

Q4: What is a typical uptake time for 5-HT2A receptor PET imaging?

A4: For brain PET imaging with [18F]FDG, a standardized uptake period of 30 to 60 minutes is often recommended to allow for sufficient tracer distribution and uptake.[8] However, the optimal uptake time for 25I-NBF should be determined empirically by performing dynamic scanning to observe the time course of tracer binding to the target receptors and washout from non-target tissues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal / Low Specific Binding 1. Suboptimal Uptake Time: The tracer may not have had enough time to clear from non-target tissues. 2. High Non-specific Binding: The radioligand may be binding to off-target sites. 3. Improper Animal Preparation: Factors like diet and anesthesia can affect tracer biodistribution.[6]1. Optimize Uptake Time: Perform dynamic PET scans to determine the time point with the best target-to-background ratio. 2. Blocking Studies: Co-inject a known 5-HT2A antagonist (like ketanserin) to confirm that the signal in the target region is specific. A significant reduction in signal with the blocking agent indicates specific binding.[9] 3. Standardize Animal Preparation: Ensure consistent fasting periods and anesthesia protocols for all subjects.[6]
Low Signal in Target Region 1. Low Radioligand Affinity/Potency: The tracer may not be binding effectively to the 5-HT2A receptors. 2. Low Receptor Density: The target region may have a low concentration of 5-HT2A receptors. 3. Incorrect Radioligand Formulation: Issues with radiochemical purity or specific activity.1. In Vitro Characterization: Confirm the affinity (Ki) and potency (EC50) of your 25I-NBF batch using in vitro binding assays. 25I-NBF is known to have a high affinity with a Ki value of 0.26 nM.[2][3] 2. Anatomical Correlation: Use a high-resolution anatomical imaging modality like MRI to confirm the precise location of the target region. 3. Quality Control: Ensure high radiochemical purity and specific activity of the radiolabeled 25I-NBF before injection.
Image Artifacts 1. Patient/Animal Motion: Movement during the scan can cause blurring and misregistration of the PET data. 2. Mismatched Attenuation Correction: In PET/CT, misalignment between the PET and CT scans can lead to artifacts.[10] 3. Metal Implants: Can cause streaking artifacts in the CT scan, affecting attenuation correction.[10]1. Immobilization: Use appropriate head holders or anesthesia to minimize subject movement. Motion correction algorithms can also be applied during image reconstruction. 2. Co-registration: Ensure accurate co-registration of PET and CT/MRI data. For respiratory motion, gating techniques can be employed.[10] 3. Artifact Reduction Algorithms: Utilize metal artifact reduction algorithms if applicable.[10]
Variability in Quantitative Data 1. Inconsistent Experimental Protocols: Variations in injected dose, uptake time, or scan duration between subjects. 2. Differences in Data Analysis: Use of different regions of interest (ROIs) or kinetic models. 3. Physiological Variability: Differences in subject physiology (e.g., blood flow, metabolism).1. Standardize Protocols: Strictly adhere to a standardized protocol for all subjects in a study. 2. Standardized Analysis Pipeline: Use a consistent and validated data analysis workflow for all scans.[11][12] 3. Reference Region: Use a reference region with negligible specific binding (e.g., cerebellum for some tracers) to normalize the data and reduce variability.[13]

Experimental Protocols

Note: The following protocols are generalized based on common practices for 5-HT2A receptor PET imaging and should be optimized for your specific 25I-NBF radioligand and experimental goals.

Preclinical PET Imaging Protocol (Rodent Model)
  • Animal Preparation:

    • Fast animals for 4-6 hours prior to the scan to reduce background glucose metabolism if using a glucose-based tracer, and to standardize physiological conditions.[6]

    • Anesthetize the animal using a consistent method (e.g., isoflurane) to minimize movement and stress. Maintain body temperature with a heating pad.

  • Radioligand Administration:

    • Administer the radiolabeled 25I-NBF via intravenous (tail vein) injection.

    • The injected dose should be determined from pilot studies, but a typical starting point for 11C-labeled tracers in rodents is in the range of 3.7-7.4 MBq.

  • Uptake Period:

    • Allow for an uptake period of 30-60 minutes. The optimal time should be determined from dynamic scanning in a subset of animals.

  • PET Scan Acquisition:

    • Position the animal in the scanner with the brain in the center of the field of view.

    • Acquire a dynamic scan for 60-90 minutes or a static scan at the predetermined optimal uptake time. For static scans, an acquisition time of 15-30 minutes is common.

  • Anatomical Imaging:

    • Acquire a CT or MRI scan for attenuation correction and anatomical co-registration.

  • Data Analysis:

    • Reconstruct the PET images with appropriate corrections (attenuation, scatter, decay).

    • Co-register the PET images with the anatomical MRI or CT images.

    • Define regions of interest (ROIs) on the anatomical images for brain regions known to have high 5-HT2A receptor density (e.g., cortex) and a reference region (e.g., cerebellum).

    • Calculate standardized uptake values (SUV) or use kinetic modeling (for dynamic scans) to quantify tracer uptake.

Quantitative Data Summary (Hypothetical Data for 25I-NBF based on similar 5-HT2A ligands)
Parameter Frontal Cortex Cerebellum (Reference) Striatum
Binding Potential (BPND) 2.5 - 4.0~00.5 - 1.0
Standardized Uptake Value (SUV) 3.0 - 5.01.0 - 1.51.5 - 2.5
Time to Peak Uptake (minutes) 20 - 405 - 1515 - 30

Note: These values are illustrative and will vary depending on the specific experimental conditions.

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Ca_release->Downstream Modulates Activity Serotonin Serotonin or 25I-NBF Serotonin->Receptor Binds

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Workflow for PET Imaging

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Injection IV Injection of 25I-NBF Radioligand Animal_Prep->Injection Radioligand_Prep Radioligand QC (Purity, Specific Activity) Radioligand_Prep->Injection Uptake Uptake Period (e.g., 30-60 min) Injection->Uptake Scan PET/CT or PET/MRI Scan Uptake->Scan Reconstruction Image Reconstruction (with Corrections) Scan->Reconstruction Coregistration PET-Anatomical Co-registration Reconstruction->Coregistration Kinetic_Modeling Kinetic Modeling (for dynamic scans) Reconstruction->Kinetic_Modeling ROI_Analysis ROI Definition & Analysis Coregistration->ROI_Analysis Quantification Quantification (SUV, BPnd) ROI_Analysis->Quantification Kinetic_Modeling->Quantification

Caption: Standard workflow for a preclinical PET imaging study.

Logical Relationship for Troubleshooting High Background

G cluster_causes Potential Causes cluster_solutions Solutions Problem High Background Signal Cause1 Suboptimal Uptake Time Problem->Cause1 Cause2 High Non-specific Binding Problem->Cause2 Cause3 Improper Animal Preparation Problem->Cause3 Solution1 Optimize Uptake Time (Dynamic Scan) Cause1->Solution1 Solution2 Perform Blocking Studies Cause2->Solution2 Solution3 Standardize Preparation Protocol Cause3->Solution3

Caption: Troubleshooting logic for high background signal.

References

How to prevent degradation of 25I-NBF hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 25I-NBF hydrochloride in solution to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is the salt form of N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine. It is an N-benzyl derivative of the phenethylamine (B48288) 2C-I and is known as a highly potent partial agonist for the 5-HT2A receptor.[1][2][3] As a crystalline solid, its stability in the solid form is high, cited as being stable for five years or more under appropriate conditions.[1]

PropertyValue
Formal Name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[1]
CAS Number 1539266-13-1[1][4]
Molecular Formula C₁₇H₁₉FINO₂ • HCl[1]
Formula Weight 451.7 g/mol [1][4]
Appearance Crystalline solid[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The choice of solvent depends on the desired concentration and the experimental application. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are common solvents. For aqueous-based assays, a solution of DMF or DMSO can be diluted with a buffer like PBS (pH 7.2).

SolventSolubility
DMF ~16 mg/mL[1][5]
DMSO ~12.5 mg/mL[1][5]
Ethanol ~2 mg/mL[1][5]
DMF:PBS (pH 7.2) (1:1) ~0.50 mg/mL[1][5]

Q3: What are the optimal storage conditions for this compound solutions to prevent degradation?

A3: To ensure the stability of this compound in solution, it is critical to control temperature, light, and exposure to air. The following storage conditions are recommended based on general best practices for research chemicals.[6][7][8][9]

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C for long-term storage.[2][5]Low temperatures slow down chemical degradation reactions.
Light Exposure Store in amber vials or protect from light by wrapping containers in aluminum foil.[7][8][10]Phenethylamines can be sensitive to light (photosensitive), which can catalyze degradation.
Atmosphere Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidation, a common degradation pathway for amines.
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and contamination.

One supplier suggests that in DMSO, the solution is stable for 2 weeks at 4°C and for 6 months at -80°C.[2]

Q4: What are the visible signs of degradation in a this compound solution?

A4: Visual inspection can often provide the first clues of chemical degradation.[7] Key indicators include:

  • Color Change: A solution that was initially colorless developing a yellow or brown tint.

  • Precipitation: The formation of solid material or cloudiness in a solution that was previously clear.[7]

  • "Puddling" or Residue: Evidence of material around the outside of the container or changes to the container itself.[7]

If any of these signs are observed, it is recommended to discard the solution and prepare a fresh one. For quantitative experiments, analytical verification is necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, potentially indicating degradation of your this compound solution.

// Nodes start [label="Start: Unexpected\nExperimental Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_visual [label="Visually Inspect Solution:\n- Color Change?\n- Precipitate/Cloudiness?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_storage [label="Review Storage Conditions:\n- Correct Temperature?\n- Light Protected?\n- Tightly Sealed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_fresh [label="Action: Prepare Fresh Solution\nfrom Solid Stock", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; analytical_verify [label="Action: Perform Analytical\nVerification (e.g., HPLC-UV, LC-MS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; degraded [label="Conclusion: Solution is Degraded.\nDiscard and Use Fresh Solution.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; not_degraded [label="Conclusion: Degradation Unlikely.\nTroubleshoot Other Experimental\nParameters.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; storage_ok [label="Conclusion: Storage Protocol is Correct.\nProceed to Analytical Verification.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; storage_bad [label="Conclusion: Improper Storage.\nImplement Correct Protocols.\nDiscard Old Solution.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_visual; check_visual -> prepare_fresh [label="Yes"]; check_visual -> check_storage [label="No"]; prepare_fresh -> analytical_verify; check_storage -> storage_ok [label="Yes"]; check_storage -> storage_bad [label="No"]; storage_ok -> analytical_verify; storage_bad -> prepare_fresh; analytical_verify -> degraded [label="Degradation\nProducts Detected"]; analytical_verify -> not_degraded [label="No Degradation\nDetected"]; } dot Caption: Troubleshooting workflow for identifying solution degradation.

Problem 1: My experimental results are inconsistent or show reduced compound potency.

  • Possible Cause: This could be a primary indicator of compound degradation, leading to a lower effective concentration of the active this compound.

  • Solution:

    • Visual Inspection: First, check the solution for any visual signs of degradation as listed in FAQ #4.[7]

    • Prepare Fresh: Regardless of visual signs, prepare a new solution from the solid stock material, which is generally more stable.[1] Run the experiment again with the fresh solution.

    • Analytical Confirmation: For definitive confirmation, analyze the suspect solution using a suitable analytical technique like HPLC-UV or LC-MS. Compare the chromatogram to a freshly prepared standard to look for the appearance of new peaks or a decrease in the area of the main peak.

Problem 2: I see extra peaks in my LC-MS or HPLC analysis that were not there before.

  • Possible Cause: The appearance of new, unexpected peaks is a strong indication that the this compound has degraded into other products. While specific degradation pathways for 25I-NBF are not extensively published, related N-benzylamines can degrade via hydrolysis or oxidation. Hydrolysis of an imine intermediate, for example, could lead to the formation of an aldehyde.[11]

  • Solution:

    • Cease Use: Immediately stop using the suspect solution for any critical experiments.

    • Characterize Peaks: If resources permit, use high-resolution mass spectrometry to obtain the mass of the degradation products, which can help in identifying their structures.[12]

    • Review Procedures: Carefully review your solution preparation and storage procedures to identify potential causes, such as exposure to light, elevated temperatures, or incompatible container materials.[8][9]

Problem 3: The pH of my aqueous buffered solution has shifted over time.

  • Possible Cause: A change in pH can indicate chemical reactions occurring in the solution. Degradation of the compound could release acidic or basic byproducts. Conversely, an inappropriate pH can accelerate degradation.

  • Solution:

    • Buffer Selection: Ensure you are using a stable buffer system appropriate for the intended pH range and experimental conditions.

    • Forced Degradation Study: Consider performing a forced degradation study (see Experimental Protocols below) to understand how pH extremes affect the stability of this compound. This can help in selecting the optimal pH for stability.

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount (e.g., 4.517 mg) of the solid compound using an analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of high-purity, anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied.

  • Final Volume: Once fully dissolved, add DMSO to the calibration mark to achieve the final volume (e.g., for 4.517 mg, add DMSO to a final volume of 1.0 mL for a 10 mM solution).

  • Aliquoting & Storage: Dispense the solution into small-volume, amber glass vials with PTFE-lined caps. Purge each vial with argon or nitrogen, seal tightly, and label clearly with the compound name, concentration, date, and solvent.[8]

  • Storage: Store the aliquots at -80°C for long-term use.[2] For short-term use (up to one month), storage at -20°C is acceptable.[5] Avoid repeated freeze-thaw cycles.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="Equilibrate Solid\nto Room Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Weigh Solid\nAccurately", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Solvent\n(e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_vol [label="Adjust to Final\nVolume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Aliquot into\nAmber Vials", fillcolor="#34A853", fontcolor="#FFFFFF"]; inert_gas [label="Purge with\nInert Gas", fillcolor="#34A853", fontcolor="#FFFFFF"]; store [label="Store at -20°C\nor -80°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> equilibrate -> weigh -> dissolve -> final_vol -> aliquot -> inert_gas -> store -> end; } dot Caption: Workflow for preparing stable stock solutions.

Protocol 2: Stability Assessment via HPLC-UV

This protocol provides a general method for assessing the stability of a this compound solution over time. A validated, stability-indicating HPLC method is the preferred approach.[13]

  • Initial Analysis (T=0):

    • Prepare a fresh solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution via HPLC-UV. The UV detector should be set to a wavelength where the compound has a strong absorbance, such as one of its absorption maxima (e.g., 234 or 300 nm).[1]

    • Record the chromatogram. The area of the main peak corresponding to this compound is the baseline (100%) integrity value.

  • Incubation:

    • Store the solution under the conditions being tested (e.g., 4°C in the dark, room temperature exposed to light, etc.).

  • Time-Point Analysis:

    • At designated time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stored solution.

    • Analyze the aliquot using the same HPLC-UV method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 peak area.

    • Calculate the percentage of the remaining compound.

    • Observe the chromatogram for the appearance and growth of any new peaks, which represent degradation products. The goal of a stability-indicating method is the separation of all degradation-related impurities from the parent compound.[13]

References

Troubleshooting low signal in 25I-NBF hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25I-NBF Hydrochloride Binding Assays

This guide provides troubleshooting assistance for researchers encountering low signal issues in binding assays using this compound, a potent partial agonist for the 5-HT2A receptor.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low or no signal in my 25I-NBF binding assay. What are the first things I should check?

A low signal can stem from several basic issues. Before delving into complex optimizations, perform these initial checks:

  • Calculations: Double-check all dilutions and concentration calculations for your radioligand, competitor, and protein samples.

  • Reagent Dispensing: Ensure that all components, especially the radioligand and membrane preparation, were added to each well or tube.

  • Equipment Functionality: Verify that the scintillation counter or other detection instrument is functioning correctly and is set to the appropriate settings for your radioisotope (e.g., ³H or ¹²⁵I).

  • Binding Equilibrium: Confirm that your incubation time is sufficient to reach equilibrium. For high-affinity ligands like 25I-NBF, this may be rapid, but it should be experimentally determined.[1][2]

Q2: How can I determine if my this compound or receptor preparation is the source of the problem?

Degraded reagents are a common cause of poor assay performance.

  • Ligand Integrity: this compound should be stored at -20°C, where it is stable for at least five years.[3][4] Avoid repeated freeze-thaw cycles. If degradation is suspected, consider purchasing a new batch.

  • Receptor Preparation Quality: The source of your 5-HT2A receptors (e.g., cell membranes, tissue homogenates) may have low expression levels or be inactive.

    • Verify Expression: Confirm receptor presence using a method like Western Blot.

    • Use a Control Ligand: Test the receptor preparation with a well-characterized, reliable 5-HT2A radioligand (e.g., [³H]ketanserin) to ensure the receptors are active and binding-competent.[1]

    • Protein Concentration: Ensure you are using an adequate amount of protein in the assay. A typical starting point for membrane preparations is 50-100 µg of protein per well, but this must be optimized.[1]

Q3: My non-specific binding (NSB) is very high, resulting in a low specific signal window. How can I reduce it?

High non-specific binding can mask the specific signal. It is often caused by the radioligand adhering to surfaces other than the target receptor.

  • Reduce Protein Concentration: Using too much membrane protein can increase NSB.[5] Titrate the protein amount to find the optimal balance between specific signal and NSB.

  • Optimize Blocking Agents: Add a blocking agent like Bovine Serum Albumin (BSA) (typically 0.1-0.5%) to the assay buffer to reduce the binding of the radioligand to tube walls and filters.[6]

  • Pre-treat Filter Plates: For filtration assays, pre-soaking the filter wells with a solution such as 0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter material.[1]

  • Choose the Right Competitor: To define NSB, use a high concentration (at least 1000x the Kᵢ of the competitor) of an unlabeled ligand that is structurally different from the radioligand to displace all specific binding.[7]

Q4: What is the correct concentration of radiolabeled 25I-NBF to use in my assay?

The optimal concentration depends on the type of assay you are performing. 25I-NBF has a very high affinity for the human 5-HT2A receptor (Kᵢ of ~0.26 nM).[3][4][8]

  • Saturation Assays: To determine the Kd and Bmax, you must use a range of radioligand concentrations, typically spanning from 10-fold below the Kd to 10-fold above it (e.g., 0.02 nM to 3.0 nM).

  • Competition Assays: To determine the Kᵢ of a test compound, use a single concentration of radiolabeled 25I-NBF at or below its Kd value.[7][9] Using too high a concentration will make it difficult for competitor compounds to displace the radioligand.

  • Specific Activity: An inaccurate specific activity value for your radioligand will lead to incorrect calculations of K_d and B_max.[10] Always use the value provided by the manufacturer for the specific lot you are using.

Quantitative Data Summary

Table 1: Properties of this compound

Property Value Source(s)
Target Receptor Serotonin 5-HT2A [3][11][12]
Binding Affinity (Kᵢ) 0.26 nM (for human 5-HT2A) [3][4][8]
Functional Potency (EC₅₀) 1.6 nM [3][4][8]
Molecular Formula C₁₇H₁₉FINO₂ • HCl [3]
Recommended Storage -20°C [3][4]

| Long-Term Stability | ≥ 5 years (at -20°C) |[3] |

Table 2: Troubleshooting Checklist for Low Signal

Potential Cause Recommended Solution(s) Source(s)
Reagent Degradation Store ligand and receptors at the correct temperature. Aliquot to avoid freeze-thaw cycles. Purchase new reagents if necessary. [3][4][6]
Sub-optimal Buffer Ensure buffer pH is stable (typically 7.4). Add divalent cations (e.g., MgCl₂) if required for receptor conformation. Prepare fresh. [6]
Insufficient Incubation Perform a time-course experiment to determine when binding reaches equilibrium. [2][7]
Low Receptor Number Increase the amount of membrane protein per well. Verify receptor expression levels. [1][5]
High Non-Specific Binding Reduce protein concentration. Add BSA to buffer. Pre-treat filters with PEI. Use a structurally distinct competitor for NSB determination. [1][6][7]
Inefficient Wash Step In filtration assays, ensure rapid and sufficient washing with ice-cold buffer to remove unbound radioligand without promoting dissociation. [5]

| Incorrect Radioligand Conc. | Use a range of concentrations around the Kd for saturation assays. Use a concentration ≤ K_d for competition assays. |[7][9] |

Experimental Protocols & Methodologies

Protocol 1: Membrane Preparation from 5-HT2A-Expressing Cells

This protocol describes a general method for preparing a crude membrane fraction from cultured cells overexpressing the 5-HT2A receptor.

  • Cell Harvesting: Grow cells to confluency. Wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Crude Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in an appropriate assay buffer.

  • Quantification: Determine the total protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: 5-HT2A Saturation Binding Assay (Filtration)

This protocol outlines a standard saturation binding experiment using a filtration-based method to separate bound and free radioligand.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Plate Preparation: If using filter plates, pre-treat wells with 0.5% polyethyleneimine for 1-2 hours to reduce non-specific binding.[1]

  • Assay Setup: Set up triplicate reactions in tubes or a 96-well plate for each concentration point:

    • Total Binding: Add assay buffer, radiolabeled 25I-NBF (at varying concentrations), and membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, a high concentration of an unlabeled competitor (e.g., 10 µM ketanserin), radiolabeled 25I-NBF, and membrane preparation.

  • Incubation: Incubate the reactions for a pre-determined time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Immediately wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Allow filters to dry completely. Add liquid scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each concentration. Plot specific binding versus the concentration of radioligand and analyze using non-linear regression to determine Kd and Bmax.

Visualizations

Diagram 1: Simplified 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gαq receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand 25I-NBF ligand->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc PKC Activation dag->pkc Activates

Caption: Canonical Gq signaling pathway activated by 5-HT2A receptor agonists.

Diagram 2: Troubleshooting Workflow for Low Signal

G start Low Signal Detected q1 Are calculations & equipment settings correct? start->q1 fix1 Correct calculations. Calibrate equipment. q1->fix1 No q2 Is receptor prep active? q1->q2 Yes fix1->start fix2 Test with control ligand. Verify expression (Western Blot). Prepare fresh membranes. q2->fix2 No q3 Is ligand active? q2->q3 Yes fix2->start fix3 Check storage conditions. Purchase new ligand. q3->fix3 No q4 Are assay conditions optimal? q3->q4 Yes fix3->start fix4 Optimize incubation time, temp, protein amount & buffer. q4->fix4 No success Signal Restored q4->success Yes fix4->start

Caption: A logical workflow for diagnosing the cause of low signal in binding assays.

Diagram 3: Experimental Workflow for Filtration Binding Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) plate_setup Set Up Assay Plate (Total, NSB) prep_reagents->plate_setup incubate Incubate to Equilibrium plate_setup->incubate filter Rapidly Filter incubate->filter wash Wash Filters (Ice-Cold Buffer) filter->wash dry Dry Filters wash->dry add_scint Add Scintillant dry->add_scint count Count Radioactivity add_scint->count

Caption: Step-by-step workflow for a typical radioligand filtration binding assay.

References

Technical Support Center: ¹²⁵I-NBF Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of ¹²⁵I-NBF in brain tissue experiments.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common issues encountered during ¹²⁵I-NBF binding assays.

Q1: My non-specific binding is too high, exceeding 50% of the total binding. What are the likely causes and how can I reduce it?

High non-specific binding (NSB) is a common issue that can obscure the specific signal. It can be caused by several factors related to the radioligand, assay components, and experimental conditions.

Potential Causes & Solutions:

  • Hydrophobic or Electrostatic Interactions: ¹²⁵I-NBF may interact non-specifically with plasticware, filters, and other proteins in the brain homogenate.

    • Solution: Introduce blocking agents to your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) can saturate non-specific protein binding sites. A low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 can help mitigate hydrophobic interactions.

  • Radioligand Sticking to Filters: Glass fiber filters are often negatively charged and can bind positively charged radioligands.

    • Solution: Pre-treat glass fiber filters by soaking them in a 0.3-0.5% (v/v) solution of polyethyleneimine (PEI) for at least 30 minutes at 4°C before use. This will neutralize the negative charges on the filters.

  • Inadequate Washing: Insufficient washing may not effectively remove unbound and non-specifically bound radioligand.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer for each wash. Ensure the washing process is performed rapidly to prevent the dissociation of the specifically bound ligand.

  • Incorrect Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.

    • Solution: Optimize the pH of your assay buffer, typically around 7.4 for physiological relevance. You can also test the effect of increasing the ionic strength by adding NaCl (e.g., 50-150 mM) to the buffer.

  • Excessive Protein Concentration: A high concentration of brain membrane protein can increase the number of non-specific binding sites.

    • Solution: Titrate the amount of protein per well to find the optimal concentration that provides a good specific binding signal without excessive NSB.

Q2: How do I determine the optimal concentration of the unlabeled competitor for defining non-specific binding?

The concentration of the unlabeled ("cold") ligand is crucial for accurately defining non-specific binding.

Recommendation:

A useful rule of thumb is to use the unlabeled competitor at a concentration that is 100 times its binding affinity (Kd) for the target receptor, or 100 times the highest concentration of ¹²⁵I-NBF used in the assay, whichever is higher.[1] This ensures that virtually all specific binding sites are occupied by the unlabeled ligand, so that any remaining bound ¹²⁵I-NBF is considered non-specific. It is advisable to test a range of concentrations of the unlabeled competitor to confirm that the non-specific binding is consistent.

Q3: My specific binding signal is too low. What can I do to improve it?

A low specific binding signal can be due to issues with the reagents or assay conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the ¹²⁵I-NBF has not degraded and that its specific activity is high. Iodinated radioligands like ¹²⁵I have a half-life of about 60 days, so their radioactivity decreases over time.

  • Optimize Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time. The incubation temperature should also be optimized for the specific receptor being studied.

  • Check Protein Concentration: While high protein concentrations can increase NSB, very low concentrations may result in a weak specific signal. Ensure you are using an adequate amount of brain membrane preparation.

  • Confirm Receptor Presence: Verify that the brain region you are using expresses the target receptor for ¹²⁵I-NBF at a sufficient density.

Frequently Asked Questions (FAQs)

What is non-specific binding?

Non-specific binding refers to the binding of a radioligand, in this case ¹²⁵I-NBF, to components other than its intended target receptor.[1] This can include binding to the assay tubes, filters, and other proteins or lipids within the brain tissue preparation.[1]

How is non-specific binding measured?

Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled competitor. This "cold" ligand occupies the specific binding sites, so any remaining bound radioligand is considered to be non-specifically bound.[1]

What is an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding to ensure the reliability of the data.[1] In many well-optimized assays, non-specific binding can be as low as 10-20% of the total binding.[1]

What are the key differences between total, specific, and non-specific binding?

  • Total Binding: The total amount of radioligand bound to the tissue preparation in the absence of an unlabeled competitor. It represents both specific and non-specific binding.

  • Non-Specific Binding (NSB): The amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor.

  • Specific Binding: The difference between total binding and non-specific binding. It represents the amount of radioligand bound specifically to the target receptor.

Quantitative Data Summary

The following tables provide illustrative data on binding affinities for iodinated radioligands in brain tissue. Note that these values are examples and the specific parameters for ¹²⁵I-NBF should be determined empirically.

Table 1: Example Binding Affinities (Kd) and Receptor Densities (Bmax) of Iodinated Radioligands in Rat Brain

RadioligandBrain RegionKd (nM)Bmax (fmol/mg protein)Reference
[¹²⁵I]R(+)trans-7-OH-PIPATBasal Forebrain0.42Not Reported[1]
[¹²⁵I]R(+)trans-7-OH-PIPATHippocampus1.4210[1]
[¹²⁵I]RTI-55 (High Affinity)Fetal Whole Brain0.13Not Reported[2]
[¹²⁵I]RTI-55 (Low Affinity)Fetal Whole Brain12Not Reported[2]
[¹²⁵I]RTI-55 (High Affinity)Adult Whole Brain0.26Not Reported[2]
[¹²⁵I]RTI-55 (Low Affinity)Adult Whole Brain18Not Reported[2]

Table 2: Troubleshooting Summary for High Non-Specific Binding

IssuePotential SolutionKey ParameterRecommended Starting Point
Hydrophobic InteractionsAdd non-ionic detergentTween-200.05% (v/v) in assay and wash buffers
Electrostatic InteractionsAdjust ionic strengthNaCl50-150 mM in assay buffer
Radioligand sticks to filterPre-treat filtersPolyethyleneimine (PEI)Soak filters in 0.3-0.5% (v/v) PEI for >30 min at 4°C
Non-specific protein bindingAdd blocking agentBovine Serum Albumin (BSA)0.1-1% (w/v) in assay buffer
Insufficient washingOptimize wash protocolWash volume and number3-5 washes with 5 mL of ice-cold wash buffer

Experimental Protocols

Below are detailed methodologies for brain tissue preparation and a representative radioligand binding assay for ¹²⁵I-NBF.

Brain Tissue Membrane Preparation

This protocol describes the preparation of a crude membrane fraction from brain tissue.

  • Tissue Dissection: Dissect the brain region of interest on ice.

  • Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenization can be performed with a Dounce or Polytron homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Final Resuspension: Resuspend the final pellet in an appropriate volume of assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method, such as the BCA assay.

  • Storage: Store the membrane preparation in aliquots at -80°C.

¹²⁵I-NBF Saturation Binding Assay

This protocol outlines the steps for a saturation binding experiment to determine the Kd and Bmax of ¹²⁵I-NBF.

  • Assay Setup: The assay is typically performed in 96-well plates with a final volume of 250 µL per well.

  • Prepare Reagents:

    • ¹²⁵I-NBF Dilutions: Prepare serial dilutions of ¹²⁵I-NBF in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.

    • Unlabeled Competitor: Prepare a high concentration of an appropriate unlabeled competitor (e.g., 10 µM) to determine non-specific binding.

  • Pipetting:

    • Total Binding Wells: Add 50 µL of each ¹²⁵I-NBF dilution, 50 µL of assay buffer, and 150 µL of the brain membrane preparation (e.g., 50-120 µg of protein) to the designated wells.

    • Non-Specific Binding Wells: Add 50 µL of each ¹²⁵I-NBF dilution, 50 µL of the unlabeled competitor, and 150 µL of the brain membrane preparation to a separate set of wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each ¹²⁵I-NBF concentration.

    • Plot the specific binding against the concentration of ¹²⁵I-NBF and use non-linear regression analysis to determine the Kd and Bmax values.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue Dissection homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (40,000 x g) centrifuge1->centrifuge2 wash Wash Pellet centrifuge2->wash resuspend Resuspend in Assay Buffer wash->resuspend quantify Protein Quantification resuspend->quantify store Store at -80°C quantify->store setup Assay Plate Setup (Total & NSB wells) store->setup add_reagents Add Radioligand, Buffer/Competitor, & Membranes setup->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filtrate Rapid Filtration incubate->filtrate wash_filters Wash Filters filtrate->wash_filters count Gamma Counting wash_filters->count calculate Calculate Specific Binding (Total - NSB) count->calculate plot Plot Specific Binding vs. [Radioligand] calculate->plot analyze Non-linear Regression (Determine Kd & Bmax) plot->analyze

Caption: Workflow for a typical ¹²⁵I-NBF radioligand binding assay.

Troubleshooting High Non-Specific Binding

troubleshooting_nsb start High Non-Specific Binding (>50% of Total) q1 Are filters pre-treated with PEI? start->q1 sol1 Soak filters in 0.3-0.5% PEI for >30 min at 4°C q1->sol1 No q2 Is a blocking agent used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add 0.1-1% BSA to assay buffer q2->sol2 No q3 Is washing adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase wash steps (3-5x) and volume of ice-cold buffer q3->sol3 No q4 Buffer composition optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Adjust pH to ~7.4 Add 50-150 mM NaCl q4->sol4 No end Re-evaluate NSB q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting flowchart for high non-specific binding.

Specific vs. Non-Specific Binding

binding_concept cluster_total Total Binding cluster_nsb Non-Specific Binding Determination receptor_total Receptor nsb_site_total Non-Specific Site ligand_total ¹²⁵I-NBF ligand_total->receptor_total Specific Binding ligand_total->nsb_site_total Non-Specific Binding receptor_nsb Receptor nsb_site_nsb Non-Specific Site ligand_nsb ¹²⁵I-NBF ligand_nsb->nsb_site_nsb Non-Specific Binding cold_ligand Unlabeled Competitor cold_ligand->receptor_nsb Blocked

Caption: Conceptual diagram of specific and non-specific binding.

References

Technical Support Center: HPLC-MS Method Development for 25I-NBF Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the development and troubleshooting of HPLC-MS methods for the quantification of 25I-NBF hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC-MS analysis?

A1: this compound is the salt form of N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine. Its basic nature, due to the secondary amine group, dictates that a low pH mobile phase is generally required to ensure good peak shape by keeping the analyte in its protonated form. Its relatively non-polar structure makes it well-suited for reversed-phase chromatography.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A C18 or C8 reversed-phase column is a suitable starting point. For basic compounds like 25I-NBF, columns with low silanol (B1196071) activity or those that are end-capped are recommended to minimize peak tailing.[1] Using a guard column is also advisable to protect the analytical column from contaminants in complex matrices.

Q3: What are the typical mobile phases for separating this compound?

A3: A common mobile phase combination is a mixture of an aqueous component with an organic modifier. The aqueous phase should be acidified, typically with 0.1% formic acid or acetic acid, to a pH of around 2-3 to ensure the analyte is protonated and to improve peak shape.[2] Acetonitrile is a common organic modifier, and a gradient elution is often employed to achieve good separation and peak shape.

Q4: Which ionization mode is best for detecting this compound in mass spectrometry?

A4: Positive ion mode electrospray ionization (ESI) is the preferred method for detecting this compound. The secondary amine group is readily protonated, leading to a strong [M+H]⁺ signal.

Q5: What are the expected precursor and product ions for this compound in MS/MS?

A5: The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation of N-benzylphenethylamines typically occurs at the bonds adjacent to the nitrogen atom.[3][4] This leads to the formation of characteristic product ions derived from the substituted benzyl (B1604629) group and the substituted phenethylamine (B48288) core. For 25I-NBF, a likely fragmentation would involve the loss of the fluorobenzyl group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.- Lower the mobile phase pH to 2-3 with formic or acetic acid to ensure the analyte is fully protonated.[2] - Use a column with low silanol activity or a polar-embedded phase. - Add a small amount of a competing base, like triethylamine (B128534) (use with caution as it can suppress ESI signal).
Column overload.- Reduce the injection volume or dilute the sample.
Mismatch between injection solvent and mobile phase.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Low Sensitivity/Poor Ionization Suboptimal ESI source parameters.- Optimize source parameters such as capillary voltage, gas flow, and temperature.
Ion suppression from matrix components.- Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). - Modify the chromatographic method to separate 25I-NBF from the interfering components.[5][6]
Formation of multiple adducts (e.g., [M+Na]⁺, [M+K]⁺).- Use high-purity solvents and additives. - Add a small amount of ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase to promote the formation of the [M+H]⁺ ion.[7][8][9]
In-source Fragmentation High source temperature or cone voltage.- Optimize the source temperature and cone/fragmentor voltage to minimize fragmentation in the source and maximize the intensity of the [M+H]⁺ precursor ion.[10]
Inherent instability of the molecule under ESI conditions.- Phenethylamine derivatives can undergo loss of NH₃ during ESI.[10] If this is significant, consider monitoring the fragment ion as the precursor.
High Backpressure Column frit blockage.- Filter all samples and mobile phases. - Use an in-line filter or guard column.
Buffer precipitation.- Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations.
Carryover Adsorption of the analyte in the injection system.- Use a needle wash with a strong organic solvent, potentially with a small amount of acid. - Inject a blank solvent after high-concentration samples.

Quantitative Data Summary

The following tables provide typical parameters for an HPLC-MS/MS method for the quantification of compounds structurally related to this compound, which can be used as a starting point for method development.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Precursor Ion (m/z) 416.1 (for 25I-NBF free base)
Product Ions (m/z) To be determined empirically, but likely fragments would be around m/z 121 (fluorobenzyl) and m/z 295 (phenethylamine core).
Collision Energy To be optimized (start around 20-30 eV)

Table 3: Method Validation Parameters (Example)

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) < 15% (< 20% at LLOQ)
Matrix Effect Within ±15%
Recovery Consistent, precise, and reproducible

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Serially dilute the stock solution with methanol:water (50:50) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

HPLC-MS/MS Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Set up the injection sequence, including blanks, calibration standards, QC samples, and unknown samples.

  • Inject the samples and acquire data using the parameters outlined in Tables 1 and 2.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilution) stock->working hplc HPLC Separation (C18 Column, Gradient Elution) working->hplc sample Sample Preparation (e.g., Protein Precipitation) sample->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for this compound quantification.

Caption: Troubleshooting decision tree for common HPLC-MS issues.

References

Technical Support Center: GC-MS Analysis of N-benzyl Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of N-benzyl phenethylamines, including the NBOMe class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my chromatographic peaks for N-benzyl phenethylamines showing significant tailing?

Peak tailing is a common and significant challenge when analyzing N-benzyl phenethylamines. This phenomenon is primarily caused by secondary interactions between the basic amine groups on the analytes and active sites within the GC system.

  • Cause: The polar amine groups have a strong tendency to adsorb to active sites, such as acidic silanol (B1196071) groups on the surface of the GC inlet liner, column stationary phase, and any contaminated parts of the system. This leads to poor peak shape, reduced signal intensity, and poor reproducibility.

  • Troubleshooting Solutions:

    • Inlet Maintenance: Regularly clean or replace the inlet liner and septum. Non-volatile contaminants from previous injections can create active sites.

    • Use Deactivated Liners & Columns: Employ liners and GC columns that are specifically base-deactivated to minimize interactions with basic compounds. Look for columns designated for amine analysis.

    • Derivatization: Chemically modify the amine group to reduce its polarity. This is the most effective solution and is discussed in detail in Q2.

    • Check for Column Contamination: If tailing appears suddenly for all compounds (including non-active ones), it may indicate severe column contamination at the inlet. Trimming the first few centimeters of the column can resolve this.

Q2: What is derivatization, and why is it essential for analyzing N-benzyl phenethylamines?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC-MS analysis. For N-benzyl phenethylamines, it is crucial for overcoming the challenges associated with their polar amine groups.

  • Why it's necessary:

    • Reduces Polarity: Derivatization masks the active secondary amine, decreasing its polarity and preventing adsorption to the GC column.

    • Improves Peak Shape: By minimizing column interactions, derivatization results in sharper, more symmetrical (Gaussian) peaks, which significantly improves resolution and the accuracy of quantification.

    • Enhances Thermal Stability: Although some N-benzyl phenethylamines are thermally labile, their derivatives are often more stable at the high temperatures used in the GC injector and oven.

    • Improves Mass Spectral Information: Analysis of underivatized phenethylamines can sometimes provide poor mass spectral information. Derivatization can produce more characteristic fragmentation patterns and molecular ions of significant abundance, aiding in structural confirmation.[1]

  • Common Derivatizing Agents: Acylating agents like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are commonly used.

Q3: I am not detecting a molecular ion (M+) for my N-benzyl phenethylamine (B48288) compound. Is this normal?

Yes, it is very common for N-benzyl phenethylamines, particularly NBOMe compounds, to not show a molecular ion peak under standard Electron Ionization (EI) conditions (70 eV).

  • Cause: These molecules readily fragment upon ionization. The energy from electron impact is often sufficient to cause immediate cleavage, primarily at the bonds adjacent to the nitrogen atom. The molecular ion, if formed, is often of very low abundance and may not be detectable.[2]

  • What to look for instead: Identification relies on characteristic fragment ions. For many NBOMe compounds, the base peak is the methoxybenzyl (tropylium) cation at m/z 121 . Other significant fragments include the tropylium (B1234903) cation (m/z 91 ) and iminium cations (e.g., m/z 150, 151, 180 ), which arise from cleavage of the ethylamine (B1201723) backbone.[1][3][4]

  • Solution: To confirm molecular weight, consider using a soft ionization technique like Chemical Ionization (CI) if available. Alternatively, derivatization with agents like TFAA can yield derivatives that show a more abundant molecular ion.[1][4]

Q4: How can I differentiate between positional isomers of NBOMe compounds (e.g., 25I-NBOMe ortho, meta, and para isomers)?

Differentiating positional isomers is a major analytical challenge because they often have very similar mass spectra.[1] A combination of chromatographic separation and careful examination of mass spectral data is required.

  • Chromatographic Separation: Isomers can often be separated using a suitable GC column and temperature program. The elution order is typically related to steric crowding, with ortho-isomers often eluting before meta- and para-isomers.[1] Using retention indices (RI) provides a more robust identification criterion than retention time alone, as RIs are less dependent on minor variations in instrument conditions.[2][3]

  • Mass Spectra Ratios: While the major fragment ions may be the same, the relative abundance ratios of certain ions can differ between isomers. For example, the relative abundances of the m/z 91 and m/z 150 fragments can be used to help distinguish between ortho, meta, and para isomers of 25C- and 25I-NBOMe.[3]

Quantitative Data Summary

The following tables summarize key GC-MS data for selected N-benzyl phenethylamine (NBOMe) compounds.

Table 1: GC Retention Indices for NBOMe Positional Isomers on a 5% Diphenyl Column

CompoundIsomer PositionAverage Retention Index (RI)
25C-NBOMe Ortho2614 ± 15
Meta2666 ± 13
Para2692 ± 13
25I-NBOMe Ortho2821 ± 16
Meta2877 ± 15
Para2904 ± 12
Source: Data compiled from studies using standard 5% diphenyl stationary phase columns.[2][3]

Table 2: Characteristic Electron Ionization (EI) Mass Fragments (m/z) for NBOMe Compounds

m/z ValueIon Identity / OriginSignificance
121 [C8H9O]+ Methoxybenzyl CationBase Peak for many NBOMe compounds.[3]
91 [C7H7]+ Tropylium CationCommon fragment from the benzyl (B1604629) portion. Relative abundance can help differentiate isomers.[3][4]
150 / 151 Iminium CationsFormed from cleavage of the ethylamine backbone.[3][4]
180 Iminium CationFormed by dissociation of the bond between the α- and β-carbons of the ethylene (B1197577) linker.[1]
242 / 244 Phenylethyl Radical Cation (Br-containing)Key fragment for TFA-derivatized bromo-substituted NBOMe compounds.[1][4]
278 Phenylethyl Radical Cation (Cl-containing)Characteristic fragment for 25C-NBOMe isomers.[3]
Note: Molecular ions are typically absent or of very low abundance in EI spectra for underivatized NBOMe compounds.[1][3]

Experimental Protocols

Protocol 1: Extraction of N-benzyl Phenethylamines from Urine

This protocol describes a general liquid-liquid extraction (LLE) procedure for isolating N-benzyl phenethylamines from a urine matrix prior to GC-MS analysis.

  • Sample Preparation: Transfer 1 to 5 mL of urine into a glass test tube.

  • Alkalinization: Add 500 µL of 5.0 N aqueous NaOH to the sample to deprotonate the amine and increase its solubility in organic solvents. Vortex for 15 seconds.

  • Extraction: Add 750 µL of hexane (B92381) (or another suitable organic solvent like ethyl acetate), cap the tube, and vortex thoroughly for 1 minute to extract the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample for 5 minutes at approximately 1650 x g to achieve a clean separation of the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass test tube.

  • Derivatization (Optional, see Protocol 2): The extract can now be derivatized. If analyzing without derivatization, proceed to step 7.

  • Evaporation: Place the tube in a water bath or nitrogen evaporator at 50°C and dry the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS injection.[5]

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is for the acylation of the secondary amine group, which is highly recommended to improve chromatography.

  • Sample Preparation: Start with a dried sample extract (e.g., from Protocol 1) or 50 µg of a standard dissolved in 0.5 mL of a non-polar solvent like benzene (B151609) or ethyl acetate.

  • Catalyst Addition: Add 0.1 mL of 0.05 M triethylamine (B128534) (TMA) in benzene. TMA acts as an acid scavenger and catalyst.[6][7]

  • Reagent Addition: Add 10 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 50-60°C for 15-20 minutes.

  • Quenching (optional but recommended): Cool the vial. To remove acidic byproducts, add 1 mL of 5% aqueous ammonia (B1221849) solution and shake for 5 minutes. Allow the layers to separate.[6]

  • Analysis: The organic layer can be injected directly into the GC-MS system.

Protocol 3: Example GC-MS Instrument Parameters for NBOMe Analysis

These are typical starting parameters. Method optimization is recommended for specific analytes and instrumentation.

  • Instrument: Agilent 6890N GC with 5973B MS detector (or equivalent).[8]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Temperature: 250°C.[3][8]

    • Injection Volume: 1 µL.

    • Mode: Splitless or a high split ratio (e.g., 40:1) depending on sample concentration.[3][8]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15-25°C/min.[3][8]

    • Final Hold: Hold at 280°C for 3-20 minutes.[3][8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250°C.[3]

    • Transfer Line Temperature: 280°C.[3]

    • Scan Range: m/z 25-500.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine/Blood Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Deriv_Agent Add Derivatizing Agent (e.g., TFAA) & Heat Reconstitution->Deriv_Agent GC_Injection Inject into GC Deriv_Agent->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Analysis Data Analysis: Peak Integration, Library Search, RI Calculation Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis of N-benzyl phenethylamines.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_System Is tailing observed for ALL peaks (including standards)? Start->Check_System Active_Analytes Tailing likely due to analyte-system interaction. Check_System->Active_Analytes No System_Issue Tailing likely a general system issue. Check_System->System_Issue Yes Derivatize Action: Derivatize Sample to reduce amine polarity. Active_Analytes->Derivatize Use_Inert Action: Use Base-Deactivated column and inlet liner. Active_Analytes->Use_Inert Check_Liner Action: Clean or replace inlet liner and septum. System_Issue->Check_Liner Resolved1 Problem Resolved Derivatize->Resolved1 Use_Inert->Resolved1 Trim_Column Action: Trim 10-20 cm from front of column. Check_Liner->Trim_Column Tailing persists Resolved2 Problem Resolved Trim_Column->Resolved2

Caption: Troubleshooting decision tree for addressing peak tailing issues.

Caption: Reaction scheme for the derivatization of a secondary amine with TFAA.

References

Technical Support Center: Refining Dose-Response Curves for 25I-NBF in HTR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 25I-NBF in Head-Twitch Response (HTR) studies. The information is designed to assist in refining dose-response curves and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 25I-NBF and why is it used in HTR studies?

A1: 25I-NBF is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. It functions as a highly potent partial agonist for the human 5-HT2A receptor.[1][2] HTR in rodents is a behavioral proxy for hallucinogenic effects in humans and is mediated by the 5-HT2A receptor.[3][4] Therefore, 25I-NBF is used to investigate the functional activity of the 5-HT2A receptor and to characterize the psychedelic potential of compounds.

Q2: What is a typical dose range for N-benzylphenethylamines in HTR studies?

A2: While specific dose-response data for 25I-NBF is not extensively published, data from the closely related and highly potent compound 25I-NBOMe can provide a starting point. For 25I-NBOMe administered subcutaneously (SC) in C57BL/6J mice, doses ranging from 0.1 to 1 mg/kg have been shown to induce a significant HTR.[3][4] It is crucial to perform a dose-finding study for 25I-NBF, starting with lower doses and escalating to determine the optimal range for generating a full dose-response curve.

Q3: How can I confirm that the observed HTR is mediated by the 5-HT2A receptor?

A3: To confirm the involvement of the 5-HT2A receptor, a selective 5-HT2A antagonist, such as M100,907 or ketanserin, can be administered prior to the 25I-NBF injection.[3][5] A significant attenuation or complete blockage of the HTR following antagonist pre-treatment would confirm that the response is mediated by 5-HT2A receptor activation.[3]

Q4: What is the expected time course of the HTR after 25I-NBF administration?

A4: The time course of the HTR can be dose-dependent. For the related compound 25I-NBOMe, the peak effect is observed sooner with increasing doses. For example, at 0.1 mg/kg, the peak may occur 10-14 minutes post-administration, while at 1 mg/kg, it may peak as early as 2-4 minutes.[3] It is recommended to monitor the HTR for at least 30-60 minutes to capture the full time course of the response.

Troubleshooting Guide

Problem 1: I am not observing a clear dose-response relationship.

  • Possible Cause 1: Inappropriate Dose Range. The selected doses may be too high and are on the plateau of the dose-response curve, or too low to elicit a significant response.

    • Solution: Expand the range of doses tested. Include lower doses to establish a clear baseline and higher doses to identify the maximal response (Emax). A logarithmic dose scale is often effective for covering a wide range of concentrations.

  • Possible Cause 2: Compound Solubility or Stability Issues. 25I-NBF may not be fully dissolved or could be degrading in the vehicle.

    • Solution: Ensure the compound is fully solubilized. 25I-NBF hydrochloride is soluble in DMF, DMSO, and ethanol.[2] Prepare fresh solutions for each experiment and protect them from light if the compound is light-sensitive.

  • Possible Cause 3: Animal Strain or Sex Differences. The sensitivity to 5-HT2A agonists can vary between different rodent strains and sexes.

    • Solution: Ensure consistency in the animal model used. C57BL/6J mice are a commonly used strain for HTR studies.[3] If results are inconsistent, consider potential sex-based differences in response.

Problem 2: High variability in HTR counts between animals in the same dose group.

  • Possible Cause 1: Inconsistent Drug Administration. Variability in injection volume or technique can lead to differences in the effective dose received by each animal.

    • Solution: Ensure all personnel are thoroughly trained in the administration technique (e.g., subcutaneous injection). Use precise-volume syringes and inject into a consistent anatomical location.

  • Possible Cause 2: Environmental Stressors. Stress can influence animal behavior and neurochemistry, potentially affecting the HTR.

    • Solution: Acclimate the animals to the testing room and equipment before the experiment. Minimize noise and handling stress on the day of testing.

  • Possible Cause 3: Subjective HTR Counting. Manual counting of head twitches can be subjective and prone to error.

    • Solution: Utilize an automated system for HTR detection, such as a magnetometer-based system, for objective and reliable measurements.[3] If manual counting is unavoidable, ensure observers are blinded to the treatment conditions and are well-trained with clear criteria for what constitutes a head twitch.

Quantitative Data Summary

The following table summarizes dose-response data for 25I-NBOMe, a structurally similar compound, which can be used as a reference for designing 25I-NBF experiments.

CompoundAnimal ModelRoute of AdministrationDose Range (mg/kg)ED50 (mg/kg)Key Findings
25I-NBOMe C57BL/6J miceSC0.1 - 10.078Significantly increased HTR rate; 14-fold more potent than 2C-I.[3]
25I-NBOMe RatsSC1, 3, 10-Increased extracellular dopamine, serotonin, and glutamate (B1630785) levels in the frontal cortex.[6]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

  • Animal Model: Male C57BL/6J mice are a commonly used model.[3]

  • Drug Preparation: Prepare solutions of 25I-NBF in a suitable vehicle (e.g., saline with a small amount of DMSO to aid solubility). Prepare a range of concentrations to achieve the desired doses.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Baseline Measurement (Optional): Record baseline activity for a short period before drug administration.

  • Drug Administration: Administer 25I-NBF or vehicle via the desired route (e.g., subcutaneous injection).

  • HTR Measurement: Immediately after injection, place the mouse in an observation chamber. HTR can be measured using:

    • Automated System: A head-mounted magnet and a magnetometer coil to objectively detect head twitches.[3]

    • Manual Observation: A trained observer, blind to the experimental conditions, counts the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is typically defined as a rapid, rotational movement of the head that is not associated with grooming or sniffing.

  • Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Plot the mean HTR counts against the dose of 25I-NBF to generate a dose-response curve.

Visualizations

5HT2A_Signaling_Pathway cluster_cell Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates Beta_Arrestin β-Arrestin 2 5HT2A_R->Beta_Arrestin Recruits 25I_NBF 25I-NBF 25I_NBF->5HT2A_R Binds to PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Psychedelic_Effects Psychedelic Effects (e.g., HTR) Ca_PKC->Psychedelic_Effects Receptor_Internalization Receptor Internalization / Desensitization Beta_Arrestin->Receptor_Internalization

Caption: 5-HT2A Receptor Signaling Pathways for 25I-NBF.

HTR_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (≥30 min) Start->Animal_Acclimation Drug_Preparation Prepare 25I-NBF Doses and Vehicle Animal_Acclimation->Drug_Preparation Drug_Administration Administer Drug/Vehicle (e.g., SC injection) Drug_Preparation->Drug_Administration HTR_Observation Place in Observation Chamber & Record HTR (30-60 min) Drug_Administration->HTR_Observation Data_Collection Quantify Head Twitches HTR_Observation->Data_Collection Data_Analysis Generate Dose-Response Curve Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for HTR Studies.

References

Addressing variability in in vivo studies with 25I-NBF hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability and challenges researchers may encounter during in vivo studies with 25I-NBF hydrochloride.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is an N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2][3] It is a highly potent partial agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are widely distributed in the brain and periphery. A radiolabeled form of 25I-NBF has been utilized to map the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).[1]

Q2: What are the key in vitro binding and functional parameters for 25I-NBF?

While extensive in vivo data is still emerging, in vitro studies provide key insights into the compound's potency.

ParameterValueSpecies/System
Ki 0.26 nMHuman 5-HT2A receptors[1]
EC50 1.6 nMHuman 5-HT2A receptors[1]

These values indicate a high affinity and potency for the human 5-HT2A receptor. Researchers should consider these parameters when designing dose-response studies.

Experimental Design and Protocol

Q3: What are the critical factors to consider when designing an in vivo study with this compound to minimize variability?

Variability in in vivo studies with 5-HT2A agonists can arise from multiple sources. Careful experimental design is crucial for obtaining reproducible results.

Key Factors Contributing to Variability:

FactorConsiderationRationale
Animal Model Species, strain, sex, and age can all influence 5-HT2A receptor expression and function.[4] C57BL/6J mice are a commonly used strain for studying hallucinogen-like effects.[5][6]Genetic background and hormonal differences can lead to significant variations in behavioral and physiological responses.
Housing & Environment Standardize housing conditions (e.g., light-dark cycle, temperature, cage enrichment). Acclimatize animals to the experimental setup to reduce stress-induced variability.Environmental stressors can alter baseline neurotransmitter levels and receptor expression, impacting the drug's effect.
Drug Formulation This compound has specific solubility characteristics.[1] Ensure complete dissolution and use a consistent, appropriate vehicle (e.g., saline, PBS, or a small percentage of DMSO).Poor solubility can lead to inaccurate dosing and inconsistent bioavailability. The vehicle itself should be tested for any behavioral effects.
Route of Administration The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) will significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. Subcutaneous (SC) administration has been used in mice.[5][6]Different routes lead to different onset, peak, and duration of action, affecting behavioral and physiological readouts.
Dosage Conduct a dose-response study to determine the optimal dose range for the desired effect. For example, in mice, doses ranging from 0.1 to 1 mg/kg (SC) have been shown to induce head-twitch responses.[5][6]The dose will determine the magnitude of the effect and can influence the engagement of off-target receptors.
Time of Day Circadian rhythms can influence 5-HT2A receptor expression and sensitivity. Conduct experiments at a consistent time of day.This helps to minimize variability due to natural fluctuations in physiology and behavior.

Experimental Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection (Species, Strain, Sex, Age) acclimatization Acclimatization & Housing Standardization animal_selection->acclimatization drug_prep Drug Preparation (Solubilization, Vehicle Control) acclimatization->drug_prep dosing Dosing (Route, Dose-Response) drug_prep->dosing behavioral_assay Behavioral/Physiological Assay dosing->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation data_analysis->interpretation

Caption: A generalized workflow for in vivo studies with this compound.

Q4: How should I prepare and administer this compound solution?

Proper preparation and administration are critical for accurate dosing.

Protocol for Solution Preparation and Administration:

  • Solubility Testing: Before preparing a stock solution, consult the manufacturer's datasheet for solubility information. This compound is soluble in DMF (16 mg/ml), DMSO (12.5 mg/ml), and Ethanol (2 mg/ml), and sparingly in a DMF:PBS (pH 7.2) (1:1) solution (0.50 mg/ml).[1]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to the final desired concentration with a sterile, physiologically compatible vehicle (e.g., 0.9% saline or phosphate-buffered saline).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental groups, including the vehicle control.

  • Administration:

    • Administer the solution via the chosen route (e.g., subcutaneous injection).

    • Use appropriate needle gauges and injection volumes for the animal model.

    • Ensure consistent injection technique to minimize stress and tissue damage.

Troubleshooting Unexpected Results

Q5: I am observing high variability in the head-twitch response (HTR) in mice. What are the potential causes and solutions?

The head-twitch response (HTR) is a common behavioral assay for 5-HT2A receptor activation.[5][6] High variability can obscure true drug effects.

Troubleshooting HTR Variability:

Potential CauseTroubleshooting Steps
Inconsistent Drug Administration - Verify the accuracy of your dosing solution concentration. - Ensure consistent injection volume and technique for each animal.
Genetic Differences - Use a genetically homogeneous animal strain (e.g., inbred mice like C57BL/6J).
Environmental Factors - Ensure a quiet and consistent testing environment. - Habituate animals to the testing chamber before drug administration.
Observer Bias - Use an automated HTR detection system if available. - If scoring manually, ensure the observer is blinded to the treatment groups.
Time Course of Effect - The peak effect of 25I-NBF and related compounds can be rapid.[5] Ensure your observation window captures the peak response. Conduct a time-course study to determine the optimal observation period.

Signaling Pathway Diagram:

G 25I-NBF 25I-NBF 5-HT2A Receptor 5-HT2A Receptor 25I-NBF->5-HT2A Receptor Binds to & Activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Head-Twitch Response Head-Twitch Response Ca2+ Release->Head-Twitch Response PKC Activation->Head-Twitch Response

Caption: Simplified 5-HT2A receptor signaling pathway leading to the head-twitch response.

Q6: My results show a lack of a clear dose-response relationship. What could be the issue?

An absent or inconsistent dose-response can be due to several factors.

Troubleshooting a Lack of Dose-Response:

Potential CauseTroubleshooting Steps
Inappropriate Dose Range - The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the threshold for a measurable effect). Widen the range of doses tested.
Compound Instability - Ensure the compound is stable in your vehicle and at the storage temperature. Prepare fresh solutions for each experiment.
Receptor Desensitization - Chronic or high-dose administration of 5-HT2A agonists can lead to receptor downregulation and desensitization.[7][8] Consider the dosing regimen and the time between repeated administrations.
Metabolic Issues - Rapid metabolism of the compound could lead to a short duration of action. Consider the pharmacokinetic profile of 25I-NBF.
Ceiling Effect - The behavioral or physiological measure may have a ceiling, beyond which higher doses do not produce a greater effect.

This technical support guide provides a starting point for addressing variability in in vivo studies with this compound. For further assistance, please consult the relevant scientific literature and the manufacturer's technical datasheets.

References

Technical Support Center: Accounting for Biased Agonism in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with functional assays to characterize biased agonism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is biased agonism and why is it important to account for in my functional assay results?

A: Biased agonism, also known as functional selectivity, is the phenomenon where a ligand, upon binding to a G protein-coupled receptor (GPCR), preferentially activates one intracellular signaling pathway over another.[1][2][3] This is in contrast to a "balanced" agonist, which activates all of a receptor's signaling pathways to a similar extent.[2] For example, a biased agonist might strongly activate the G protein-mediated signaling cascade (e.g., cAMP production) while having little to no effect on the β-arrestin recruitment pathway, or vice versa.[1]

Accounting for biased agonism is critical in drug discovery and development for several reasons:

  • Therapeutic Specificity: It offers the potential to design drugs that selectively engage signaling pathways responsible for therapeutic effects while avoiding those that cause adverse side effects.[1][2]

  • Mechanistic Understanding: Studying biased agonism provides deeper insights into the complex signaling mechanisms of GPCRs.

  • Avoiding Misinterpretation: Failing to account for bias can lead to the mischaracterization of a compound's activity. A ligand that appears to be a weak partial agonist in one assay could be a potent and efficacious agonist in another pathway.

Q2: What is the difference between "ligand bias" and "system bias"?

A: It is crucial to distinguish between ligand bias, which is a true pharmacological property of a compound, and system bias, which is an artifact of the experimental setup.[2][4]

  • Ligand Bias: This is an inherent property of the ligand-receptor interaction, where the ligand stabilizes a specific receptor conformation that preferentially interacts with certain downstream signaling partners.[4] This bias should be consistent across different cell lines and assay formats, provided the receptor and its immediate signaling partners are the same.

  • System Bias: This apparent bias arises from differences in the experimental system, such as variations in receptor expression levels, G protein coupling efficiency, or the signal amplification of different assay technologies.[2][4] For instance, a highly amplified cAMP assay might show a full response for a partial agonist, while a less amplified β-arrestin recruitment assay might only show a partial response, giving the false impression of G protein bias.[4]

Proper experimental design and data analysis are essential to differentiate between these two types of bias.

Q3: How do I quantify biased agonism from my functional assay data?

A: Quantifying biased agonism requires comparing a test ligand's activity in at least two different signaling pathways, relative to a reference agonist. Several methods can be used for this, with the most common being the calculation of a bias factor . One widely accepted method involves the use of the Black and Leff operational model to determine the transduction coefficient (log(τ/KA)).[5]

The general steps are as follows:

  • Generate concentration-response curves for your test ligand and a reference agonist in at least two different functional assays (e.g., a G protein pathway assay and a β-arrestin pathway assay).

  • Fit the concentration-response data to the operational model to obtain the log(τ/KA) values for each ligand in each pathway.

  • Calculate the change in the transduction coefficient (Δlog(τ/KA)) for the test ligand relative to the reference agonist in each pathway.

  • The difference between the Δlog(τ/KA) values for the two pathways gives you the ΔΔlog(τ/KA), which is the bias factor. A value other than zero indicates bias.

A simplified approach involves calculating the ratio of Emax/EC50 for each ligand in each pathway and then comparing these ratios between pathways and relative to a reference agonist.

Troubleshooting Guides

Issue 1: My data suggests a ligand is biased, but I'm not sure if it's real or an artifact.

Possible Cause & Troubleshooting Steps:

  • System Bias: As discussed in FAQ Q2, differences in signal amplification between your assays are a common cause of apparent bias.

    • Recommendation: Whenever possible, choose assays with similar levels of signal amplification.[6] For example, directly measuring G protein activation (e.g., GTPγS binding) and β-arrestin recruitment (e.g., BRET or enzyme complementation) are often more comparable than comparing a second messenger assay (like cAMP) with a protein recruitment assay.

  • Cell-Specific Effects: The cellular context, including the expression levels of the receptor, G proteins, and other signaling proteins, can significantly influence the observed response.

    • Recommendation: Confirm your findings in a more physiologically relevant cell line or primary cells, if possible. Be aware that overexpressing the receptor can alter the apparent bias.

  • Data Analysis Method: Using simple potency (EC50) or efficacy (Emax) comparisons can be misleading.

    • Recommendation: Employ a quantitative method that accounts for both potency and efficacy, such as calculating a bias factor using the operational model.[5]

Issue 2: I'm seeing a lot of variability in my functional assay results.

Possible Cause & Troubleshooting Steps:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, or serum starvation times can lead to variability.

    • Recommendation: Maintain consistent cell culture practices. Ensure cells are seeded at a consistent density and serum-starved for a uniform period before the assay to reduce basal signaling.

  • Reagent Preparation: Inconsistent reagent concentrations or improper storage can affect assay performance.

    • Recommendation: Prepare fresh reagents whenever possible and follow the manufacturer's storage instructions. Use a consistent source and lot of serum and other critical reagents.

  • Assay Protocol Execution: Minor variations in incubation times, temperatures, or pipetting technique can introduce variability.

    • Recommendation: Follow the assay protocol precisely. Use automated liquid handlers for improved consistency if available.

Issue 3: I'm not seeing a response in one of my signaling pathways for a particular ligand.

Possible Cause & Troubleshooting Steps:

  • "Perfect" or "Extreme" Bias: The ligand may be highly biased and genuinely not activate that specific pathway.

    • Recommendation: This is a valid result. However, it's essential to ensure the lack of response is not due to assay limitations.

  • Low Assay Sensitivity: The assay for the non-responsive pathway may not be sensitive enough to detect a weak signal, especially for partial agonists.

    • Recommendation: Try to use an assay with higher signal amplification for that pathway if available. Also, ensure you are using a high enough concentration of the ligand.

  • Incorrect Pathway Measurement: The chosen assay may not be an appropriate measure of the intended signaling pathway for that specific receptor.

    • Recommendation: Consult the literature to confirm the signaling pathways activated by your receptor of interest and the appropriate assays to measure them.

Data Presentation

To effectively compare the signaling profiles of different ligands, it is essential to present quantitative data in a clear and structured format.

Table 1: Comparison of Ligand Parameters in G Protein and β-Arrestin Pathways

LigandPathwayEmax (% of Reference)pEC50log(τ/KA)
Reference Agonist G Protein (cAMP)1008.5-1.0
β-Arrestin1007.2-2.3
Test Ligand A G Protein (cAMP)958.2-1.3
β-Arrestin206.0-3.5
Test Ligand B G Protein (cAMP)307.0-2.5
β-Arrestin857.5-2.0

Table 2: Calculated Bias Factors for Test Ligands

LigandΔlog(τ/KA) (G Protein)Δlog(τ/KA) (β-Arrestin)Bias Factor (ΔΔlog(τ/KA))Bias Direction
Test Ligand A -0.3-1.20.9G Protein
Test Ligand B -1.50.3-1.8β-Arrestin

Experimental Protocols

Below are detailed methodologies for key experiments used to assess biased agonism.

Protocol 1: cAMP Accumulation Assay (Gs-coupled GPCRs)

This protocol is a general guideline for a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer

  • Test compounds and reference agonist

  • HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP cryptate antibody)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) diluted in lysis buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves and fit to a pharmacological model.[2][7]

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

This protocol describes a general bioluminescence resonance energy transfer (BRET) assay for measuring β-arrestin recruitment.

Materials:

  • Cells co-expressing the GPCR fused to a BRET donor (e.g., Rluc8) and β-arrestin fused to a BRET acceptor (e.g., YFP).

  • Cell culture medium

  • PBS

  • Assay buffer (e.g., HBSS)

  • Test compounds and reference agonist

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • 96-well white microplates

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and culture overnight.

  • Compound Stimulation: Replace the culture medium with assay buffer containing the desired concentrations of test compounds or reference agonist. Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the BRET substrate to each well.

  • Data Acquisition: Immediately read the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of ligand concentration and fit the data to a concentration-response model.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol provides a general method for detecting changes in ERK1/2 phosphorylation.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Serum-free medium

  • PBS

  • Test compounds and reference agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Seed cells and allow them to adhere. Before the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[8]

  • Ligand Stimulation: Treat the cells with various concentrations of the test compounds or reference agonist for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[8]

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total-ERK1/2. Plot this ratio against the ligand concentration to generate concentration-response curves.

Visualizations

G_Protein_vs_Arrestin_Signaling cluster_receptor GPCR Activation cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein Activation GPCR->G_Protein Balanced Agonist Arrestin β-Arrestin Recruitment GPCR->Arrestin Balanced Agonist Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Cellular_Response_G Cellular Response Second_Messenger->Cellular_Response_G MAPK MAPK Cascade (e.g., ERK1/2) Arrestin->MAPK Cellular_Response_A Cellular Response MAPK->Cellular_Response_A Biased_Ligand_G G Protein-Biased Ligand Biased_Ligand_G->GPCR Preferentially Activates Biased_Ligand_A β-Arrestin-Biased Ligand Biased_Ligand_A->GPCR Preferentially Activates

Caption: Signaling pathways activated by balanced vs. biased agonists at a GPCR.

Biased_Agonism_Workflow Start Start: Characterize Ligand Assay_Selection Select ≥2 Functional Assays (e.g., G Protein vs. β-Arrestin) Start->Assay_Selection Dose_Response Generate Concentration-Response Curves for Test Ligand & Reference Agonist Assay_Selection->Dose_Response Data_Analysis Fit Data to Operational Model Dose_Response->Data_Analysis Calculate_Bias Calculate Bias Factor (ΔΔlog(τ/KA)) Data_Analysis->Calculate_Bias Interpretation Interpret Bias Calculate_Bias->Interpretation G_Protein_Biased G Protein-Biased Interpretation->G_Protein_Biased Bias Factor > 0 Arrestin_Biased β-Arrestin-Biased Interpretation->Arrestin_Biased Bias Factor < 0 Balanced Balanced/Unbiased Interpretation->Balanced Bias Factor ≈ 0

Caption: Experimental workflow for quantifying biased agonism.

Troubleshooting_Logic Problem Apparent Bias Observed Check_System_Bias Are assay amplifications similar? Problem->Check_System_Bias Check_Cell_Effects Is the cell line appropriate? Check_System_Bias->Check_Cell_Effects Yes System_Bias_Yes Likely System Bias Check_System_Bias->System_Bias_Yes No Check_Data_Analysis Is a robust quantitative method being used? Check_Cell_Effects->Check_Data_Analysis Yes Check_Cell_Effects->System_Bias_Yes No Check_Data_Analysis->System_Bias_Yes No Ligand_Bias_Yes Potential Ligand Bias Check_Data_Analysis->Ligand_Bias_Yes Yes

Caption: Troubleshooting logic for determining the source of observed bias.

References

Identifying and removing impurities from 25I-NBF hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 25I-NBF Hydrochloride

Disclaimer: This guide is intended for research, scientific, and drug development professionals for informational purposes only. The synthesis of 25I-NBF and related compounds should only be conducted in a properly equipped laboratory setting by trained professionals in compliance with all applicable laws and regulations.

While specific literature on the impurity profile of this compound synthesis is limited, this guide addresses common challenges and purification strategies based on the well-established chemistry of N-benzylphenethylamine synthesis, primarily through reductive amination.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most likely impurities in my this compound synthesis?

A1: The most probable impurities arise from the starting materials and side reactions of the reductive amination process. These include:

  • Unreacted Starting Materials: 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-fluorobenzaldehyde (B47322).

  • Intermediate Imine: The imine formed from the condensation of 2C-I and 2-fluorobenzaldehyde may persist if the reduction step is incomplete.

  • Over-alkylation Products: Although less common with secondary amine formation, tertiary amine byproducts are possible.

  • Aldehyde Byproducts: Oxidation or Cannizzaro reaction products of 2-fluorobenzaldehyde if reaction conditions are not well-controlled.

  • Borate (B1201080) Esters: If sodium borohydride (B1222165) is used as the reducing agent, borate esters may form and need to be hydrolyzed during workup.

Q2: How can I use Thin Layer Chromatography (TLC) to assess the purity of my product?

A2: TLC is an essential tool for monitoring the reaction progress and assessing the purity of the final product.

  • Stationary Phase: Use silica (B1680970) gel 60 F254 plates.

  • Mobile Phase: A common eluent system is a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and a polar solvent like methanol (B129727) (MeOH). A small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) (typically 1-2%) should be added to the mobile phase to prevent the amine compounds from streaking on the acidic silica plate.[4]

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like the starting materials, intermediate, and product will be visible.

    • Staining: Use a ninhydrin (B49086) stain to visualize primary amines (2C-I will turn purple/blue) and secondary amines (25I-NBF will appear as a less intensely colored spot, often yellow to orange). A potassium permanganate (B83412) (KMnO₄) stain can also be used to visualize compounds that can be oxidized.

Q3: My final product is an oil instead of a solid. What should I do?

A3: 25I-NBF is a secondary amine and is often isolated as its hydrochloride salt to improve its crystallinity and stability.[3][5] If the freebase is an oil, it is likely due to residual impurities or the inherent physical properties of the compound.

  • Purification: First, ensure the product is pure. Purify the oily freebase using column chromatography.

  • Salt Formation: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete. The hydrochloride salt should precipitate as a crystalline solid.[6]

  • Trituration: If an oil persists after adding HCl, try triturating it with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization.

Q4: The yield of my reaction is very low. What are the possible reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete Imine Formation: Ensure the condensation of the amine and aldehyde is complete before adding the reducing agent. This can be monitored by TLC. The reaction may require gentle heating or a dehydrating agent.

  • Reducing Agent Degradation: Sodium borohydride (NaBH₄) can decompose in acidic or protic solvents. Ensure it is fresh and added to a cooled reaction mixture if necessary.

  • Suboptimal pH: The pH of the reaction mixture is crucial for reductive amination. The addition of an acid catalyst might be necessary for imine formation, but the reduction step is typically more efficient under neutral to slightly basic conditions.

  • Workup Losses: Amine products can be partially soluble in the aqueous phase during extraction. Ensure the aqueous layer is extracted multiple times with an organic solvent. Adjusting the pH of the aqueous layer to be basic (pH > 10) will ensure the amine is in its freebase form and more soluble in the organic solvent.

Q5: My NMR spectrum shows unexpected peaks. How do I identify the corresponding impurities?

A5: Compare your spectrum to the expected spectra of the starting materials and likely byproducts.

  • Aldehydic Proton: A peak around 9-10 ppm in the ¹H NMR spectrum indicates the presence of unreacted 2-fluorobenzaldehyde.

  • Imine Proton: The C-H proton of the imine intermediate will appear as a singlet around 8-8.5 ppm.

  • Primary Amine Protons: The -NH₂ protons of 2C-I will appear as a broad singlet that can exchange with D₂O.

  • Aromatic Protons: Carefully analyze the integration and splitting patterns in the aromatic region (6.5-8 ppm) to identify signals from different aromatic rings.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for column chromatography of 25I-NBF?

A: For the freebase, a gradient elution on a silica gel column is recommended. Start with a non-polar solvent like hexanes or DCM and gradually increase the polarity by adding ethyl acetate or methanol.[7] As with TLC, it is highly recommended to add 1-2% triethylamine or ammonium hydroxide to the eluent to improve peak shape and prevent product loss on the column.[4][7] Alternatively, an amine-functionalized silica column can be used with a hexane/ethyl acetate gradient, which often provides excellent separation for basic amines.[7]

Q: How do I perform a proper recrystallization of the hydrochloride salt?

A: Recrystallization is an effective method for purifying the final salt.[8]

  • Choose a suitable solvent or solvent system. Good solvents for phenethylamine (B48288) hydrochlorides are often polar protic solvents like ethanol, isopropanol, or methanol, sometimes with the addition of a co-solvent like diethyl ether or ethyl acetate to reduce solubility.

  • Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Q: What are the advantages of an acid-base extraction for purification?

A: Acid-base extraction is a powerful technique for separating basic compounds like 25I-NBF from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic 25I-NBF will be protonated and move to the aqueous layer, while neutral impurities (like the aldehyde) will remain in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10. This will deprotonate the 25I-NBF, causing it to precipitate or become soluble in an organic solvent.

  • Extract the freebase into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified 25I-NBF freebase.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for 25I-NBF and Related Species

Disclaimer: This data is representative and based on general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
25I-NBF Ar-H (on phenethylamine ring)~6.8 - 7.2s
Ar-H (on fluorobenzyl ring)~7.0 - 7.5m
-OCH₃ ~3.8 - 3.9s (2x)
Ar-CH₂ -CH₂-NH-~2.8 - 3.0t
Ar-CH₂-CH₂ -NH-~2.8 - 3.0t
NH-CH₂ -Ar~4.0 - 4.2s
2C-I Ar-H ~6.7 - 7.1s
-OCH₃ ~3.8s (2x)
Ar-CH₂ -CH₂-NH₂~2.9t
Ar-CH₂-CH₂ -NH₂~2.7t
-NH₂ ~1.5 (broad)s
2-Fluorobenzaldehyde -CH O~10.3s
Ar-H ~7.2 - 7.9m
Imine Intermediate -H C=N-~8.3s

Experimental Protocols

Protocol 1: Column Chromatography of 25I-NBF Freebase
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude 25I-NBF freebase in a minimal amount of the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., increase methanol content in DCM from 0% to 5%). The addition of 1-2% triethylamine to the eluent system is crucial.[4][7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 25I-NBF freebase.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Determine an appropriate solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/diethyl ether) by testing the solubility of small amounts of the crude salt in different hot and cold solvents.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product start 2C-I + 2-Fluorobenzaldehyde reaction Reductive Amination (e.g., with NaBH4) start->reaction quench Quench Reaction reaction->quench extraction Acid-Base Extraction quench->extraction crude Crude 25I-NBF Freebase extraction->crude chromatography Column Chromatography crude->chromatography pure_freebase Pure 25I-NBF Freebase chromatography->pure_freebase salt_formation Salt Formation (HCl) pure_freebase->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product Pure 25I-NBF HCl recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of 25I-NBF HCl.

impurity_identification start Crude Product Analysis tlc Multiple spots on TLC? start->tlc nmr Unexpected peaks in NMR? tlc->nmr Yes success Proceed to Final Purification tlc->success No (Single Spot) nmr_aldehyde Peak at 9-10 ppm? nmr->nmr_aldehyde Yes nmr_imine Peak at ~8.3 ppm? nmr_aldehyde->nmr_imine No impurity_aldehyde Impurity: Unreacted 2-Fluorobenzaldehyde nmr_aldehyde->impurity_aldehyde Yes impurity_imine Impurity: Unreacted Imine Intermediate nmr_imine->impurity_imine Yes other_impurities Impurity: Unreacted 2C-I or other byproducts nmr_imine->other_impurities No

Caption: Decision tree for the identification of common synthesis impurities.

References

Stability testing of 25I-NBF hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 25I-NBF hydrochloride under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific peer-reviewed stability studies on this compound are not extensively available in the public domain. The following guidance is based on the general principles of pharmaceutical stability testing, information on analogous N-benzylphenethylamine compounds, and manufacturer-provided data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a crystalline solid at -20°C. Under these conditions, the compound is reported to be stable for at least five years.

Q2: How should I handle the compound for short-term use?

A2: this compound is typically shipped at room temperature, suggesting it has reasonable stability for short durations without refrigeration. For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation. Unused portions should be tightly sealed and stored back at -20°C.

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of this compound has been reported in several common laboratory solvents. The approximate solubilities are provided in the table below. It is crucial to use high-purity solvents to avoid introducing reactive impurities.

SolventApproximate Solubility
DMF16 mg/mL
DMSO12.5 mg/mL
Ethanol2 mg/mL
DMF:PBS (pH 7.2) (1:1)0.50 mg/mL

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure of this compound, a substituted N-benzylphenethylamine, potential degradation pathways under stress conditions could include:

  • Hydrolysis: The ether linkages on the dimethoxy-phenyl ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The amine group and the electron-rich aromatic rings are potential sites for oxidation.

  • Thermal Degradation: N-benzylphenethylamines can be thermolabile. For instance, the related compound 25I-NBOH has been shown to degrade at elevated temperatures during GC-MS analysis, yielding 2C-I. A similar degradation pathway may be possible for 25I-NBF.

  • Photodegradation: Exposure to UV or visible light could lead to the formation of photolytic degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent results in bioassays Degradation of the compound in the assay medium.Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, assess the stability of the compound in the buffer over the time course of the experiment. Consider preparing stock solutions in an organic solvent like DMSO and diluting into the aqueous medium immediately before use.
Loss of potency of stock solutions over time Improper storage or degradation in solution.Store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers. For aqueous-based solutions, consider sterile filtering and storing in smaller aliquots to avoid repeated freeze-thaw cycles. Evaluate the stability of the stock solution over time using an appropriate analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in chromatograms Degradation of this compound.Conduct forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method. Ensure the analytical method can separate the parent compound from any new peaks.
Precipitation of the compound in aqueous solutions Low aqueous solubility.Refer to the solubility data. The solubility in a 1:1 mixture of DMF and PBS (pH 7.2) is approximately 0.50 mg/mL. If higher concentrations are needed, consider adjusting the pH or using a different co-solvent system, but be aware that this may impact stability.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for up to 24 hours.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at 60°C for up to 24 hours.

    • Withdraw samples at various time points, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the vial at room temperature for up to 24 hours, protected from light.

    • Withdraw samples at various time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of the solid this compound and a vial of the stock solution in an oven at 80°C for up to 72 hours.

    • Analyze samples at various time points. For the solid sample, dissolve in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at the end of the exposure period.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as UPLC-MS/MS, to separate and identify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of all components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and identification of degradation products.

  • MRM Transitions: Determine the precursor ion (parent mass) and suitable product ions for this compound.

Procedure:

  • Optimize the chromatographic conditions to achieve a good peak shape and resolution for the parent this compound peak.

  • Analyze the samples generated from the forced degradation study (Protocol 1).

  • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

  • Use the mass spectrometer to determine the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis UPLC-MS/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples evaluation Assess Degradation Identify Degradants Validate Method analysis->evaluation

Caption: Experimental workflow for forced degradation stability testing.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand 25I-NBF receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3_dag IP₃ & DAG plc->ip3_dag Cleaves PIP₂ into ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc response Cellular Response (e.g., Neuronal Excitability) ca_pkc->response

Caption: Simplified 5-HT2A receptor signaling pathway.

Validation & Comparative

A Comparative Guide to 5-HT2A Receptor Affinity: 25I-NBF Hydrochloride vs. 25C-NBF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 25I-NBF hydrochloride and 25C-NBF, focusing on their binding affinities for the serotonin (B10506) 5-HT2A receptor. The information presented is collated from preclinical research and is intended for an audience engaged in neuroscience research and drug discovery.

Executive Summary

Both this compound and 25C-NBF are potent N-benzylphenethylamine derivatives that act as agonists at the 5-HT2A receptor.[1][2][3] Available data indicates that this compound exhibits a significantly higher binding affinity for the 5-HT2A receptor compared to 25C-NBF. This guide will delve into the quantitative data, the experimental methodologies used to obtain this data, and the associated signaling pathways.

Quantitative Data Comparison

The binding affinities of this compound and 25C-NBF for the 5-HT2A receptor are summarized in the table below. Affinity is expressed as the inhibition constant (Ki), where a smaller value indicates a higher binding affinity.

Compound5-HT2A Receptor Affinity (Ki)
This compound0.26 nM[4][5][6]
25C-NBF~7.59 nM*

*Note: The pKi value for 25C-NBF was reported as 8.12[7]. This has been converted to an approximate Ki value using the formula Ki = 10^(-pKi) M, and then converted to nM for direct comparison.

Experimental Protocols

The determination of the 5-HT2A receptor binding affinity for these compounds typically involves a competitive radioligand binding assay.[8][9] This technique is a gold standard for quantifying the interaction between a ligand and a receptor.[9]

General Protocol for 5-HT2A Receptor Radioligand Binding Assay:
  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are commonly used.[10][11]

  • Radioligand: A radiolabeled ligand with known high affinity for the 5-HT2A receptor, such as [3H]ketanserin or [125I]DOI, is used.[12][13][14]

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (25I-NBF or 25C-NBF).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Below is a DOT language script that visualizes the general workflow of a competitive radioligand binding assay.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (25I-NBF or 25C-NBF) TestCompound->Incubation Separation Separation of Bound/Unbound Ligand (Filtration) Incubation->Separation Equilibrium Reached Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki 5-HT2A_Signaling_Pathway Agonist Agonist (25I-NBF or 25C-NBF) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

References

A Comparative Analysis of 25I-NBF Hydrochloride and its Precursor 2C-I for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic N-benzylphenethylamine, 25I-NBF hydrochloride, and its chemical precursor, 2C-I. The focus is on their pharmacological profiles, particularly their interactions with the serotonin (B10506) 5-HT2A receptor, a key target in neuroscience research and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to support researchers in these fields.

Chemical Structures

2C-I (2,5-dimethoxy-4-iodophenethylamine) is a psychedelic phenethylamine (B48288).[1] This compound (N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride) is an N-benzyl derivative of 2C-I.[2] The addition of the N-(2-fluorobenzyl) group to the 2C-I structure significantly alters its pharmacological properties.

Quantitative Pharmacological Data

The primary pharmacological target for both compounds is the serotonin 5-HT2A receptor, where they act as agonists. However, the N-benzyl substitution in this compound results in a substantial increase in potency and affinity for this receptor compared to 2C-I.

CompoundReceptorParameterValue (nM)Reference
This compound human 5-HT2AKi (Binding Affinity)0.26[3]
human 5-HT2AEC50 (Functional Potency)1.6[3]
2C-I rat 5-HT2AKi (Binding Affinity)0.73
rat 5-HT2AEC50 (Functional Potency)~100 (partial agonist)[1][4]

Note: Data for 2C-I's EC50 is estimated from concentration-response curves in published literature where it is described as a partial agonist with low intrinsic efficacy. Some studies using Xenopus laevis oocytes have reported that 2C-I can act as a potent 5-HT2A receptor antagonist.[1][5][6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like 25I-NBF and 2C-I.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest (e.g., human 5-HT2A receptors) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

2. Binding Reaction:

  • The membrane preparation is incubated in 96-well plates with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (25I-NBF or 2C-I).[7][8]

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[8]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[7]

  • The filters are washed with cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay (for determining EC50)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[9]

1. Cell Culture and Dye Loading:

  • Cells stably expressing the receptor of interest are cultured in 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) for a specific period.[2][10][11]

2. Compound Addition and Signal Detection:

  • Varying concentrations of the test compound are added to the wells.

  • A fluorometric imaging plate reader or a flow cytometer is used to measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium upon receptor activation.[2][10][12]

3. Data Analysis:

  • The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Visualizations

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 25I-NBF or 2C-I initiates a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium.

G_protein_signaling 5-HT2A Receptor Gq Signaling Pathway Agonist Agonist (e.g., 25I-NBF, 2C-I) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response Acts as second messenger PKC->Cellular_Response Phosphorylates targets

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: From Precursor to Pharmacological Profile

This diagram illustrates the typical workflow for synthesizing an N-benzyl derivative from its phenethylamine precursor and subsequently characterizing its pharmacological activity.

experimental_workflow Experimental Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Testing Precursor 2C-I (Precursor) Reductive_Amination Reductive Amination Precursor->Reductive_Amination Aldehyde 2-Fluorobenzaldehyde Aldehyde->Reductive_Amination Product 25I-NBF (Product) Reductive_Amination->Product Purification Purification & HCl Salt Formation Product->Purification Final_Product This compound Purification->Final_Product Binding_Assay Radioligand Binding Assay Final_Product->Binding_Assay Functional_Assay Calcium Flux Assay Final_Product->Functional_Assay Ki_Value Determine Ki Binding_Assay->Ki_Value EC50_Value Determine EC50 Functional_Assay->EC50_Value

References

Efficacy Showdown: 25I-NBF and its NBOMe Counterparts at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the N-benzylphenethylamine derivatives—25I-NBF, 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe—reveals a class of highly potent agonists at the serotonin (B10506) 5-HT2A receptor, a key target in neuroscience research and psychedelic drug development. While all compounds exhibit sub-nanomolar to low nanomolar binding affinities, notable differences in their functional potency and efficacy underscore the nuanced structure-activity relationships within this chemical series. This guide provides a comprehensive comparison of their in vitro and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximum efficacy (Emax) of 25I-NBF and other prominent NBOMe compounds at the human 5-HT2A receptor. In vivo potency is also presented based on the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic activity.

Table 1: In Vitro Efficacy at the Human 5-HT2A Receptor

CompoundKi (nM)EC50 (nM)Emax (% of 5-HT)
25I-NBF 0.261.6Partial Agonist
25I-NBOMe 0.044 - 0.60.47 - 240~100% (Full Agonist)
25C-NBOMe ~0.4~2.0Full Agonist
25B-NBOMe ~0.5~40Full Agonist

Note: Data is compiled from multiple sources and may reflect different experimental conditions. A direct comparison is best made when compounds are evaluated in the same study.

Table 2: In Vivo Potency (Head-Twitch Response in Rodents)

CompoundED50 (mg/kg)
25I-NBOMe ~0.05
25C-NBOMe Data not available
25B-NBOMe Data not available

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds is the activation of the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that is fundamental to their pharmacological effects.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist NBOMe/NBF Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

The following diagrams illustrate the typical workflows for key in vitro and in vivo experiments used to characterize the efficacy of these compounds.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (expressing 5-HT2A) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity of Bound Ligand filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assay.

Calcium_Flux_Workflow start Start cell_culture Culture Cells Expressing 5-HT2A Receptor start->cell_culture dye_loading Load Cells with a Calcium-Sensitive Dye cell_culture->dye_loading stimulation Stimulate Cells with Test Compound dye_loading->stimulation measurement Measure Changes in Intracellular Calcium stimulation->measurement analysis Data Analysis (EC50 and Emax determination) measurement->analysis end End analysis->end

Caption: Experimental workflow for calcium flux functional assay.

HTR_Workflow start Start animal_prep Animal Acclimation (e.g., Mouse) start->animal_prep compound_admin Administer Test Compound animal_prep->compound_admin observation Observe and Record Head-Twitch Responses compound_admin->observation analysis Data Analysis (Dose-Response Curve and ED50) observation->analysis end End analysis->end

Caption: Experimental workflow for head-twitch response (HTR) assay.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM ketanserin).

    • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay (for EC50 and Emax determination)

This functional assay measures the ability of a compound to activate the 5-HT2A receptor and trigger a downstream increase in intracellular calcium concentration.

  • Cell Preparation:

    • HEK293 cells stably expressing the human 5-HT2A receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to confluency.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS) for a specific time (e.g., 60 minutes) at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence microplate reader.

    • Varying concentrations of the test compound are added to the wells.

    • The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis:

    • The increase in fluorescence intensity is plotted against the concentration of the test compound.

    • A dose-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a full agonist like serotonin) are determined.

Head-Twitch Response (HTR) Assay (for in vivo potency)

The HTR in rodents is a behavioral model used to assess the in vivo hallucinogen-like effects of 5-HT2A receptor agonists.[1][2][3]

  • Animals:

    • Male C57BL/6J mice are commonly used for this assay.[1] The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.[1]

  • Compound Administration:

    • Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via subcutaneous (SC) or intraperitoneal (IP) injection.[4]

  • Observation:

    • Immediately after injection, the mice are placed individually into an observation chamber.[1]

    • The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, usually 30-60 minutes.[1][4]

  • Data Analysis:

    • The total number of head twitches is recorded for each animal at different doses of the test compound.

    • A dose-response curve is constructed, and the ED50 (the dose that produces 50% of the maximal response) is calculated to determine the in vivo potency of the compound.[1]

References

Validating 25I-NBF as a Selective 5-HT2A Receptor Partial Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 25I-NBF's performance with other key 5-HT2A receptor ligands, supported by experimental data. The following sections detail its receptor binding affinity, functional potency and efficacy, and selectivity profile, alongside the experimental protocols used for these determinations.

Introduction to 25I-NBF

25I-NBF is a derivative of the phenethylamine (B48288) hallucinogen 2C-I. It is recognized as a highly potent partial agonist for the human 5-HT2A receptor.[1][2] Its N-benzyl substitution significantly increases its affinity for the 5-HT2A receptor compared to its parent compound.[3] This characteristic has led to its investigation as a potential radioligand for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).[1][2] Understanding the precise pharmacological profile of 25I-NBF is crucial for its application as a research tool and for the development of new therapeutics targeting the serotonergic system.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 25I-NBF and a selection of reference compounds at human serotonin (B10506) receptors. This data allows for a direct comparison of binding affinity (Ki), functional potency (EC50), and efficacy (Emax).

5-HT2A Receptor Binding Affinities and Functional Potencies
Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (% of 5-HT)Agonist Class
25I-NBF 0.26 1.6 Partial Agonist (Emax not specified) Partial Agonist
25I-NBOMe0.044--Potent Agonist
2C-I0.73--Agonist
Serotonin (5-HT)-~40100%Full Agonist
LSDSubnanomolar0.51-1.564.5%Partial Agonist
M100,907---Antagonist

Note: A specific Emax value for 25I-NBF was not available in the reviewed literature, but it is consistently described as a partial agonist.

Selectivity Profile of N-Benzylphenethylamines
Compound5-HT2A Ki (nM)5-HT1A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
25I-NBF 0.26 Micromolar affinityLower affinityLower affinity
25I-NBOMe0.0441800Lower affinity4.6
25D-NBOMeSubnanomolarMicromolar affinity2.05Subnanomolar
25E-NBOMeSubnanomolarMicromolar affinity1.11Subnanomolar
25I-NBOHSubnanomolarMicromolar affinity1.91Low nanomolar

Note: "Lower affinity" indicates a significantly higher Ki value compared to the 5-HT2A receptor.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of 25I-NBF to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [¹²⁵I]DOI or [³H]ketanserin.

  • Test compound: 25I-NBF.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes expressing the 5-HT2A receptor are prepared and incubated with a fixed concentration of the radioligand.

  • Increasing concentrations of the unlabeled test compound (25I-NBF) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

This assay is used to determine the functional potency (EC50) and efficacy (Emax) of a compound by measuring a downstream signaling event.

Objective: To measure the ability of 25I-NBF to stimulate an increase in intracellular calcium via the Gq-coupled 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compound: 25I-NBF.

  • Reference full agonist: Serotonin (5-HT).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader.

Procedure:

  • Cells are seeded into microplates and incubated overnight.

  • The cells are then loaded with a calcium-sensitive fluorescent dye.

  • After an incubation period, the cells are washed to remove excess dye.

  • The plate is placed in a fluorescent plate reader, and a baseline fluorescence reading is taken.

  • Increasing concentrations of the test compound (25I-NBF) or the reference agonist (5-HT) are added to the wells.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • The maximum response for each concentration is determined.

  • Concentration-response curves are generated, and the EC50 and Emax values are calculated. The Emax of the test compound is typically expressed as a percentage of the maximum response produced by the reference full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by 5-HT2A receptor agonists and a typical workflow for a radioligand binding assay.

G 5-HT2A Receptor Gq Signaling Pathway 5-HT2A Agonist (e.g., 25I-NBF) 5-HT2A Agonist (e.g., 25I-NBF) 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist (e.g., 25I-NBF)->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Endoplasmic Reticulum Endoplasmic Reticulum IP3->Endoplasmic Reticulum Binds to IP3R on Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Ca2+ Release Ca2+ Release Endoplasmic Reticulum->Ca2+ Release Induces Ca2+ Release->Protein Kinase C (PKC) Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response Protein Kinase C (PKC) Activation->Cellular Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection cluster_4 Analysis Receptor Membranes Receptor Membranes Mix Components Mix Components Receptor Membranes->Mix Components Radioligand Radioligand Radioligand->Mix Components Test Compound (e.g., 25I-NBF) Test Compound (e.g., 25I-NBF) Test Compound (e.g., 25I-NBF)->Mix Components Incubate to Equilibrium Incubate to Equilibrium Mix Components->Incubate to Equilibrium Vacuum Filtration Vacuum Filtration Incubate to Equilibrium->Vacuum Filtration Scintillation Counting Scintillation Counting Vacuum Filtration->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50 Calculate Ki Calculate Ki Calculate IC50->Calculate Ki

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available data strongly support the classification of 25I-NBF as a high-affinity, selective 5-HT2A receptor partial agonist. Its sub-nanomolar binding affinity and nanomolar potency at the 5-HT2A receptor, coupled with significantly lower affinity for other tested serotonin receptors, make it a valuable tool for probing the function of the 5-HT2A receptor in vitro and in vivo. Further studies to precisely quantify its maximal efficacy (Emax) relative to endogenous and synthetic full agonists will provide a more complete understanding of its pharmacological profile and its potential applications in neuroscience research and drug development.

References

Comparative Analysis of 25I-NBF Hydrochloride Cross-reactivity with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding and functional profile of 25I-NBF hydrochloride across various serotonin (B10506) (5-HT) receptor subtypes. This document provides a comparative analysis of its receptor affinity and functional potency, details the experimental methodologies for assessment, and visualizes the key signaling pathways involved.

This compound, a derivative of the phenethylamine (B48288) hallucinogen 2C-I, is a potent agonist at the serotonin 2A receptor (5-HT2A).[1] Its high affinity and specific signaling properties have made it a valuable tool in neuroscience research. Understanding its cross-reactivity with other serotonin receptor subtypes is crucial for interpreting experimental results and for the development of more selective pharmacological agents. This guide provides a detailed comparison of this compound's interaction with multiple serotonin receptors, supported by experimental data and protocols.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound at various human serotonin receptor subtypes. The data is compiled from a recent comprehensive study by Nadal-Gratacós et al. (2025).

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A138 ± 25
5-HT2A0.26 ± 0.04
5-HT2B59 ± 11
5-HT2C4.8 ± 0.9
5-HT1B, 1D, 1ENot Reported
5-HT3Not Reported
5-HT4Not Reported
5-HT5Not Reported
5-HT6Not Reported
5-HT7Not Reported

Data sourced from Nadal-Gratacós et al. (2025). Values are presented as mean ± SEM.

Table 2: Functional Activity (EC50 and Emax) of this compound at Human Serotonin Receptors (Calcium Mobilization Assay)

Receptor SubtypeEC50 (nM)Emax (% of Serotonin)
5-HT1A>10,000Not Determined
5-HT2A1.6 ± 0.385 ± 5
5-HT2B38 ± 775 ± 8
5-HT2C15 ± 392 ± 6

Data sourced from Nadal-Gratacós et al. (2025). Values are presented as mean ± SEM. Emax is expressed as a percentage of the maximal response to serotonin.

The data clearly indicates that this compound is a highly potent and efficacious agonist at the 5-HT2A receptor. It also demonstrates significant, albeit lower, affinity and functional activity at the 5-HT2C and 5-HT2B receptors. Its affinity for the 5-HT1A receptor is considerably weaker, and it does not induce a functional response in calcium mobilization assays at concentrations up to 10,000 nM at this subtype. Data for other 5-HT receptor subtypes is not currently available in the public domain.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by this compound at the 5-HT2A, 5-HT2C, and 5-HT1A receptors, as well as its biased agonism at the 5-HT2A receptor.

Gq_coupled_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I_NBF 25I-NBF 5HT2A_R 5-HT2A/2C Receptor 25I_NBF->5HT2A_R Gq Gαq 5HT2A_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Figure 1: Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.

Gi_coupled_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-HT1A Agonist 5HT1A_R 5-HT1A Receptor Ligand->5HT1A_R Gi Gαi/o 5HT1A_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 2: Gi/o-coupled signaling pathway for the 5-HT1A receptor.

biased_agonism cluster_gq Gq Pathway cluster_barrestin β-Arrestin Pathway 25I_NBF 25I-NBF 5HT2A_R 5-HT2A Receptor 25I_NBF->5HT2A_R Gq_activation Gq Activation 5HT2A_R->Gq_activation Lower Potency GRK_phos GRK Phosphorylation 5HT2A_R->GRK_phos Higher Potency PLC_activation PLC Activation Gq_activation->PLC_activation Ca_mobilization Ca²⁺ Mobilization PLC_activation->Ca_mobilization B_Arrestin β-Arrestin Recruitment GRK_phos->B_Arrestin Internalization_MAPK Receptor Internalization MAPK Signaling B_Arrestin->Internalization_MAPK

Figure 3: Biased agonism of 25I-NBF at the 5-HT2A receptor.

Research indicates that this compound exhibits biased agonism at the 5-HT2A receptor, showing a preference for the β-arrestin pathway over the Gq-mediated pathway.[2][3] This functional selectivity can lead to distinct downstream cellular effects compared to balanced agonists and is an important consideration in drug development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the target human serotonin receptor subtype are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist for the target receptor.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow Start Start Membrane_Prep 1. Membrane Preparation (HEK293 cells expressing 5-HT receptor) Start->Membrane_Prep Assay_Setup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, 25I-NBF) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting (Quantify radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for a radioligand competition binding assay.
Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate Gq-coupled receptors (like 5-HT2A, 5-HT2B, and 5-HT2C) by detecting changes in intracellular calcium concentration.

1. Cell Preparation:

  • HEK293 cells stably expressing the target human serotonin receptor subtype are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The incubation is typically carried out in the dark at 37°C for 30-60 minutes.

  • After incubation, the cells are washed to remove excess dye.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • Varying concentrations of the test compound (this compound) are added to the wells.

  • The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

4. Data Analysis:

  • The change in fluorescence intensity is used to determine the cellular response.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

  • The maximal effect (Emax) is typically expressed as a percentage of the response to a reference agonist, such as serotonin.

calcium_assay_workflow Start Start Cell_Seeding 1. Seed HEK293 cells expressing 5-HT receptor in 96-well plate Start->Cell_Seeding Dye_Loading 2. Load cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Washing 3. Wash to remove excess dye Dye_Loading->Washing Signal_Detection 4. Measure baseline and post-compound fluorescence in a plate reader Washing->Signal_Detection Data_Analysis 5. Data Analysis (Calculate EC50 and Emax) Signal_Detection->Data_Analysis End End Data_Analysis->End

Figure 5: Workflow for a calcium mobilization functional assay.

Conclusion

This compound is a highly potent and selective agonist for the 5-HT2A receptor, with significant cross-reactivity at the 5-HT2C and 5-HT2B receptors. Its biased agonism at the 5-HT2A receptor, favoring the β-arrestin pathway, is a key characteristic that may underlie its unique pharmacological profile. The lack of comprehensive data for other serotonin receptor subtypes highlights an area for future research to fully elucidate the selectivity profile of this compound. The experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel serotonergic ligands.

References

Comparative Analysis of NBF Series (25B, 25C, 25I) Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the potential antidepressant properties of the novel N-benzylphenethylamine series.

This guide provides a comparative analysis of the antidepressant effects of the NBF series of compounds: 25B-NBF, 25C-NBF, and 25I-NBF. This analysis is based on available preclinical data, focusing on their interactions with key serotonin (B10506) receptors and their impact on behavioral models of depression and neuronal plasticity. While direct comparative studies on the antidepressant effects of all three compounds are not yet available, this guide synthesizes existing data to offer a preliminary assessment for research and development purposes.

Introduction

The NBF series, a novel class of N-(2-fluorobenzyl) phenethylamine (B48288) analogs of the 2C-X series, has garnered interest for its potent interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] These receptors are well-established targets for antidepressant medications, and their modulation is a key strategy in the development of new therapeutics for major depressive disorder. Recent groundbreaking research has provided the first evidence of the antidepressant-like and psychoplastogenic (promoting neural plasticity) properties of 25C-NBF, suggesting a potential new avenue for rapid-acting antidepressants.[1][2] This guide will compare the known antidepressant-related effects of 25C-NBF with the predicted profiles of 25B-NBF and 25I-NBF based on their receptor affinity.

Data Presentation

Table 1: Comparative Receptor Binding Affinities of NBF Series
Compound5-HT2A Receptor Affinity (pKi)5-HT2C Receptor Affinity (pKi)
25B-NBF 8.577.73
25C-NBF 8.878.85
25I-NBF 9.288.41

Data sourced from Hansen M, et al. ACS Chem Neurosci. 2014.

Table 2: Summary of Preclinical Antidepressant-Related Data for 25C-NBF
Experimental AssayKey Findings for 25C-NBF
Tail Suspension Test (TST) Reduced despair-like behavior.[1][2]
Sucrose (B13894) Preference Test (SPT) Exerted rapid antidepressant effects in a model of anhedonia-like behavior.[1][2]
Primary Cortical Neurons - Increased dendritogenesis and spinogenesis.[1][2]- Increased Brain-Derived Neurotrophic Factor (BDNF) mRNA levels.[1][2]

Data sourced from Nadal-Gratacós N, et al. Mol Psychiatry. 2025.

Experimental Protocols

Tail Suspension Test (TST)

The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs in mice.[3][4]

  • Animal Preparation: Male mice are used for the experiment. The tail of each mouse is secured with adhesive tape.

  • Suspension: The mouse is suspended by its tail from a horizontal bar, positioned at a height that prevents it from reaching any surfaces.[3]

  • Observation Period: The total duration of the test is typically 6 minutes.[4] The behavior of the mouse is recorded during this period.

  • Data Analysis: The primary measure is the duration of immobility, which is defined as the absence of any movement except for respiration. A decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a behavioral assay used to measure anhedonia, a core symptom of depression, in rodents.[5][6]

  • Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution, for a set period before the test.[5]

  • Testing: Following a period of stress induction (e.g., chronic corticosterone (B1669441) administration), the mice are again presented with two bottles: one with water and one with the sucrose solution.[1][2]

  • Measurement: The consumption of both water and sucrose solution is measured over a specific period (e.g., 24 hours).[5]

  • Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. An increase in sucrose preference in treated animals compared to a control group suggests an antidepressant effect.[5]

In Vitro Neuronal Plasticity Assays

These assays utilize primary cortical neuron cultures to assess the direct effects of compounds on neuronal structure and gene expression.[1][2]

  • Primary Cortical Neuron Culture:

    • Cortical tissue is dissected from embryonic mice (E15.5).

    • The tissue is dissociated into single cells and plated on a suitable substrate.

    • Neurons are cultured in a serum-free medium to promote differentiation.

  • Treatment: After a specific number of days in vitro (DIV), neurons are treated with the test compound (e.g., 10 µM 25C-NBF).[2]

  • Analysis of Dendritogenesis and Spinogenesis:

    • Neurons are fixed and stained with markers for dendrites and spines.

    • Imaging is performed using confocal microscopy.

    • Dendritic length, branching, and spine density are quantified using image analysis software.[2]

  • BDNF mRNA Level Analysis:

    • RNA is extracted from the treated neurons.

    • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of Bdnf mRNA.

    • Results are expressed as a fold change relative to a control group.

Mandatory Visualization

Antidepressant_Signaling_Pathway cluster_NBF NBF Series (25B, 25C, 25I) cluster_Receptors Serotonin Receptors cluster_Downstream Cellular Effects cluster_Outcome Behavioral Outcome NBF_25B 25B-NBF HT2A 5-HT2A NBF_25B->HT2A HT2C 5-HT2C NBF_25B->HT2C NBF_25C 25C-NBF NBF_25C->HT2A NBF_25C->HT2C NBF_25I 25I-NBF NBF_25I->HT2A NBF_25I->HT2C Plasticity Increased Neuronal Plasticity (Dendritogenesis, Spinogenesis) HT2A->Plasticity BDNF Increased BDNF Expression HT2A->BDNF Antidepressant_Effect Antidepressant-like Effects (Reduced Immobility, Increased Sucrose Preference) Plasticity->Antidepressant_Effect BDNF->Antidepressant_Effect

Caption: Proposed signaling pathway for the antidepressant effects of the NBF series.

Experimental_Workflow cluster_in_vivo In Vivo Behavioral Assays cluster_in_vitro In Vitro Cellular Assays cluster_compound Compound Administration Animal_Model Mouse Model of Depression TST Tail Suspension Test Animal_Model->TST SPT Sucrose Preference Test Animal_Model->SPT Neuron_Culture Primary Cortical Neuron Culture Morphology Dendritogenesis & Spinogenesis Analysis Neuron_Culture->Morphology Gene_Expression BDNF mRNA Quantification Neuron_Culture->Gene_Expression NBF_Admin NBF Compound Administration NBF_Admin->Animal_Model NBF_Admin->Neuron_Culture

Caption: Experimental workflow for assessing the antidepressant effects of the NBF series.

Comparative Analysis

25C-NBF: The most studied compound of the series in the context of depression, 25C-NBF, has demonstrated significant antidepressant-like effects in preclinical models.[1][2] It reduces immobility in the tail suspension test and reverses anhedonia-like behavior in the sucrose preference test.[1][2] Furthermore, it promotes neuronal plasticity by increasing dendritic growth, spine formation, and the expression of BDNF, a key molecule implicated in the therapeutic action of many antidepressants.[1][2] Its potent and balanced agonism at both 5-HT2A and 5-HT2C receptors likely contributes to these effects.

25I-NBF: This compound exhibits the highest affinity for the 5-HT2A receptor among the three, with a pKi of 9.28, and also possesses high affinity for the 5-HT2C receptor (pKi 8.41). Given that 5-HT2A receptor activation is strongly linked to the rapid antidepressant and psychoplastogenic effects of psychedelics, it is plausible that 25I-NBF would also exhibit robust antidepressant-like properties, potentially even more potent than 25C-NBF in 5-HT2A-mediated effects. However, without direct experimental data, this remains a hypothesis.

25B-NBF: With a high affinity for the 5-HT2A receptor (pKi 8.57) and a slightly lower, yet still significant, affinity for the 5-HT2C receptor (pKi 7.73), 25B-NBF is also a strong candidate for possessing antidepressant-like activity. Its profile suggests it may have a more selective action on the 5-HT2A receptor compared to 25C-NBF. Further research is needed to determine how this receptor selectivity translates to behavioral and cellular effects related to depression.

Conclusion

The NBF series of compounds, particularly 25C-NBF, shows considerable promise as a novel class of rapid-acting antidepressants. The demonstrated antidepressant-like effects and the promotion of neuronal plasticity by 25C-NBF, mediated through its potent agonism at 5-HT2A and 5-HT2C receptors, provide a strong rationale for further investigation. Based on their high affinity for the 5-HT2A receptor, both 25B-NBF and 25I-NBF are also compelling candidates for antidepressant drug development. However, direct experimental evaluation of their efficacy in behavioral and cellular models of depression is crucial to confirm their therapeutic potential and to enable a definitive comparative analysis. Future research should focus on conducting head-to-head preclinical studies of all three compounds to elucidate their comparative efficacy, potency, and underlying mechanisms of action.

References

A Comparative Guide to the Structure-Activity Relationships of N-Benzyl Phenethylamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-benzyl group to the phenethylamine (B48288) scaffold has given rise to a class of exceptionally potent and selective agonists for serotonin (B10506) receptors, particularly the 5-HT2A subtype. These compounds, often referred to as the NBOMe series, have become invaluable tools in neuroscience research for probing the intricacies of serotonergic signaling. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform the design of novel ligands with tailored pharmacological profiles.

Key Structure-Activity Relationship Observations

N-benzylation of phenethylamines, such as the "2C" series, dramatically enhances binding affinity for the 5-HT2A receptor, often by several orders of magnitude compared to the parent compounds.[1] Further pharmacological modulation is achieved through substitutions on both the phenethylamine core and the N-benzyl moiety.

  • N-Benzyl Substitutions : The position and nature of substituents on the N-benzyl ring are critical determinants of agonist activity. Hydrogen bond acceptors, such as hydroxyl or methoxy (B1213986) groups, at the 2'- or 3'-positions can lead to exceptionally potent 5-HT2A receptor affinity.[2] For instance, the addition of an N-(2'-methoxybenzyl) substituent to 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) increases its affinity for the 5-HT2A receptor seven-fold.[2] In contrast, N-alkylation with smaller groups like methyl or ethyl generally results in significantly diminished activity.[3]

  • Phenethylamine Core Substitutions : Modifications to the phenethylamine portion of the molecule also play a crucial role. Nonpolar substituents, such as halogens and alkyl groups, at the 4-position of the phenethylamine ring tend to increase affinity.[3] Conversely, hydrogen bond donors like -COOH, -OH, and -NH2 at this position can decrease affinity by several orders of magnitude.[3]

  • Selectivity : While many N-benzyl phenethylamines show high affinity for both 5-HT2A and 5-HT2C receptors, some compounds exhibit notable selectivity.[2][4] For example, 2,5-dimethoxy-4-cyano-N-(2-hydroxybenzyl)phenethylamine has demonstrated good selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes.[2] In functional assays, selectivity can be even more pronounced, with some compounds showing over 400-fold selectivity for the 5-HT2A receptor.[2][4]

Comparative Analysis of Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for a selection of representative N-benzyl phenethylamine agonists at the human 5-HT2A and 5-HT2C receptors. This data highlights the impact of subtle structural modifications on the pharmacological profile of these compounds.

CompoundPhenethylamine CoreN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
25I-NBOMe2,5-dimethoxy-4-iodo2-methoxy0.0441.30.47100
25B-NBOMe (Cimbi-36)2,5-dimethoxy-4-bromo2-methoxy0.16---
25C-NBOMe2,5-dimethoxy-4-chloro2-methoxy0.08---
25D-NBOMe2,5-dimethoxy-4-methyl2-methoxy0.31---
25E-NBOMe2,5-dimethoxy-4-ethyl2-methoxy0.19---
25N-NBOMe2,5-dimethoxy-4-nitro2-methoxy0.45---
Cmpd 1b (Hansen et al.)2,5-dimethoxy2-hydroxy0.77-0.074-
Cmpd 8b (Hansen et al.)2,5-dimethoxy-4-n-propyl2-hydroxy0.29---

Data compiled from multiple sources.[1][5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these agonists is the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that is central to their physiological effects.[1] The characterization of novel N-benzyl phenethylamine analogs typically follows a standardized experimental workflow to determine their affinity and functional activity at target receptors.

5-HT2A Receptor Signaling Pathway Agonist N-Benzyl Phenethylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates

Figure 1. 5-HT2A Receptor Signaling Pathway.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Characterization cluster_analysis Data Analysis Synthesis Reductive Amination of Phenethylamine and Benzaldehyde Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Ca2+ Flux) (Determine EC50, Emax) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Figure 2. Experimental Workflow for Characterization.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human 5-HT2A receptor are harvested.

  • The cells are homogenized in a buffer solution and then centrifuged to pellet the cell membranes.

  • The membranes are washed and resuspended in the assay buffer.[5]

2. Competition Binding:

  • A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [125I]DOI) is incubated with the prepared cell membranes.[5]

  • Varying concentrations of the unlabeled test compound (N-benzyl phenethylamine analog) are added to compete with the radioligand for binding to the receptor.[5]

3. Incubation and Separation:

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[5]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Inositol Phosphate (B84403) Accumulation)

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of an agonist at a receptor. The inositol (B14025) phosphate (IP) accumulation assay is a common method for Gq/11-coupled receptors like 5-HT2A.

1. Cell Preparation and Labeling:

  • Cells expressing the 5-HT2A receptor are cultured and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.[5]

2. Compound Stimulation:

  • The cells are washed and then incubated with varying concentrations of the test N-benzyl phenethylamine analog.

  • The incubation is performed in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of [3H]inositol phosphates.[5]

3. Extraction and Quantification:

  • The reaction is terminated, and the accumulated [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.[1][5]

  • The amount of [3H]IPs is quantified by liquid scintillation counting.[1]

4. Data Analysis:

  • Concentration-response curves are generated by plotting the amount of [3H]IP accumulation against the concentration of the test compound.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist) are determined from these curves.[1]

References

A Comparative In Vivo Potency Analysis: 25I-NBOMe vs. 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of two potent serotonergic psychedelics, 25I-NBOMe hydrochloride and 25I-NBF hydrochloride. The information presented is based on available preclinical data, primarily from rodent models, to assist researchers in understanding the relative potency and pharmacological characteristics of these N-benzylphenethylamine derivatives.

Executive Summary

Both 25I-NBOMe and 25I-NBF are highly potent agonists at the serotonin (B10506) 5-HT2A receptor, which is the primary target mediating the hallucinogenic effects of psychedelic compounds.[1] Preclinical studies, predominantly utilizing the head-twitch response (HTR) in rodents as a behavioral proxy for hallucinogenic potential, indicate that 25I-NBOMe is a highly potent compound with a well-characterized dose-response profile.[2][3] In contrast, while 25I-NBF is also known to induce the head-twitch response, quantitative in vivo potency data, such as an ED50 value, is not as readily available in the current scientific literature. The available data suggests it elicits a moderate response. This guide will present a comparative summary of their potencies, detail the experimental methods used for their evaluation, and illustrate the key signaling pathway involved.

Data Presentation: Potency Comparison

The following table summarizes the available quantitative and qualitative data for 25I-NBOMe and 25I-NBF, focusing on their interaction with the 5-HT2A receptor and their effects in the head-twitch response assay.

Parameter25I-NBOMe HydrochlorideThis compoundReference
In Vivo Potency (Head-Twitch Response) ED50 = 0.078 mg/kg (s.c. in mice)Induces a "moderate" head-twitch response in mice[2]
In Vitro 5-HT2A Receptor Affinity (Ki) ~0.6 nMNot explicitly found, but described as a highly potent partial agonist[4]
In Vitro 5-HT2A Receptor Functional Potency (EC50) Not explicitly foundNot explicitly found
Primary Mechanism of Action Potent 5-HT2A Receptor AgonistPotent 5-HT2A Receptor Agonist[1]

Experimental Protocols

The primary assay used to determine the in vivo potency of these compounds is the Head-Twitch Response (HTR) Assay in Mice . This behavioral model is widely accepted as a reliable predictor of hallucinogenic potential in humans.[5]

Head-Twitch Response (HTR) Assay Protocol
  • Animal Model: Male C57BL/6J mice are commonly used.[2]

  • Drug Administration: The test compound (e.g., 25I-NBOMe hydrochloride) is dissolved in a vehicle, typically saline, and administered to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][6]

  • Observation Period: Immediately following administration, individual mice are placed in an observation chamber (e.g., a cylindrical arena).[7]

  • Data Collection: The frequency of head-twitches, which are rapid, side-to-side rotational head movements, is recorded for a specified duration, often 30 to 60 minutes.[8][9] Recording can be done by trained human observers or through automated systems using video analysis or magnet-based detectors.[7][10]

  • Data Analysis: The number of head-twitches is counted, and a dose-response curve is generated to calculate the ED50 value, which is the dose that produces 50% of the maximal response.[8]

Mandatory Visualizations

Signaling Pathway

Both 25I-NBOMe and 25I-NBF exert their primary effects through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by the activation of this receptor.[11][12]

G_protein_signaling 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 25I-NBOMe or 25I-NBF 5HT2A_Receptor 5-HT2A Receptor Ligand->5HT2A_Receptor Binds to G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Induces Downstream Downstream Cellular Effects (e.g., Neuronal Excitation) Ca2->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling cascade.

Experimental Workflow

The following diagram outlines the typical workflow for conducting a head-twitch response (HTR) experiment to assess the in vivo potency of a psychedelic compound.

HTR_Workflow Head-Twitch Response (HTR) Experimental Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Male C57BL/6J Mice) Start->Animal_Acclimation Drug_Preparation Drug Preparation (e.g., 25I-NBOMe in Saline) Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (Subcutaneous or Intraperitoneal Injection) Drug_Preparation->Drug_Administration Observation Behavioral Observation (Place mouse in observation chamber) Drug_Administration->Observation Data_Collection Data Collection (Record head-twitches for a set duration) Observation->Data_Collection Data_Analysis Data Analysis (Count twitches, generate dose-response curve) Data_Collection->Data_Analysis ED50_Determination ED50 Determination Data_Analysis->ED50_Determination End End ED50_Determination->End

Caption: Workflow of the head-twitch response assay.

References

Comparative Safety Profile of 25C-NBF and 25I-NBF in Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the novel psychoactive substances 25C-NBF and 25I-NBF in rodent models, supported by available experimental data.

Introduction

25C-NBF and 25I-NBF are synthetic phenethylamine (B48288) derivatives that act as potent agonists at the serotonin (B10506) 5-HT2A receptor.[1][2] While research has explored their potential therapeutic applications, understanding their comparative safety is crucial for further drug development. This guide synthesizes findings from rodent studies to delineate the safety profiles of these two compounds, focusing on their neurotoxicity, behavioral effects, and receptor interactions.

Core Findings at a Glance

A pivotal 2025 study by Nadal-Gratacós and colleagues provides a direct comparative assessment of 25C-NBF and 25I-NBF, alongside 25B-NBF.[1][3] Their findings suggest a generally favorable safety profile for this series of compounds, noting an absence of rewarding or reinforcing effects and no impact on locomotor activity in rodents.[1][3] However, a separate, detailed investigation into 25C-NBF revealed significant addictive and neurotoxic potential at higher doses.[4] Correspondingly detailed neurotoxicity data for 25I-NBF, particularly concerning markers like tyrosine hydroxylase and Iba-1 expression, is not available in the current body of research.

Quantitative Data Summary

The following tables summarize the key quantitative data from rodent studies on 25C-NBF and 25I-NBF.

Table 1: Receptor Binding Affinity and Functional Activity

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Signal Pathway Bias
25C-NBF 5-HT2AHigh affinity[1][3]Potent agonist[1][3]Preference for Gq over β-arrestin pathways[1][3]
25I-NBF 5-HT2AHigh affinity[1][3]Potent agonist[1][3]Preference for Gq over β-arrestin pathways[1][3]

Table 2: Behavioral and Neurotoxic Effects in Rodent Models

Parameter25C-NBF25I-NBF
Rewarding/Reinforcing Effects No rewarding effects in mice; No reinforcing effects in rats[1][3]No rewarding effects in mice; No reinforcing effects in rats[1][3]
Locomotor Activity No effect on locomotion[1][3]No effect on locomotion[1][3]
Motor Coordination Abnormal motor coordination observed at high doses (15, 30, 40 mg/kg)[4]Data not available
Memory Impaired recognition memory at high doses (15, 30, 40 mg/kg)[4]Data not available
Head-Twitch Response (HTR) Induces moderate head-twitch responses[1][3]Induces moderate head-twitch responses[1][3]
Neurochemical Changes Decreased tyrosine hydroxylase (TH) expression; Increased ionized calcium-binding adapter molecule 1 (Iba-1) expression in the striatum at high doses[4]Data not available

Detailed Experimental Protocols

Receptor Binding and Functional Assays
  • Objective: To determine the affinity and functional potency of 25C-NBF and 25I-NBF at the 5-HT2A receptor.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor were used.

    • Binding Assays: Radioligand binding assays were performed using a specific radiolabeled antagonist for the 5-HT2A receptor. Various concentrations of 25C-NBF and 25I-NBF were competed against the radioligand to determine their binding affinity (Ki values).

    • Functional Assays: Calcium mobilization assays were conducted to measure the functional potency (EC50 values) of the compounds. Changes in intracellular calcium levels upon receptor activation were quantified.

    • Signal Pathway Bias: Assays measuring the recruitment of Gq and β-arrestin proteins were used to determine the signaling bias of each compound.[1][3]

Behavioral Studies in Rodents
  • Objective: To assess the abuse potential and general behavioral effects of 25C-NBF and 25I-NBF.

  • Methodology:

    • Animals: Male C57BL/6J mice and Sprague-Dawley rats were used.

    • Conditioned Place Preference (CPP): A standard three-phase CPP paradigm (pre-test, conditioning, post-test) was used to evaluate the rewarding effects of the compounds in mice.

    • Self-Administration: Rats were trained to self-administer a known drug of abuse (e.g., methamphetamine). The reinforcing properties of 25C-NBF and 25I-NBF were then tested by substituting them for the training drug.

    • Locomotor Activity: The spontaneous locomotor activity of mice was measured in an open-field arena after administration of the test compounds.

    • Head-Twitch Response (HTR): The frequency of head twitches, a behavioral proxy for 5-HT2A receptor activation, was recorded in mice following compound administration.[1][3]

Neurotoxicity Assessment of 25C-NBF
  • Objective: To evaluate the potential neurotoxic effects of high doses of 25C-NBF.

  • Methodology:

    • Animals: Male C57BL/6J mice were used.

    • Dosing: Single high doses (15, 30, 40 mg/kg) or repeated high doses were administered.

    • Rota-rod Test: Motor coordination and balance were assessed using an accelerating rotarod.

    • Novel Object Recognition Test: Recognition memory was evaluated by measuring the time spent exploring a novel object versus a familiar one.

    • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglia activation, in the striatum.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of 25C-NBF and 25I-NBF and the general workflow for assessing their safety profile.

G cluster_0 5-HT2A Receptor Signaling 25C-NBF / 25I-NBF 25C-NBF / 25I-NBF 5-HT2A Receptor 5-HT2A Receptor 25C-NBF / 25I-NBF->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates (preferred) β-arrestin β-arrestin 5-HT2A Receptor->β-arrestin Activates Downstream Signaling Downstream Signaling Gq Protein->Downstream Signaling β-arrestin->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

5-HT2A Receptor Signaling Pathway

G cluster_workflow Rodent Safety Assessment Workflow cluster_behavioral cluster_neurochemical Compound Administration Compound Administration Behavioral Assessments Behavioral Assessments Compound Administration->Behavioral Assessments In vivo Neurochemical Analysis Neurochemical Analysis Behavioral Assessments->Neurochemical Analysis Post-mortem Data Analysis & Comparison Data Analysis & Comparison Behavioral Assessments->Data Analysis & Comparison CPP CPP Neurochemical Analysis->Data Analysis & Comparison Immunohistochemistry (TH, Iba-1) Immunohistochemistry (TH, Iba-1) Self-Admin Self-Admin Locomotor Locomotor HTR HTR Rota-rod Rota-rod NOR NOR

Experimental Workflow

Conclusion

The available evidence from rodent models indicates that both 25C-NBF and 25I-NBF are potent 5-HT2A receptor agonists. A key comparative study suggests a favorable safety profile for both compounds at lower doses, with no rewarding or reinforcing properties and no effects on locomotor activity.[1][3] However, a more focused study on 25C-NBF reveals a potential for neurotoxicity at high doses, characterized by impaired motor coordination and memory, and adverse neurochemical changes in the striatum.[4]

A significant gap in the literature is the absence of a similarly detailed neurotoxicity assessment for 25I-NBF. Therefore, while the current comparative data is valuable, further research is warranted to fully elucidate the safety profile of 25I-NBF, particularly concerning its potential for neurotoxicity at higher dose ranges. This will be critical for a comprehensive risk-benefit analysis in any future drug development endeavors.

References

Comparative Analysis of In Vitro Ki and EC50 Values for NBF Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development, nucleobase and nucleoside analogs (NBF analogs) represent a cornerstone in the treatment of various diseases, including cancer and viral infections. Their efficacy is intrinsically linked to their ability to interact with and modulate the activity of specific cellular targets. This guide provides a comparative analysis of the in vitro inhibitory potency (Ki) and cellular effective concentration (EC50) of various NBF analogs against three key targets: equilibrative nucleoside transporters (ENTs), adenosine (B11128) kinase (ADK), and inosine (B1671953) monophosphate dehydrogenase (IMPDH).

This document is intended for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison to inform discovery and development efforts. The quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.

Data Presentation: A Comparative Overview

The inhibitory activities of various NBF analogs are presented below. Ki values represent the inhibition constant, indicating the affinity of the analog for its target enzyme. IC50 values denote the concentration of the analog required to inhibit the target's activity by 50% in an in vitro assay, while EC50 values represent the concentration required for a 50% effect in a cell-based assay.

Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by Nitrobenzylthioinosine (NBTI) Analogs
CompoundModificationKi (nM)IC50 (nM)Cell LineReference
Nitrobenzylthioinosine (NBTI)-0.7018Human Erythrocytes[1]
7-[(4-Nitrobenzyl)-thio]-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine (NBTF)Formycin analog-18Human Erythrocytes[2]
5-amino-7-[(4-Nitrobenzyl)thio]-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine (NBTGF)Formycin analog-40Human Erythrocytes[2]
6-S-(para-iodobenzyl)-6-thioinosineHalogenated analog3.88--[1]
LUF5919Ribose replaced by substituted benzyl (B1604629) group39--[3]
LUF5929Ribose replaced by substituted benzyl group39--[3]
Table 2: Inhibition of Adenosine Kinase (ADK) by Tubercidin Analogs
CompoundIC50 (µM)Reference
Tubercidin0.03[4]
5'-Deoxy-5-iodotubercidin0.0006[4]
2-Fluorotubercidin0.012[4]
Ara-tubercidin0.25[4]
5'-N-ethylcarboxamidoadenosine25[5]
N6-cyclohexyladenosine220[5]
N6-L-phenylisopropyladenosine200[5]
6-Methylmercaptopurine riboside10 (at 0.5 µM adenosine)[5]
Table 3: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by Nucleoside Analogs
CompoundKi (µM)IC50 (µM)Cell Line/Enzyme SourceReference
Ribavirin-44 (HBV), 162 (HSV-1)HepG2.2.15, -[6]
Mycophenolic Acid (MPA)---[7]
VX-497-0.38 (HBV), 6.3 (HSV-1)HepG2.2.15, -[6]
2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate (2-FVIMP)1.11-Escherichia coli B3 cells[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a reproducible framework for the in vitro characterization of NBF analogs.

Equilibrative Nucleoside Transporter (ENT1) Inhibition Assay

a) [³H]-Nitrobenzylthioinosine (NBTI) Binding Assay

This assay determines the affinity of test compounds for the NBTI binding site on ENT1.

  • Cell Preparation: Human erythrocyte ghosts or membranes from cells overexpressing ENT1 are prepared and suspended in a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • A constant concentration of [³H]-NBTI (e.g., 1 nM) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Incubations are carried out at room temperature for a specified time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NBTI (e.g., 10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-NBTI binding (IC50) is determined by non-linear regression analysis of the competition binding data. Ki values are then calculated using the Cheng-Prusoff equation.

b) Nucleoside Uptake Inhibition Assay

This functional assay measures the ability of test compounds to inhibit the transport of a radiolabeled nucleoside substrate into cells.

  • Cell Culture: A suitable cell line, such as HL-60, is cultured to an appropriate density.

  • Assay Procedure:

    • Cells are washed and resuspended in a transport buffer.

    • Cells are pre-incubated with varying concentrations of the test compound for a short period.

    • Uptake is initiated by the addition of a radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine) at a concentration close to its Km for ENT1.

    • After a short incubation period (typically 30-60 seconds) to measure initial transport rates, uptake is terminated by the addition of an ice-cold stop solution containing a high concentration of an unlabeled nucleoside transport inhibitor (e.g., dipyridamole).

    • Cells are rapidly separated from the assay medium by centrifugation through an oil layer.

    • The radioactivity in the cell pellet is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the nucleoside uptake (EC50) is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Kinase (ADK) Inhibition Assay

ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][10]

  • Reagents: Recombinant human adenosine kinase, adenosine, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Assay Procedure:

    • The kinase reaction is set up with adenosine kinase, adenosine, and ATP in a suitable buffer.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is incubated at 37°C for a predetermined time.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the generated ADP to ATP and then to a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

NADH Production Assay

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.[9][11]

  • Reagents: Recombinant human IMPDH2, inosine monophosphate (IMP), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and a suitable buffer (e.g., Tris-HCl with KCl and DTT).

  • Assay Procedure:

    • The reaction mixture containing IMPDH2, IMP, and NAD+ is prepared in a microplate well.

    • Test compounds at various concentrations are added to the wells.

    • The reaction is initiated by the addition of the enzyme or one of the substrates.

    • The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The IC50 value is determined by plotting the percentage of inhibition of the enzyme activity against the log of the inhibitor concentration.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the signaling pathways and a general experimental workflow relevant to the comparison of NBF analogs.

Signaling_Pathway_Nucleoside_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nucleoside Nucleoside ENT1 ENT1 Nucleoside->ENT1 Transport Intracellular Nucleoside Intracellular Nucleoside ENT1->Intracellular Nucleoside ADK Adenosine Kinase (ADK) Intracellular Nucleoside->ADK Substrate (Adenosine) IMPDH IMPDH Intracellular Nucleoside->IMPDH Substrate (IMP) AMP AMP ADK->AMP Phosphorylation XMP XMP IMPDH->XMP Oxidation NBF_Analog_ENT NBTI Analog NBF_Analog_ENT->ENT1 Inhibition NBF_Analog_ADK Tubercidin Analog NBF_Analog_ADK->ADK Inhibition NBF_Analog_IMPDH Ribavirin Analog NBF_Analog_IMPDH->IMPDH Inhibition

Caption: Signaling pathway of nucleoside transport and metabolism, and points of inhibition by NBF analogs.

Experimental_Workflow_Inhibitor_Screening Start Start: Inhibitor Screening Compound_Library NBF Analog Compound Library Start->Compound_Library Target_Enzyme Prepare Target Enzyme (ENT1, ADK, or IMPDH) Start->Target_Enzyme Assay_Setup Set up Assay with Enzyme, Substrate, and NBF Analog Compound_Library->Assay_Setup Target_Enzyme->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Measurement Measure Enzyme Activity (e.g., Radioligand Binding, ADP Production, NADH Production) Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response Determine_Values Determine Ki / IC50 / EC50 Dose_Response->Determine_Values End End: Identify Potent Inhibitors Determine_Values->End

Caption: General experimental workflow for in vitro screening of NBF analog inhibitors.

References

A Comparative Guide to 25I-NBF Hydrochloride and Standard 5-HT2A Receptor Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 25I-NBF hydrochloride with standard research tools used to study the serotonin (B10506) 2A (5-HT2A) receptor. Designed for researchers, scientists, and drug development professionals, this document outlines key performance metrics, detailed experimental protocols, and visual representations of signaling pathways to facilitate informed decisions in selecting the appropriate tool for 5-HT2A receptor research.

Introduction to this compound

This compound is a potent and selective partial agonist for the 5-HT2A receptor.[1][2] It is a derivative of the phenethylamine (B48288) hallucinogen 2C-I and has been utilized in its radiolabeled form for positron emission tomography (PET) imaging to map the distribution of 5-HT2A receptors in the brain.[2] A key characteristic of 25I-NBF is its biased agonism, showing a preference for the β-arrestin 2 signaling pathway over the canonical Gq-mediated pathway.[3]

Data Presentation: Comparative Pharmacology

The following tables summarize the in vitro pharmacological properties of this compound in comparison to standard 5-HT2A receptor agonists ((+)-DOI, LSD) and an antagonist (Ketanserin).

Table 1: Comparative Binding Affinity at the 5-HT2A Receptor
CompoundRadioligandTissue/Cell LineKᵢ (nM)
This compound [¹²⁵I]DOIHuman recombinant0.26 [1][2]
(+)-DOI[¹²⁵I]DOIHuman recombinant0.7 - 2.5
LSD[³H]KetanserinRat Cortex1.3 - 5.1
Ketanserin[³H]KetanserinHuman Platelets0.8 - 2.1[4]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Comparative Functional Activity at the 5-HT2A Receptor
CompoundAssay TypeCell LineEC₅₀ (nM)Intrinsic Activity
This compound PI HydrolysisHEK2931.6 [1][2]Partial Agonist
(+)-DOIPI HydrolysisVarious1 - 10Full Agonist
LSDPI HydrolysisVarious2 - 20Partial/Full Agonist
KetanserinPI HydrolysisVarious-Antagonist

Note: Data is compiled from various sources and experimental conditions may differ. Intrinsic activity can vary depending on the specific assay and cell system used.

Table 3: Selectivity Profile of 25I-NBF and Related Compounds (Kᵢ in nM)
Compound5-HT2A5-HT1A5-HT2B5-HT2C
25I-NBF 0.26 >1000~500~100
25I-NBOMe0.6[5]1800[5]>10004.6[5]
(+)-DOI0.7 - 2.5>1000~100~10
LSD1.3 - 5.1~50~20~5

Note: This table includes data for 25I-NBF and the structurally related compound 25I-NBOMe to provide a broader selectivity context. Data is compiled from multiple studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the 5-HT2A receptor (e.g., from HEK293 or CHO cells)

  • Radioligand (e.g., [³H]Ketanserin or [¹²⁵I]DOI)

  • Test compound (this compound or other comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand like unlabeled Ketanserin or DOI)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate the Gq-coupled signaling pathway of the 5-HT2A receptor, leading to an increase in intracellular calcium.

Materials:

  • Cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compound

  • Positive control (e.g., a known 5-HT2A agonist like serotonin or DOI)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the EC₅₀ of the test compound (the concentration that produces 50% of the maximal response) from the dose-response curve.

Inositol (B14025) Monophosphate (IP-1) Accumulation Assay

This assay provides a more downstream measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP-1), a stable metabolite of inositol trisphosphate (IP₃).

Materials:

  • Cells expressing the 5-HT2A receptor

  • IP-1 assay kit (commercially available, e.g., from Cisbio)

  • Test compound

  • Stimulation buffer (provided in the kit, often containing LiCl to inhibit IP-1 degradation)

Procedure:

  • Culture cells to the appropriate density.

  • On the day of the assay, replace the culture medium with the stimulation buffer containing various concentrations of the test compound.

  • Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and follow the manufacturer's protocol for the IP-1 detection, which is typically a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Read the fluorescence signal on a compatible plate reader.

  • Calculate the concentration of IP-1 produced for each concentration of the test compound.

  • Generate a dose-response curve and determine the EC₅₀ of the compound.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathways

G 5-HT2A Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Agonist 5-HT2A Agonist (e.g., 25I-NBF) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates Beta_Arrestin β-Arrestin 2 Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Signaling Beta_Arrestin->ERK

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers B Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Fluid and Count Radioactivity D->E F Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ E->F

Caption: Radioligand binding assay workflow.

Logical Comparison of 5-HT2A Receptor Ligands

G Functional Classification of 5-HT2A Ligands cluster_agonists Agonists Ligand 5-HT2A Ligand Full_Agonist Full Agonist (e.g., DOI) Ligand->Full_Agonist High Intrinsic Activity Partial_Agonist Partial Agonist (e.g., 25I-NBF, LSD) Ligand->Partial_Agonist Intermediate Intrinsic Activity Antagonist Antagonist (e.g., Ketanserin) Ligand->Antagonist No Intrinsic Activity

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 25I-NBF Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 25I-NBF hydrochloride, a potent phenethylamine (B48288) derivative used in forensic and research applications.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from general best practices for hazardous chemical waste disposal and data from structurally related compounds. It is imperative to handle this compound with extreme caution, assuming it to be highly toxic.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a potent psychoactive compound intended for research, it should be treated as a hazardous substance.[3][4] An SDS for the related compound 25I-NBOMe (hydrochloride) indicates high acute toxicity if swallowed, in contact with skin, or inhaled.[5] Therefore, appropriate PPE is mandatory.

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: A fit-tested respirator may be necessary if handling the powder outside of a fume hood.

II. Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process to prevent accidental reactions and exposures.

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection: Use only designated, leak-proof, and chemically compatible containers with secure screw-on caps.[6][7] Containers should be in good condition, free of cracks or rust.[8]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][9] Do not use abbreviations or chemical formulas.[7][8]

  • Segregation: Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.[7] It is best to collect it in a dedicated container.

Property Value
Chemical Name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride[2]
CAS Number 1539266-13-1[2]
Molecular Formula C₁₇H₁₉FINO₂ • HCl[2]
Appearance Crystalline solid[2]
Known Hazards Potent psychoactive substance; assumed to be highly toxic based on related compounds.[3][5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound waste.

Step 1: Waste Collection

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, leak-proof container.[6] Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[7]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Decontamination of Empty Containers

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[8][10]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling, depending on institutional policies.[11]

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[6]

  • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[6]

  • Keep waste containers closed at all times except when adding waste.[8]

Step 4: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash.[7][11]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

  • Follow all institutional and local regulations for hazardous waste disposal.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_decon Container Decontamination cluster_disposal Final Disposal A Generation of 25I-NBF HCl Waste B Segregate into Solid, Liquid, or Sharps A->B C Select & Label Appropriate Waste Container B->C D Store in Designated Secure Area with Secondary Containment C->D H Contact EHS for Waste Pickup D->H E Empty Container Decontamination (Triple Rinse) F Collect Rinsate as Hazardous Waste E->F G Dispose of Clean Container in Regular Trash/Recycling E->G F->C Add to Liquid Waste I Proper Disposal via Licensed Facility H->I

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 25I-NBF hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 25I-NBF hydrochloride was located. The following guidance is based on information for the structurally related compound 25I-NBOMe hydrochloride and general laboratory safety protocols. A thorough risk assessment should be conducted before handling this compound.

This compound is a potent psychoactive compound and a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2][3] It acts as a highly potent partial agonist for the 5-HT2A receptor.[1][2][3] Due to its pharmacological activity, extreme caution should be exercised during handling to prevent accidental exposure. This substance is intended for forensic and research applications only and is not for human or veterinary use.[1][2]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards is necessary to determine the appropriate PPE for handling this compound.[4] The minimum recommended PPE for laboratory work with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6]

Recommended PPE for Handling this compound:

Body ProtectionEye and Face ProtectionHand ProtectionRespiratory Protection
Lab Coat (Fire-resistant recommended when handling flammable solvents)[7]Safety glasses with side-shields (ANSI Z87.1 compliant)[5]Disposable nitrile gloves (double-gloving is recommended)N95 respirator or higher, especially when handling powders or in poorly ventilated areas[7]
Chemical-resistant apronChemical splash goggles (when splash hazard is present)[6]Chemical-resistant gloves (consult manufacturer's compatibility data)[8]
Face shield (in addition to goggles for splash hazards)[5][7]

Handling and Storage

Safe Handling Precautions:

  • Ensure good ventilation and/or use a chemical fume hood to prevent the formation of aerosols.[9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust.[10]

  • Open and handle the container with care.[9]

  • Keep away from ignition sources and protect against electrostatic charges.[9]

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • The compound is supplied as a crystalline solid.[2]

  • Protect from moisture as it may be hygroscopic.[10]

  • Store away from incompatible materials.[10]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10]
Ingestion Do not induce vomiting. Rinse mouth. Seek immediate medical attention.[10]

Spill Response Workflow:

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert_Personnel Alert others in the area Evacuate Evacuate the immediate area Alert_Personnel->Evacuate Assess_Spill Assess the spill size and risk Evacuate->Assess_Spill Don_PPE Don appropriate PPE Assess_Spill->Don_PPE Proceed with cleanup Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Neutralize Neutralize (if applicable and safe to do so) Contain_Spill->Neutralize Collect_Waste Collect contaminated material into a sealed container Neutralize->Collect_Waste Decontaminate Decontaminate the area and equipment Collect_Waste->Decontaminate Dispose_Waste Dispose of waste according to regulations Decontaminate->Dispose_Waste Report_Incident Report the incident Dispose_Waste->Report_Incident

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Disposal of Unused Material:

  • Contact a licensed professional waste disposal service to dispose of this material.

  • It is important to prevent the diversion of this substance into illicit markets.[11]

Disposal of Contaminated PPE and Materials:

  • Remove contaminated items from their original containers.[12]

  • Mix the materials with an unappealing substance such as dirt, cat litter, or used coffee grounds.[12]

  • Place the mixture in a sealed, labeled container, such as a plastic bag.[12]

  • Dispose of the container in the trash.[12]

  • Remove all personal information from any prescription labels before recycling or disposing of empty containers.[12]

Given the nature of this compound, incineration by a licensed facility is the preferred method of destruction.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.